ethyl 7-chloro-1H-indole-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-chloro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)9-6-7-4-3-5-8(12)10(7)13-9/h3-6,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDPSWAIDXFYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 7-chloro-1H-indole-2-carboxylate from 2-chloro-6-nitrotoluene
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of Ethyl 7-chloro-1H-indole-2-carboxylate, a valuable heterocyclic building block in pharmaceutical research and development. The presented pathway commences with the readily available starting material, 2-chloro-6-nitrotoluene. Our narrative emphasizes the strategic selection of a modified Reissert indole synthesis, justifying this choice over other classical methods like the Fischer or Leimgruber-Batcho syntheses for this specific target. Each stage of the synthesis is detailed with step-by-step protocols, mechanistic insights, and critical process parameters. This document is intended for researchers, chemists, and drug development professionals seeking a robust and scalable route to this important indole derivative.
Strategic Overview: Selecting the Optimal Synthetic Pathway
The indole nucleus is a privileged scaffold in medicinal chemistry, and its targeted functionalization is paramount for modulating biological activity.[1][2] The synthesis of specifically substituted indoles, such as the title compound, requires a careful selection of strategy to ensure regiochemical control and high yield.
While several named reactions exist for indole synthesis, their applicability varies based on the starting material and desired substitution pattern.
-
Fischer Indole Synthesis: A cornerstone of indole chemistry, this method involves the acid-catalyzed cyclization of an arylhydrazone.[3][4][5] However, preparing the requisite (2-chloro-6-methylphenyl)hydrazine from 2-chloro-6-nitrotoluene is a multi-step process that adds complexity and potential for yield loss. Furthermore, cyclization can be sterically hindered.
-
Leimgruber-Batcho Indole Synthesis: This efficient two-step method begins with an o-nitrotoluene, which aligns with our starting material.[6][7][8][9] It proceeds via an enamine intermediate followed by reductive cyclization.[10][11] While excellent for producing indoles unsubstituted at the 2- and 3-positions, it does not directly yield the C2-carboxylate functionality required for our target molecule.
-
Reissert Indole Synthesis: This classical method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[8] This pathway is exceptionally well-suited for our objective as it directly installs the ethyl carboxylate group at the C2 position of the indole ring in a highly regioselective manner. The electron-withdrawing nitro and chloro groups on the starting material activate the benzylic protons of the methyl group, facilitating the initial condensation step.
Based on this analysis, the Reissert synthesis offers the most direct, efficient, and scalable route from 2-chloro-6-nitrotoluene to this compound.
Overall Synthetic Workflow
The selected two-step Reissert pathway is illustrated below.
Caption: High-level overview of the two-step synthesis.
Step 1: Claisen Condensation of 2-chloro-6-nitrotoluene
The first critical step is a base-catalyzed Claisen condensation between the starting material and diethyl oxalate. The presence of the ortho nitro and chloro substituents significantly increases the acidity of the benzylic protons on the methyl group, enabling deprotonation by a moderately strong base like potassium ethoxide. The resulting carbanion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.
Reaction Mechanism
Caption: Mechanistic steps of the Claisen condensation.
Detailed Experimental Protocol
Caution: This reaction should be performed under an inert atmosphere (e.g., dry nitrogen or argon) as potassium ethoxide is moisture-sensitive. Anhydrous solvents are required.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Base Preparation: In the flask, prepare a solution of potassium ethoxide by carefully dissolving potassium metal (1.05 eq.) in anhydrous ethanol under a nitrogen atmosphere. Alternatively, use commercially available potassium ethoxide solution. Add anhydrous diethyl ether to the cooled solution.
-
Reagent Addition: Add a solution of 2-chloro-6-nitrotoluene (1.00 eq.) and diethyl oxalate (1.00 eq.) in anhydrous diethyl ether dropwise to the stirred potassium ethoxide solution at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The potassium salt of the product will precipitate as a solid.
-
Work-up: Cool the reaction mixture in an ice bath. Collect the precipitated salt by filtration and wash it with cold anhydrous diethyl ether.
-
Purification: The collected salt can be used directly in the next step or can be further purified. For purification, dissolve the salt in water, acidify with dilute HCl to precipitate the crude product, which can then be recrystallized from an appropriate solvent system like ethanol/water.
Data Summary: Step 1
| Parameter | Value | Reference |
| Starting Material | 2-chloro-6-nitrotoluene | [12] |
| Reagents | Potassium Ethoxide, Diethyl Oxalate | [13] |
| Solvent | Anhydrous Ethanol / Diethyl Ether | [13] |
| Temperature | Reflux, then Room Temperature | [13] |
| Typical Yield | 75-85% | Adapted from[13] |
| Product Name | Ethyl 2-(2-chloro-6-nitrophenyl)pyruvate |
Step 2: Reductive Cyclization to Form the Indole Ring
This step achieves the crucial transformation of the linear pyruvate intermediate into the final heterocyclic product. The reaction is a cascade process initiated by the reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, clean conversion, and the generation of water as the only byproduct.[8]
Reaction Mechanism
The accepted mechanism involves the following sequence:
-
Nitro Reduction: The aromatic nitro group is catalytically reduced by hydrogen to an amino group (-NH2).
-
Intramolecular Cyclization: The newly formed nucleophilic amino group immediately attacks the adjacent ketone carbonyl.
-
Dehydration: The resulting hemiaminal intermediate readily eliminates a molecule of water to form the stable, aromatic indole ring.
Caption: Key stages of the reductive cyclization process.
Detailed Experimental Protocol
Safety Note: Handle palladium catalysts and hydrogen gas with extreme care in a well-ventilated fume hood. Pd/C can be pyrophoric.
-
Apparatus Setup: Use a hydrogenation apparatus (e.g., a Parr shaker) or a heavy-walled flask suitable for carrying out reactions under a hydrogen atmosphere.
-
Reaction Mixture: Dissolve the ethyl 2-(2-chloro-6-nitrophenyl)pyruvate intermediate (1.0 eq.) from Step 1 in glacial acetic acid.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol % Pd) to the solution.
-
Hydrogenation: Seal the reaction vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 30-50 psi). Stir or shake the mixture vigorously at room temperature.
-
Monitoring: The reaction is monitored by the cessation of hydrogen uptake. This typically takes 4-24 hours. TLC can also be used to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional acetic acid or ethyl acetate.
-
Isolation: Slowly pour the filtrate into a beaker containing a large volume of ice-water with stirring. The product will precipitate as a solid.
-
Purification: Collect the crude product by filtration, wash thoroughly with water until the filtrate is neutral, and dry in vacuo. The product can be further purified by recrystallization from ethanol to yield off-white to light yellow crystals.
Data Summary: Step 2 & Final Product
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-(2-chloro-6-nitrophenyl)pyruvate | |
| Reagents | Hydrogen (H₂), 10% Palladium on Carbon | [8][13] |
| Solvent | Glacial Acetic Acid | [13] |
| Temperature | Room Temperature | [13] |
| Typical Yield | 85-95% | Adapted from[13] |
| Final Product | This compound | |
| Appearance | Light yellow solid | [14] |
| Melting Point | ~145-148 °C (Varies with purity) | |
| Molecular Formula | C₁₁H₁₀ClNO₂ | |
| Molecular Weight | 223.66 g/mol |
Troubleshooting and Optimization
-
Step 1 - Low Yield of Condensation: Ensure all reagents and solvents are strictly anhydrous. The activity of the potassium ethoxide base is critical. If yields are poor, consider preparing the base in situ from potassium metal and fresh, absolute ethanol.
-
Step 2 - Incomplete Reduction: If the reduction stalls, the catalyst may be poisoned. Ensure the starting material from Step 1 is sufficiently pure. If necessary, the catalyst can be filtered and fresh catalyst added. Increasing hydrogen pressure can also improve reaction rates.
-
Step 2 - Formation of Side Products: Over-reduction leading to dechlorination is a potential side reaction, though less common under these mild conditions. If observed, reducing the catalyst loading or hydrogen pressure may be beneficial.
Conclusion
The modified Reissert synthesis presented herein provides a reliable and efficient pathway for the preparation of this compound from 2-chloro-6-nitrotoluene. This two-step sequence is characterized by its operational simplicity, use of readily available reagents, high yields, and excellent regiochemical control, making it a superior choice over other classical indole syntheses for this specific target. The detailed protocols and mechanistic discussions within this guide offer researchers a robust framework for the successful synthesis and potential scale-up of this valuable chemical intermediate.
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Wikipedia. Leimgruber–Batcho indole synthesis. [Link]
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ResearchGate. (PDF) Leimgruber–Batcho Indole Synthesis. [Link]
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A Technical Guide to the Fischer Indole Synthesis of 7-Chloroindole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on the application of the Fischer indole synthesis for the preparation of 7-chloroindole and its derivatives. It moves beyond a simple recitation of procedural steps to provide a foundational understanding of the reaction's mechanistic underpinnings, the rationale behind experimental choices, and practical insights for successful execution in a laboratory setting.
Part 1: The Fischer Indole Synthesis - Core Principles and Mechanism
The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[1][2] This reaction is of paramount importance in medicinal chemistry and materials science, as the indole scaffold is a privileged structure found in a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3] Halogenated indoles, such as 7-chloroindole, are particularly valuable as synthetic intermediates, offering a reactive handle for further functionalization.[3][4]
The Overall Transformation
The core reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone to produce a substituted indole, with the elimination of ammonia.[5][6] The reaction can be performed by first isolating the intermediate arylhydrazone or, more commonly, by subjecting an equimolar mixture of the two starting materials directly to the indolization conditions.[1]
The Reaction Mechanism: A Step-by-Step Analysis
Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The process is a cascade of acid-catalyzed transformations.[7][8]
-
Arylhydrazone Formation: The reaction initiates with the condensation of the arylhydrazine and the carbonyl compound to form an arylhydrazone. This is a reversible reaction, and the removal of water drives it toward the product.[5][9]
-
Tautomerization: The resulting hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is crucial as it sets up the molecule for the key rearrangement.[5][9]
-
[9][9]-Sigmatropic Rearrangement: After protonation of the enamine, the molecule undergoes an irreversible[9][9]-sigmatropic rearrangement.[5][6][7] This is the defining step of the Fischer synthesis, where the weak N-N bond is cleaved, and a new C-C bond is formed.
-
Aromatization and Cyclization: The resulting diimine intermediate rapidly rearomatizes. The newly formed amino group then performs an intramolecular nucleophilic attack on the imine carbon, forming a five-membered ring.[5][7] This cyclic intermediate is an aminal (or aminoacetal).
-
Elimination of Ammonia: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia to generate the stable, aromatic indole ring.[5][9]
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Catalysts, Conditions, and Regioselectivity
The success of the Fischer indole synthesis is highly dependent on the choice of catalyst and reaction conditions.
-
Acid Catalysts: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH)) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[1][5][9] PPA is often favored as it can serve as both the catalyst and the reaction medium.
-
Reaction Conditions: The reaction typically requires elevated temperatures, often at reflux, to drive the rearrangement and cyclization steps.[1][10] Modern approaches have utilized microwave irradiation to accelerate the reaction or employed solvent-free conditions for a greener process.[8][9]
-
Regioselectivity: The substitution pattern of the final indole is dictated by the starting arylhydrazine. For the synthesis of 7-chloroindole, the required starting material is (2-chlorophenyl)hydrazine. The ortho-chloro substituent sterically blocks cyclization at the C2 position of the benzene ring, thereby directing the formation of the new five-membered ring to exclusively yield the 7-substituted indole product.[11]
Part 2: A Practical Guide to the Synthesis of 7-Chloroindole
This section provides a detailed protocol for the synthesis of 7-chloroindole, a valuable building block in pharmaceutical research.[3][12]
Starting Material Preparation
The primary precursor for the synthesis is (2-chlorophenyl)hydrazine, which is commercially available. Alternatively, it can be synthesized from 2-chloroaniline via a two-step process:
-
Diazotization: 2-chloroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[13]
-
Reduction: The diazonium salt is then reduced to the desired hydrazine. A common reducing agent for this transformation is sodium sulfite or stannous chloride.[13][14]
The choice of the carbonyl partner determines the substitution at the C2 and C3 positions of the indole. To synthesize the parent 7-chloroindole (unsubstituted at C2 and C3), a synthetic equivalent of acetaldehyde is required, as acetaldehyde itself performs poorly in this reaction.[9] A common strategy involves using pyruvic acid to form 7-chloroindole-2-carboxylic acid, which is then decarboxylated. For this guide, we will detail a general protocol using a simple ketone.
Experimental Protocol: Synthesis of 2,3-Dimethyl-7-chloroindole
This protocol describes the synthesis of a representative derivative, 2,3-dimethyl-7-chloroindole, from (2-chlorophenyl)hydrazine and 2-butanone.
Step 1: Hydrazone Formation and In Situ Cyclization
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-chlorophenyl)hydrazine hydrochloride (1.0 eq).
-
Reaction Mixture: Add a suitable solvent such as absolute ethanol or glacial acetic acid. To this suspension, add 2-butanone (1.1 eq).
-
Catalyst Addition: Slowly and carefully add the acid catalyst. Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid can be used. For PPA, it is often used in excess to act as the solvent. For other acids, they are used in catalytic to stoichiometric amounts.
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) for 2-6 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it onto crushed ice or into a beaker of cold water. This will precipitate the crude product and neutralize the bulk of the acid.
-
Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃ solution) until it is slightly alkaline. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 2: Purification
-
Column Chromatography: The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is generally effective.
-
Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[15]
Caption: A typical experimental workflow for the Fischer synthesis.
Characterization of 7-Chloroindole
Accurate characterization is essential to confirm the structure and purity of the synthesized compound.
| Property | Expected Value for 7-Chloroindole |
| Molecular Formula | C₈H₆ClN |
| Molecular Weight | 151.59 g/mol |
| Melting Point | 55-58 °C[12] |
| Boiling Point | 90-95 °C @ 0.25 mmHg[12] |
| ¹H NMR | Chemical shifts (δ) in ppm. Expected signals for the aromatic protons on both rings and the N-H proton. |
| ¹³C NMR | Expected signals for the 8 distinct carbon atoms. |
| IR Spectroscopy | Characteristic N-H stretching band around 3300-3100 cm⁻¹.[16][17] |
| Mass Spectrometry | M⁺ peak at m/z 151 and M+2 peak at m/z 153 with an approximate 3:1 intensity ratio, characteristic of a single chlorine atom. |
Part 3: Field-Proven Insights and Troubleshooting
Causality Behind Experimental Choices:
-
Choice of Acid: The acidity and coordinating ability of the catalyst are critical. Strong Brønsted acids like H₂SO₄ or PPA are effective for less reactive substrates. Lewis acids like ZnCl₂ are powerful but can sometimes lead to decomposition or side reactions, especially with sensitive functional groups. The choice should be tailored to the substrate's electronic properties; electron-rich hydrazines react faster.[11]
-
Temperature and Reaction Time: The[9][9]-sigmatropic rearrangement has a significant activation energy barrier, necessitating heat.[10] However, excessive heat or prolonged reaction times can lead to acid-catalyzed polymerization or degradation of the indole product. Empirical optimization is key.
Common Problems and Solutions:
-
Low Yield: This can result from an incomplete reaction or side product formation.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze intermediates. Consider a stronger acid catalyst or a higher reaction temperature. If the hydrazone is stable, isolating and purifying it before the cyclization step can improve the final yield.
-
-
Tarry/Polymeric Byproducts: Indoles are susceptible to polymerization in strong acid.
-
Solution: Add the substrate to the pre-heated acid catalyst to minimize exposure time. Ensure efficient stirring. A lower reaction temperature for a longer duration might be beneficial.
-
-
Difficult Purification: Crude products can be dark and oily.
-
Solution: A primary work-up by trituration with a non-polar solvent like hexane can help remove non-polar impurities. During column chromatography, adding a small amount (0.1-1%) of triethylamine to the eluent can prevent the acidic silica gel from causing product streaking or degradation.
-
Conclusion
The Fischer indole synthesis is a powerful and enduring tool in the arsenal of the synthetic chemist. Its application to the synthesis of 7-chloroindole derivatives provides a direct and efficient route to these valuable chemical intermediates. By understanding the core mechanism, carefully selecting reaction conditions, and anticipating potential challenges, researchers can effectively leverage this classic reaction to advance projects in drug discovery, agrochemicals, and materials science.
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- 17. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of Ethyl 7-Chloro-1H-indole-2-carboxylate
Introduction and Molecular Structure
Ethyl 7-chloro-1H-indole-2-carboxylate belongs to the indole class of heterocyclic compounds, which are prevalent in many natural products and pharmacologically active molecules. The strategic placement of a chlorine atom at the 7-position of the indole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key target for structure-activity relationship (SAR) studies.
Below is the chemical structure of this compound, which will be the basis for our spectroscopic analysis.
Caption: Molecular structure of this compound.
General Spectroscopic Analysis Workflow
The structural elucidation and confirmation of a synthesized compound like this compound follows a logical and systematic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle.
Caption: A typical workflow for the synthesis and spectroscopic confirmation of a target compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for determining the number of different types of protons in a molecule and their connectivity. For this compound, we can predict the chemical shifts and coupling patterns based on the electronic environment of each proton.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0 ppm.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]
-
Shim the magnetic field to ensure homogeneity and obtain sharp spectral lines.
-
Set the appropriate spectral width, acquisition time, and relaxation delay. For a standard ¹H NMR experiment, a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typical.
-
-
Data Acquisition:
-
Acquire the free induction decay (FID) signal. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline correct the spectrum to remove any distortions.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound in CDCl₃. These predictions are based on the known spectra of ethyl 1H-indole-2-carboxylate and the expected electronic effects of the chlorine atom at the 7-position.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~9.0-9.5 | br s | 1H | N-H | The indole N-H proton is typically a broad singlet and its chemical shift is highly dependent on solvent and concentration. |
| ~7.65 | d | 1H | H-4 | The chlorine at C-7 will have a deshielding effect on the adjacent protons. H-4 is expected to be a doublet due to coupling with H-5. |
| ~7.25 | d | 1H | H-6 | H-6 will be a doublet due to coupling with H-5. The deshielding effect of the adjacent chlorine will shift it downfield compared to the parent indole. |
| ~7.15 | t | 1H | H-5 | H-5 will appear as a triplet due to coupling with both H-4 and H-6. |
| ~7.10 | s | 1H | H-3 | The proton at the 3-position of the indole ring is typically a singlet or a narrow multiplet. |
| ~4.40 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester will be a quartet due to coupling with the methyl protons. |
| ~1.40 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester will be a triplet due to coupling with the methylene protons. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
-
Instrument Setup:
-
Use the same NMR spectrometer as for ¹H NMR, but with a ¹³C probe.
-
A standard ¹³C NMR experiment is typically proton-decoupled to simplify the spectrum to a series of singlets.
-
Set the appropriate spectral width (typically 0-220 ppm), acquisition time, and relaxation delay. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
-
Data Acquisition:
-
Acquire the FID. A larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below. These are based on the known spectrum of ethyl 1H-indole-2-carboxylate and the expected substituent effects of the chlorine atom.
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~162 | C=O | The carbonyl carbon of the ester is typically in this region. |
| ~136 | C-7a | Quaternary carbon of the indole ring. |
| ~130 | C-2 | Carbon bearing the ester group. |
| ~128 | C-3a | Quaternary carbon of the indole ring. |
| ~125 | C-5 | Aromatic CH carbon. |
| ~122 | C-4 | Aromatic CH carbon. |
| ~120 | C-6 | Aromatic CH carbon. |
| ~118 | C-7 | Carbon bearing the chlorine atom. The direct attachment of the electronegative chlorine will cause a significant downfield shift. |
| ~105 | C-3 | Aromatic CH carbon of the pyrrole ring. |
| ~62 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a common and convenient method.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16-32 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Expected IR Data
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The data below is based on the known spectrum of ethyl 1H-indole-2-carboxylate.[2]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Indole N-H |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2980-2850 | C-H stretch | Aliphatic C-H (ethyl group) |
| ~1700 | C=O stretch | Ester carbonyl |
| ~1600, ~1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Ester C-O |
| ~800-700 | C-Cl stretch | Aryl chloride |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The solution is then introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
-
Instrument Setup:
-
Choose an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique that is useful for determining the molecular weight with minimal fragmentation.
-
Set the mass analyzer to scan over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).
-
-
Data Acquisition and Processing:
-
Acquire the mass spectrum. The instrument software will display the relative abundance of ions at different m/z values.
-
Expected Mass Spectrometry Data
For this compound (Molecular Formula: C₁₁H₁₀ClNO₂), the expected molecular weight is approximately 223.66 g/mol .
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks:
-
M⁺: at m/z ≈ 223 (corresponding to the ³⁵Cl isotope)
-
[M+2]⁺: at m/z ≈ 225 (corresponding to the ³⁷Cl isotope), with an intensity of about one-third of the M⁺ peak. This isotopic pattern is a characteristic signature of a monochlorinated compound.
-
-
Key Fragmentation Pathways: Under EI conditions, the molecular ion can undergo fragmentation. A plausible fragmentation pathway is the loss of the ethoxy group (-OCH₂CH₃) to form a stable acylium ion.
Caption: A predicted major fragmentation pathway for this compound in EI-MS.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining fundamental spectroscopic principles with data from related compounds, we have constructed a detailed and predictive characterization that can guide researchers in the synthesis, purification, and analysis of this and similar molecules. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in experimental results.
References
A Technical Guide to the ¹H NMR Spectral Analysis of Ethyl 7-chloro-1H-indole-2-carboxylate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, a cornerstone in the field of drug discovery and development. This guide provides an in-depth technical analysis of the ¹H NMR spectrum of ethyl 7-chloro-1H-indole-2-carboxylate, a substituted indole derivative of interest in medicinal chemistry. We will dissect the theoretical underpinnings of its spectrum, provide a robust experimental protocol for data acquisition, and offer a detailed interpretation of the spectral features. This document is intended for researchers, scientists, and professionals who require a practical and scientifically rigorous understanding of NMR analysis for heterocyclic compounds.
Theoretical Prediction of the ¹H NMR Spectrum
A priori analysis of a molecule's structure allows for a robust prediction of its ¹H NMR spectrum. This predictive process is grounded in fundamental principles of chemical shifts, spin-spin coupling, and the electronic effects of substituents.
Molecular Structure and Proton Environments
The structure of this compound contains several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum. These environments are the indole NH proton, three aromatic protons on the benzene ring (H-4, H-5, H-6), one proton on the pyrrole ring (H-3), and the protons of the ethyl ester group (CH₂ and CH₃).
The electron-withdrawing nature of the chlorine atom at the C-7 position and the ethyl carboxylate group at the C-2 position significantly influences the electron density distribution around the indole ring, thereby affecting the chemical shifts of the nearby protons.[1][2]
Caption: Molecular structure of this compound with key protons labeled.
Predicted Spectral Data
The predicted ¹H NMR signals are summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) are crucial for determining the connectivity of protons.[3]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| NH (H-1) | > 11.0 | Broad Singlet | - | 1H | The indole NH proton is acidic and often exchanges, leading to a broad signal. Its downfield shift is due to deshielding and hydrogen bonding.[1][4] |
| H-4 | ~ 7.7 - 7.9 | Doublet (d) | J4,5 ≈ 8.0 | 1H | Deshielded by the anisotropic effect of the indole ring system. Coupled to H-5. |
| H-6 | ~ 7.5 - 7.7 | Doublet (d) | J6,5 ≈ 7.5 | 1H | Deshielded by the adjacent electronegative chlorine atom at C-7. Coupled to H-5. |
| H-5 | ~ 7.1 - 7.3 | Triplet (t) or dd | J5,4 ≈ 8.0, J5,6 ≈ 7.5 | 1H | Appears as a triplet due to coupling with two adjacent protons, H-4 and H-6, with similar coupling constants. |
| H-3 | ~ 7.0 - 7.2 | Singlet (s) or d | J3,NH ≈ 2-3 (if visible) | 1H | Located on the electron-rich pyrrole ring. May show small coupling to the NH proton, but often appears as a singlet.[5] |
| -OCH₂- | ~ 4.4 | Quartet (q) | J ≈ 7.1 | 2H | Part of the ethyl ester group, deshielded by the adjacent oxygen. Split into a quartet by the neighboring CH₃ group.[6] |
| -CH₃ | ~ 1.4 | Triplet (t) | J ≈ 7.1 | 3H | Part of the ethyl ester group. Split into a triplet by the neighboring CH₂ group.[6] |
Experimental Protocol for Data Acquisition
Acquiring a high-quality NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.[7]
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for indole-containing compounds as it forms hydrogen bonds with the NH proton, slowing down exchange rates and resulting in a sharper, more observable NH signal.[8] Chloroform-d (CDCl₃) is also commonly used but may lead to broader NH signals.[9] The choice of solvent can influence chemical shifts.[10][11]
-
Analyte Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[12] Ensure the solid is completely dissolved to avoid issues with magnetic field homogeneity.[13]
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube. The optimal sample height in the tube for most modern spectrometers is around 4-5 cm.[7][13]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard for chemical shift calibration (δ = 0.00 ppm). Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference.[7]
NMR Instrument Parameters (for a 400 MHz Spectrometer)
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.[9]
-
Acquisition Parameters:
-
Experiment: Standard ¹H acquisition (zg30 or similar pulse program).
-
Spectral Width (SW): ~16 ppm (from -2 to 14 ppm) to ensure all signals, including the downfield NH proton, are captured.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.
-
Spectral Interpretation and Data Analysis
The final step is to correlate the experimentally obtained spectrum with the predicted data and the molecular structure.
Workflow for Spectral Assignment
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An In-depth Technical Guide to the 13C NMR Chemical Shifts of Ethyl 7-chloro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in the arsenal of the modern chemist, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed exploration of the 13C NMR spectrum of ethyl 7-chloro-1H-indole-2-carboxylate, a substituted indole derivative of interest in medicinal chemistry and materials science. By integrating predictive data with established principles of NMR spectroscopy and comparative analysis of related structures, this document serves as a practical reference for the structural elucidation of this and similar heteroaromatic systems. We will delve into the theoretical underpinnings of chemical shifts, provide a detailed experimental protocol for data acquisition, and present a thorough assignment of the 13C NMR signals, thereby offering a comprehensive resource for researchers in the field.
Introduction: The Power of 13C NMR in Structural Elucidation
Carbon-13 (13C) NMR spectroscopy is a powerful analytical method used to determine the carbon framework of an organic molecule.[1][2] Unlike 1H NMR, where signal splitting and overlapping resonances can often complicate interpretation, 13C NMR spectra, when proton-decoupled, typically display a single sharp signal for each unique carbon atom.[2][3] The chemical shift (δ) of each carbon signal, reported in parts per million (ppm), is highly sensitive to its local electronic environment, providing a wealth of structural information.[4][5]
Several key factors influence the 13C chemical shift:
-
Hybridization: The hybridization state of the carbon atom is a primary determinant of its chemical shift. Generally, sp2-hybridized carbons (alkenes, aromatics, carbonyls) resonate downfield (at a higher ppm value) compared to sp3-hybridized carbons (alkanes).[2][4]
-
Electronegativity: The presence of electronegative atoms (e.g., oxygen, nitrogen, halogens) deshields adjacent carbon atoms, causing their signals to shift downfield.[5][6]
-
Magnetic Anisotropy: The circulation of π-electrons in aromatic systems and other unsaturated groups generates a local magnetic field that can either shield or deshield nearby nuclei, depending on their spatial orientation relative to the π-system.[5][6]
-
Substituent Effects: The electronic effects (both inductive and resonance) of substituent groups can significantly alter the electron density at various positions on a molecule, leading to predictable changes in chemical shifts.[6][7]
For a molecule like this compound, a comprehensive understanding of these principles is crucial for the accurate assignment of its 13C NMR spectrum.
Predicted 13C NMR Spectrum and Signal Assignment
In the absence of a publicly available experimental spectrum for this compound, we have utilized advanced in silico prediction tools to generate a reliable spectrum.[8][9][10][11] The predicted chemical shifts are presented in Table 1, alongside a comparative analysis with experimentally determined values for related indole derivatives to substantiate the assignments.
Molecular Structure and Numbering
Caption: Numbering scheme for this compound.
Table 1: Predicted 13C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Analysis |
| C=O | 161.5 | The ester carbonyl carbon is significantly deshielded due to the double bond to one oxygen and a single bond to another, placing it in the typical range for esters (160-180 ppm).[4] Experimental data for ethyl indole-2-carboxylate shows this peak around 162.0 ppm.[12] |
| C7a | 135.8 | This is a quaternary carbon in the benzene portion of the indole ring, bonded to the nitrogen atom. Its chemical shift is influenced by the fusion of the two rings. |
| C2 | 131.0 | The C2 carbon is attached to the electron-withdrawing ester group and the nitrogen atom, leading to a downfield shift. In ethyl indole-2-carboxylate, this carbon appears around 128.9 ppm.[12] The prediction suggests a slightly more downfield position. |
| C3a | 127.5 | Another quaternary carbon, C3a, is part of the ring fusion. Its environment is less affected by the substituents compared to C7a. |
| C7 | 125.0 | The C7 carbon is directly attached to the electronegative chlorine atom, which causes a significant downfield shift (deshielding) due to the inductive effect. This is a key feature of the spectrum. For comparison, in 5-chloro-3-methyl-1H-indole, the carbon bearing the chlorine (C5) resonates at 125.00 ppm.[13] |
| C5 | 123.2 | This aromatic CH carbon is expected to be in the typical range for benzene ring carbons in indoles. |
| C4 | 121.5 | Similar to C5, this is an aromatic CH carbon. The effect of the C7-chloro substituent is less pronounced at this position. |
| C6 | 118.0 | The C6 carbon is ortho to the C7-chloro group. The electronic effects of the chlorine will influence its position, generally leading to a slight upfield or downfield shift depending on the balance of inductive and resonance effects. |
| C3 | 108.5 | The C3 carbon in 2-substituted indoles is typically shielded and appears at a relatively high field (upfield). For ethyl indole-2-carboxylate, it is observed around 107.8 ppm.[12] |
| -OCH2- | 61.2 | The methylene carbon of the ethyl group is attached to an electronegative oxygen atom, causing it to be deshielded and appear in the 60-70 ppm range. This is consistent with the value of ~60.5 ppm seen in other ethyl esters.[14] |
| -CH3 | 14.3 | The terminal methyl carbon of the ethyl group is a typical sp3-hybridized carbon and is found in the expected upfield region. This is consistent with values around 14.5 ppm in similar structures.[15] |
Causality of Substituent Effects
The observed and predicted chemical shifts are a direct consequence of the electronic environment of each carbon nucleus. The introduction of the chloro and ethyl carboxylate groups onto the indole scaffold introduces significant electronic perturbations.
Caption: Influence of substituents on the 13C NMR spectrum.
-
7-Chloro Group: Chlorine is an electronegative atom that withdraws electron density through the sigma bond network (a negative inductive effect, -I). This effect is strongest at the directly attached carbon, C7, causing a significant downfield shift. The effect diminishes with distance.
-
2-Ethyl Carboxylate Group: This group is electron-withdrawing due to both inductive and resonance effects (-M). The carbonyl carbon itself is highly deshielded. The group's attachment at C2 pulls electron density away from this position, contributing to its downfield shift. Conversely, this withdrawal can sometimes lead to a relative increase in electron density at C3 through resonance, keeping its chemical shift in the upfield region characteristic of many 2-substituted indoles.[16]
Experimental Protocol for 13C NMR Data Acquisition
To obtain a high-quality 13C NMR spectrum of this compound, a standardized and carefully executed experimental procedure is essential.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid sample.[17]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) are common choices for indole derivatives. The choice of solvent can slightly influence chemical shifts.[7]
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.
-
-
Data Acquisition:
-
Set the spectrometer to the appropriate frequency for 13C nuclei (e.g., 100 MHz on a 400 MHz 1H instrument).
-
Select a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each carbon.
-
Set the spectral width to encompass the expected range of chemical shifts, typically from 0 to 220 ppm.[4]
-
The number of scans will depend on the sample concentration and the sensitivity of the instrument. Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.[2]
-
A relaxation delay (D1) of 1-2 seconds is typically sufficient for qualitative analysis.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).
-
Integrate the peaks if quantitative analysis is desired, although this requires longer relaxation delays for accuracy.[17]
-
Caption: Standard workflow for 13C NMR spectroscopy.
Conclusion
The structural characterization of novel or modified organic molecules is a cornerstone of chemical research and development. This guide has provided a comprehensive overview of the 13C NMR spectrum of this compound. Through the use of predictive tools, validated by comparison with known compounds and grounded in the fundamental principles of NMR spectroscopy, we have proposed a complete assignment of the carbon signals. The detailed experimental protocol offers a self-validating system for researchers to acquire their own high-quality data. This integrated approach of theoretical prediction, comparative analysis, and practical methodology provides a robust framework for the structural elucidation of complex heterocyclic molecules.
References
- CASCADE - Colorado State University.
- CASPRE - 13C NMR Predictor. A machine learning-based predictor for 13C chemical shifts of small molecules.
- Jackson, S. E., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.Chemical Science.
- NMR Predictor | Chemaxon Docs. Documentation for ChemAxon's NMR prediction software.
- NMRDB.org. An open-source database and prediction tool for NMR spectra.
- Abdel-Wahab, B. F., et al. (2017).
- Morales-Ríos, M. S., et al. (1987).
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- Ethyl indole-2-carboxylate, N-methyl- - SpectraBase.
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- Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem.
- Li, J., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.RSC Medicinal Chemistry.
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- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
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mass spectrometry fragmentation of ethyl 7-chloro-1H-indole-2-carboxylate
An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Ethyl 7-Chloro-1H-indole-2-carboxylate
Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Mass spectrometry (MS) stands as a paramount analytical technique, offering unparalleled sensitivity and structural information from minute sample quantities. The true power of MS, however, is realized not just in the determination of molecular weight but in the systematic interpretation of fragmentation patterns. These patterns, akin to a molecular fingerprint, provide a detailed roadmap of a compound's architecture.
This guide provides a detailed examination of the mass spectrometric behavior of this compound, a halogenated indole ester. Indole derivatives are a critical class of heterocyclic compounds, forming the scaffold for numerous pharmaceuticals and biologically active molecules.[1] Understanding their fragmentation is therefore not merely an academic exercise but a practical necessity for researchers in medicinal chemistry, pharmacokinetics, and metabolomics. We will explore the fragmentation pathways under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) conditions, providing a predictive framework grounded in established chemical principles.
The Analyte: Molecular Structure and Properties
This compound is characterized by a bicyclic indole core, substituted with a chlorine atom at the 7-position and an ethyl carboxylate group at the 2-position. These features dictate its fragmentation behavior.
-
Chemical Formula: C₁₁H₁₀ClNO₂
-
Average Molecular Weight: 223.65 g/mol
-
Monoisotopic Molecular Weight: 223.0400 g/mol
The presence of a chlorine atom is a key diagnostic feature in mass spectrometry, as it will produce a characteristic isotopic pattern for any chlorine-containing fragment, with the ³⁷Cl isotope peak (M+2) appearing at approximately one-third the intensity of the ³⁵Cl peak (M).
Sources
An In-depth Technical Guide to the Solubility of Ethyl 7-chloro-1H-indole-2-carboxylate in Common Organic Solvents
Abstract
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from the laboratory to the clinic, solubility is a paramount physicochemical property.[1][2] Poor solubility can lead to a cascade of challenges, including unpredictable in vitro results, diminished in vivo efficacy, and complex formulation requirements.[1][2] Ethyl 7-chloro-1H-indole-2-carboxylate, as a member of the indole class of compounds, is of significant interest due to the prevalence of the indole scaffold in numerous therapeutic agents.[3][4] Understanding its solubility profile in a range of common organic solvents is therefore a crucial first step in its potential development pathway. This guide will equip the researcher with the necessary knowledge and methodologies to thoroughly characterize the solubility of this and similar molecules.
Physicochemical Properties of this compound
While experimental data for this compound is sparse, we can infer some of its properties based on its structure and data from analogous compounds.
-
Molecular Formula: C₁₁H₁₀ClNO₂
-
Molecular Weight: 223.65 g/mol [5]
-
Structure: The molecule consists of a chlorinated indole ring system with an ethyl carboxylate group at the 2-position.
-
Polarity: The presence of the N-H group in the indole ring and the carbonyl group (C=O) in the ester functionality introduces polarity and the capacity for hydrogen bonding.[6][7] The chlorine atom and the aromatic rings contribute to its overall lipophilicity. The interplay of these features will dictate its solubility in various solvents.
-
Melting Point & Boiling Point: Not available in cited literature.[8]
Theoretical Framework: The Science of Dissolution
The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[9][10][11][12] This principle is rooted in the intermolecular forces between solute and solvent molecules. For this compound to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.
The Influence of Polarity
Solvents can be broadly categorized as polar or non-polar.[10][13]
-
Polar Solvents: These solvents, such as water, alcohols, and DMSO, have significant dipole moments and can engage in strong dipole-dipole interactions and hydrogen bonding.
-
Non-polar Solvents: Solvents like hexane and toluene have low dielectric constants and interact primarily through weaker van der Waals forces.[12]
Given its structure, this compound is expected to exhibit moderate polarity. The N-H and C=O groups will favor interactions with polar solvents, while the chlorinated benzene ring and the ethyl group will favor non-polar environments.
The Role of Hydrogen Bonding
The N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor.[6][7][14] Solvents that can participate in hydrogen bonding (protic solvents like alcohols and aprotic hydrogen bond acceptors like acetone) are likely to be effective at solvating this molecule. The ability to form strong intermolecular hydrogen bonds with a solvent can significantly enhance solubility.[14]
Experimental Determination of Solubility: A Practical Guide
Accurate determination of solubility requires robust and reproducible experimental methods. The "gold standard" for measuring thermodynamic equilibrium solubility is the shake-flask method .[15][16]
The Equilibrium Shake-Flask Method
This method is based on achieving a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.[15]
Experimental Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure saturation.[15]
-
Equilibration: Seal the vials and agitate them at a constant temperature using a shaker or rotator. Equilibration time is critical and can range from 24 to 72 hours to ensure the system has reached a thermodynamic equilibrium.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to sediment.[15] Alternatively, centrifuge the samples to ensure clear separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution).
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][17]
Diagram of the Shake-Flask Solubility Determination Workflow:
Caption: Interplay of solute and solvent properties on solubility.
Conclusion
While direct, quantitative solubility data for this compound is not currently published, this guide provides a robust framework for its experimental determination and theoretical understanding. By applying the principles of "like dissolves like," considering the roles of polarity and hydrogen bonding, and employing the detailed shake-flask and HPLC-UV methodologies outlined, researchers can confidently and accurately characterize the solubility profile of this important molecule. [9][10]This foundational knowledge is indispensable for advancing its potential in drug discovery and development, enabling informed decisions on formulation, purification, and in vitro assay design.
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physical and chemical properties of ethyl 7-chloro-1H-indole-2-carboxylate
An In-depth Technical Guide to Ethyl 7-chloro-1H-indole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound (CAS No. 43142-64-9) is a halogenated derivative of the indole heterocyclic system, a core scaffold in a vast array of natural products and pharmacologically active compounds. The indole ring itself is a privileged structure in medicinal chemistry, and the introduction of a chlorine atom at the 7-position significantly modulates the molecule's electronic properties and steric profile. This modification provides a valuable handle for synthetic chemists and can influence the compound's biological activity and metabolic stability.
This technical guide provides a comprehensive overview of the known , intended for researchers, scientists, and professionals in drug development and organic synthesis. While experimental data for this specific isomer is limited in some areas, this document synthesizes available information, draws logical inferences from closely related analogues, and outlines key experimental protocols.
Physicochemical Properties
Table 1: Summary of Physicochemical Properties
| Property | Value | Source / Comment |
| IUPAC Name | This compound | --- |
| CAS Number | 43142-64-9 | [1][2] |
| Molecular Formula | C₁₁H₁₀ClNO₂ | [3] |
| Molecular Weight | 223.66 g/mol | [3] |
| Appearance | Light yellow or pale yellow solid | Based on synthetic reports[4] |
| Melting Point | Not available | [3]. For comparison, ethyl 5-chloroindole-2-carboxylate melts at 166-168 °C[5] and the parent ethyl indole-2-carboxylate melts at 122-125 °C.[6] |
| Boiling Point | Not available | [3] |
| Density | Not available | [3] |
| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, ethyl acetate, acetone, dichloromethane, chloroform) and poorly soluble in water. | Based on chemical structure. |
Spectroscopic Characterization
Detailed experimental spectra for this compound are not widely published. However, based on the known spectra of its isomers and parent compound, a reliable prediction of its key spectroscopic features can be made.
-
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the ethyl group, the indole N-H proton, and the aromatic protons.
-
Ethyl Group: A quartet around 4.4 ppm (O-CH₂) and a triplet around 1.4 ppm (CH₃).
-
Aromatic Protons: Three protons on the benzene portion of the indole ring (at C4, C5, and C6) would appear in the aromatic region (approx. 7.0-7.8 ppm), with splitting patterns dictated by their coupling. The proton at C3 on the pyrrole ring would likely appear as a singlet or a narrow doublet further downfield in the aromatic region.
-
N-H Proton: A broad singlet, typically downfield (> 8.5 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy (Predicted): The carbon spectrum will be characterized by signals for the ester, the aromatic carbons, and the ethyl group.
-
Carbonyl Carbon: A signal around 160-165 ppm.
-
Aromatic/Heterocyclic Carbons: Multiple signals in the 100-140 ppm range. The carbon bearing the chlorine (C7) would be shifted, and its precise chemical shift is a key identifier. For comparison, the ¹³C NMR data for the 5-chloro isomer is available.[5]
-
Ethyl Group: Signals for the O-CH₂ (approx. 61 ppm) and CH₃ (approx. 14 ppm) carbons.
-
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z 223. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be definitive proof of the compound's composition. Major fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group.
-
Infrared (IR) Spectroscopy (Predicted):
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band for the ester carbonyl group, typically in the range of 1680-1710 cm⁻¹.
-
C=C Stretches: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong signal for the ester C-O bond around 1250-1300 cm⁻¹.
-
C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.
-
Chemical Properties and Reactivity
The reactivity of this compound is governed by its three primary functional components: the indole nucleus, the ethyl ester, and the chloro-substituent.
-
Indole Nucleus: The indole ring is an electron-rich aromatic system. It is susceptible to electrophilic substitution, which typically occurs at the C3 position. The presence of the electron-withdrawing ester at C2 and the chloro group at C7 will deactivate the ring compared to unsubstituted indole, but reactions like formylation, acylation, or halogenation at C3 are still feasible.
-
N-H Acidity and Nucleophilicity: The indole nitrogen proton is weakly acidic and can be deprotonated by a strong base. The resulting indolyl anion is a potent nucleophile, allowing for N-alkylation or N-acylation reactions to introduce functionality at the N1 position.
-
Ethyl Ester Group: The ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo amidation with amines or transesterification with other alcohols.
-
Chloro-Substituent: The C7-Cl bond is generally stable and unreactive towards nucleophilic aromatic substitution under standard conditions. However, it can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), providing a powerful method for introducing carbon-carbon or carbon-heteroatom bonds at this position. Recent studies have also shown that C2-chloroindoles can undergo halide exchange reactions.[7]
Caption: Key sites of chemical reactivity on the this compound scaffold.
Synthesis Protocol: Fischer Indole Synthesis
A common and high-yielding method for the synthesis of this compound is the Fischer indole synthesis, starting from the corresponding phenylhydrazone.[4]
Step-by-Step Methodology:
-
Acid Mixture Preparation: In a suitable reaction vessel, combine 500 g of polyphosphoric acid and 250 g of phosphoric acid.
-
Heating: Stir the acid mixture and heat to 90 °C.
-
Reactant Addition: Slowly add 65 g of 2-chlorophenylhydrazine pyruvate phenyl hydrazone to the stirred, hot acid mixture over a period of approximately 1 hour. Maintain the internal reaction temperature between 90 °C and 100 °C during the addition.
-
Reaction: After the addition is complete, maintain the reaction temperature and continue stirring for an additional 20 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly and carefully pour the hot reaction mixture into a 1500 g ice-water slurry to quench the reaction. This should be done in a large vessel with good stirring.
-
Precipitation and Isolation: Cool the quenched mixture to room temperature. A precipitate will form. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid thoroughly with water to remove residual acids. Dry the product completely.
-
Result: This procedure yields a pale yellow solid product of this compound. The reported yield is 51.3 g (85%).[4]
Caption: Workflow diagram for the Fischer indole synthesis of the title compound.
Safety and Handling
No specific Safety Data Sheet (SDS) for this compound is readily available. The following information is synthesized from SDS documents for closely related compounds, such as other chloroindoles and indole carboxylic acid derivatives, and should be used as a guideline.[8][9][10][11] A compound-specific SDS must be consulted prior to handling.
-
GHS Hazard Classification (Anticipated):
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2)
-
Acute Toxicity, Oral (Category 4 - Harmful if swallowed)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
-
-
Precautionary Statements & Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated contact with skin.
-
Respiratory Protection: If handling as a powder or generating dust, use a NIOSH-approved respirator with a particulate filter.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Applications in Research and Development
This compound is a valuable building block for the synthesis of more complex molecules. The indole-2-carboxylate scaffold is a key feature in compounds developed as antagonists for biological targets and as inhibitors for various enzymes.[6] Chloroindoles, in general, are used as intermediates in the synthesis of pharmaceuticals, including anti-cancer and anti-inflammatory agents, and have been investigated for their own antimicrobial and antibiofilm properties.[12][13] The specific substitution pattern of this molecule makes it an attractive starting material for generating libraries of novel compounds for screening in drug discovery programs.
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Experimental procedures, characterization data for all compounds and copies of NMR spectra . Beilstein Journals. [Link]
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ethyl 5-chloro-7-methyl-1H-indole-2-carboxylate | C12H12ClNO2 . PubChem. [Link]
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The crystal structure of ethyl (E)-1-chloro-3-(4-chloro-1-methyl-1H-indole-2-carbonyl)-4-oxo-2-phenylcyclooct-2-ene-1-carboxylate, C27H25Cl2NO4 . ResearchGate. [Link]
-
Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate . ResearchGate. [Link]
-
SAFETY DATA SHEET (SDS) - Gebauer Company . Gebauer Company. [Link]
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-
1H-Indole-2-carboxylic acid, ethyl ester . the NIST WebBook. [Link]
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This compound . AbacipharmTech-Global Chemical supplier. [Link]
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1H-Indole-2-carboxylic acid, 7-chloro-, ethyl ester [43142-64-9] . Chemsigma. [Link]
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The Emerging Therapeutic Potential of Chlorinated Indole-2-Carboxylates: A Technical Guide for Drug Discovery Professionals
Introduction: The Indole Nucleus as a Privileged Scaffold in Medicinal Chemistry
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of biologically active natural products and synthetic compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a "privileged scaffold" in drug design. From the neurotransmitter serotonin to the anti-cancer agent vincristine, indole derivatives have demonstrated a remarkable capacity to modulate diverse physiological pathways. The strategic functionalization of the indole nucleus offers a powerful tool to fine-tune the pharmacological profile of these molecules. Among the various modifications, halogenation, particularly chlorination, has emerged as a key strategy to enhance potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of the biological activities of chlorinated indole-2-carboxylates, offering insights into their therapeutic potential, mechanisms of action, and the experimental methodologies crucial for their evaluation.
Antimicrobial Activity of Chlorinated Indole-2-Carboxylates
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. Chlorinated indole derivatives have shown considerable promise in this arena, exhibiting activity against a range of bacteria and fungi.
Mechanism of Antimicrobial Action
The antimicrobial effects of chlorinated indoles are often multifactorial. One key mechanism involves the disruption of the bacterial cell wall and membrane integrity. This can lead to leakage of intracellular components and ultimately, cell death. Furthermore, these compounds have been shown to inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria.[1] Biofilms are communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which confer protection against host immune responses and antibiotics. By interfering with biofilm production, chlorinated indoles can render bacteria more susceptible to conventional antimicrobial therapies.[1] Some studies also suggest that these compounds can interfere with bacterial motility and the expression of virulence-associated genes.[1]
A proposed mechanism for the antimicrobial and antibiofilm activity of chlorinated indoles is depicted below:
Caption: Proposed antimicrobial mechanisms of chlorinated indole-2-carboxylates.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of chlorinated indole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Chloroindoles | Uropathogenic Escherichia coli | 75 | [1] |
| Chlorinated Indole Sesquiterpene | Methicillin-Resistant Staphylococcus aureus (MRSA) | 16 | [2] |
| 4-chloroindole and 7-chloroindole | Vibrio parahaemolyticus | 50 | [3][4] |
| Indole derivatives with Cl atoms | ESKAPE pathogens and MRSA | 2-16 | [5] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[6][7][8][9]
Materials:
-
Muller-Hinton Agar (MHA) plates
-
Bacterial culture (e.g., E. coli, S. aureus) in logarithmic growth phase
-
Sterile cork borer or pipette tip
-
Test compound solution (chlorinated indole-2-carboxylate) at a known concentration
-
Positive control (e.g., a standard antibiotic like Neomycin)
-
Negative control (solvent used to dissolve the test compound, e.g., DMSO)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculation of Agar Plates: Using a sterile swab, uniformly streak the surface of the MHA plates with the bacterial culture to create a lawn.
-
Creation of Wells: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer or the back of a sterile pipette tip.[9]
-
Application of Test Substances: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes to 1 hour) at room temperature to permit diffusion of the compounds into the agar.
-
Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.
-
Observation and Measurement: After incubation, observe the plates for the formation of a clear zone of inhibition around the wells. Measure the diameter of the zone of inhibition in millimeters (mm). A larger diameter indicates greater antimicrobial activity.
Anticancer Activity of Chlorinated Indole-2-Carboxylates
The indole scaffold is a recurring motif in a multitude of anticancer agents. Chlorination of the indole-2-carboxylate core has been shown to be a viable strategy for enhancing cytotoxic activity against various cancer cell lines.
Mechanisms of Anticancer Action
Chlorinated indole-2-carboxylates can exert their anticancer effects through a variety of mechanisms, often targeting key cellular processes involved in cancer cell proliferation and survival. These mechanisms include:
-
Enzyme Inhibition: A primary mode of action is the inhibition of protein kinases that are often dysregulated in cancer.[10][11][12] Key targets include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell growth and proliferation.
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1/S phase transition.
-
-
Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the modulation of pro-apoptotic and anti-apoptotic proteins.
-
Cell Cycle Arrest: By inhibiting key cell cycle regulators like CDK2, chlorinated indole-2-carboxylates can cause cancer cells to arrest at specific phases of the cell cycle, preventing their further division.[10][11]
A simplified representation of the signaling pathways targeted by chlorinated indole-2-carboxylates in cancer cells is provided below:
Caption: Key anticancer mechanisms of chlorinated indole-2-carboxylates.
Quantitative Data on Anticancer Activity
The anticancer activity of these compounds is often expressed as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), which represents the concentration of the compound required to inhibit cell growth by 50%.
| Compound Class | Target Cell Line | IC50/GI50 | Reference |
| 5-chloro-indole-2-carboxylate derivatives | Panc-1, MCF-7, A-549 | GI50: 29 nM - 42 nM | [13] |
| m-piperidinyl derivative | EGFR Enzyme Inhibition | IC50: 68 nM | [13] |
| p-pyrrolidin-1-yl derivative | EGFR Enzyme Inhibition | IC50: 74 nM | [13] |
| m-piperidinyl derivative | LOX-IMVI (Melanoma) | IC50: 0.96 µM | [13] |
| p-pyrrolidin-1-yl derivative | LOX-IMVI (Melanoma) | IC50: 1.12 µM | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and metabolic activity, providing a quantitative measure of a compound's cytotoxicity.[14][15][16]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (chlorinated indole-2-carboxylate) in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.[13] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] The plate can be gently shaken on an orbital shaker for about 15 minutes to ensure complete dissolution.[14]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value can then be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Enzyme Inhibitory Activity
As previously mentioned, a significant aspect of the biological activity of chlorinated indole-2-carboxylates is their ability to inhibit specific enzymes involved in disease pathogenesis.
Factor Xa Inhibition
Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a key strategy for the treatment and prevention of thromboembolic disorders. Certain chlorinated indole derivatives have been identified as potent FXa inhibitors.[10] The inhibitory mechanism often involves the indole nucleus and its substituents making key interactions with the active site of the enzyme.
HIV-1 Integrase Inhibition
HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV). It catalyzes the insertion of the viral DNA into the host cell's genome. Indole-2-carboxylic acid derivatives have been investigated as a promising scaffold for the development of HIV-1 integrase inhibitors.[7] The mechanism of inhibition typically involves the chelation of essential metal ions in the enzyme's active site.
Experimental Protocol: Generic Kinase Inhibition Assay (e.g., for EGFR or CDK2)
Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on a purified enzyme. The following is a general protocol that can be adapted for specific kinases like EGFR or CDK2.[17][18][19][20][21][22][23][24][25][26]
Materials:
-
Purified recombinant kinase (e.g., EGFR, CDK2/Cyclin A)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl2, and other components to optimize enzyme activity)
-
Test compound (chlorinated indole-2-carboxylate) at various concentrations
-
A detection system to measure kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP production, or a phosphospecific antibody-based method)
-
384-well plates
-
Microplate reader capable of detecting the signal from the chosen detection system (e.g., luminescence or fluorescence)
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the appropriate kinase reaction buffer. Prepare serial dilutions of the test compound.
-
Enzyme and Inhibitor Pre-incubation: In a 384-well plate, add a small volume of the diluted test compound to each well. Then, add the diluted kinase to each well. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiation of Kinase Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection of Kinase Activity: Stop the reaction and measure the kinase activity using the chosen detection system. For example, with the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, and then a second reagent is added to convert the ADP produced into ATP, which is then quantified via a luciferase-based reaction, generating a luminescent signal.
-
Data Analysis: The signal from each well is proportional to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Structure-Activity Relationships (SAR)
The biological activity of chlorinated indole-2-carboxylates is highly dependent on the substitution pattern on the indole ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.
-
Position of Chlorine: The position of the chlorine atom(s) on the indole nucleus significantly influences biological activity. For instance, in some series of antimicrobial compounds, substitution at the 4- and 5-positions of the indole ring was found to be favorable for activity.[1][3][4]
-
Number of Chlorine Atoms: In some cases, increasing the number of chlorine substituents can enhance biological activity. However, this is not always the case, and the optimal degree of chlorination needs to be determined for each target.
-
Other Substituents: The nature of the substituent at the 2-position (e.g., carboxylate vs. carboxamide) and other positions on the indole ring also plays a critical role in determining the pharmacological profile of the molecule. For example, the presence of a sulfonamide group has been shown to be important for the COX-2 inhibitory activity of some indole derivatives.
Caption: Key structural features influencing the biological activity of chlorinated indole-2-carboxylates.
Conclusion and Future Directions
Chlorinated indole-2-carboxylates represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as antimicrobial, anticancer, and enzyme-inhibitory agents warrants further investigation. The continued exploration of the structure-activity relationships of these molecules, guided by robust in vitro and in vivo testing, will be instrumental in the development of novel therapeutic agents with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a solid foundation for researchers to systematically evaluate the potential of this exciting class of compounds. As our understanding of the molecular targets and mechanisms of action of chlorinated indole-2-carboxylates deepens, so too will our ability to harness their therapeutic potential for the benefit of human health.
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Al-Ostoot, F. H., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). RSC Medicinal Chemistry. [Link]
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Khan, I., et al. (2022). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. European Journal of Medicinal Chemistry, 238, 114457. [Link]
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A Senior Application Scientist's Guide to Ethyl 7-Chloro-1H-indole-2-carboxylate: A Cornerstone Building Block for Modern Medicinal Chemistry
Abstract
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Among the vast array of functionalized indoles, ethyl 7-chloro-1H-indole-2-carboxylate stands out as a particularly strategic building block. Its unique substitution pattern—an activating ester at C2, a reactive proton at N1, and a strategically placed chlorine atom at C7—provides medicinal chemists with a versatile platform for molecular elaboration. This guide provides an in-depth analysis of this compound, from its synthesis and physicochemical properties to its multifaceted reactivity and application in contemporary drug discovery programs. We will explore field-proven protocols and the chemical logic that underpins its use, offering researchers a comprehensive resource for leveraging this powerful synthetic intermediate.
The Strategic Advantage of the 7-Chloroindole-2-Carboxylate Scaffold
The indole ring system is a cornerstone of therapeutic agents, prized for its ability to mimic the structure of tryptophan and participate in crucial biological interactions. The strategic placement of substituents dramatically influences the pharmacological profile of the resulting molecules.
The this compound scaffold offers three primary advantages:
-
The C2-Ester: This group serves as a powerful electron-withdrawing feature, modulating the electronics of the indole ring. It also acts as a versatile synthetic handle, readily converted into amides, carboxylic acids, or even reduced to the corresponding alcohol, enabling a wide range of structure-activity relationship (SAR) studies.[3][4]
-
The C7-Chlorine: Halogen atoms are critical tools in modern drug design for tuning lipophilicity, metabolic stability, and binding affinity. The chlorine at the C7 position is no exception. Crucially, it also provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the introduction of complex aryl or heteroaryl moieties.[5][6][7]
-
The N1-Proton: The indole nitrogen is a key site for functionalization. Its alkylation or arylation is a common strategy to explore new binding interactions, modulate solubility, and block potential metabolic sites.[8][9]
This combination of features makes this compound a highly valuable starting material for building diverse chemical libraries aimed at a multitude of biological targets.
Physicochemical Properties and Characterization
A thorough understanding of a building block's physical and spectroscopic properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 43142-64-9 | [10][11] |
| Molecular Formula | C₁₁H₁₀ClNO₂ | [12] |
| Molecular Weight | 223.66 g/mol | [13] |
| Appearance | White to pale yellow solid/powder | [10][14] |
| Solubility | Soluble in organic solvents like ethanol, chloroform, and dichloromethane. | [15] |
| Stability | Stable under standard conditions, but sensitive to strong acids/bases and high heat. | [15] |
Spectroscopic characterization is essential for confirming the identity and purity of the material before its use in subsequent reactions. While specific shifts can vary slightly based on solvent and concentration, typical ¹H NMR and ¹³C NMR data provide a reliable fingerprint for the molecule.
Synthesis of the Core Scaffold: The Fischer Indole Synthesis
The most prevalent and industrially scalable method for preparing this compound is the Fischer indole synthesis.[16][17][18] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine with a ketone or aldehyde.[16]
The logical pathway for this specific target involves the reaction of (2-chlorophenyl)hydrazine with ethyl pyruvate to form the corresponding hydrazone, which is then cyclized under strong acid conditions.
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An In-depth Technical Guide to the Reactivity of the N-H Bond in Ethyl 7-chloro-1H-indole-2-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the N-H bond in ethyl 7-chloro-1H-indole-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry and materials science. The presence of electron-withdrawing substituents at the C2 and C7 positions significantly influences the acidity and nucleophilicity of the indole nitrogen, thereby dictating its reactivity profile. This document offers a detailed exploration of the theoretical principles governing this reactivity and provides experimentally validated protocols for N-H functionalization, including N-alkylation, N-arylation, and N-acylation. Furthermore, strategies for the protection and deprotection of the indole N-H are discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile molecule.
Introduction: The Influential Role of Substituents on the Indole N-H Bond
The indole nucleus is a privileged scaffold in a vast array of biologically active compounds. The reactivity of the N-H bond is of paramount importance as it provides a handle for introducing molecular diversity. In the case of this compound, the inherent reactivity of the indole N-H is significantly modulated by the electronic effects of the substituents at the C2 and C7 positions.
The ethyl carboxylate group at C2 and the chloro group at C7 are both electron-withdrawing. Their combined inductive and resonance effects decrease the electron density of the indole ring system, including the nitrogen atom. This has two major consequences for the N-H bond's reactivity:
-
Increased Acidity: The electron-withdrawing nature of the substituents stabilizes the corresponding indolide anion formed upon deprotonation. This leads to a lower pKa value compared to unsubstituted indole, making the N-H proton more acidic and facilitating its removal with a wider range of bases.
-
Decreased Nucleophilicity of the Indole Ring: The overall decrease in electron density makes the indole ring less susceptible to electrophilic attack, a common reaction pathway for many indoles.
Acidity and pKa Estimation
N-H Functionalization Strategies
The acidic nature of the N-H bond in this compound makes it a prime target for a variety of functionalization reactions. This section will detail key transformations, including N-alkylation, N-arylation, and N-acylation, providing both mechanistic insights and practical experimental protocols.
N-Alkylation
N-alkylation is a fundamental transformation for introducing alkyl chains onto the indole nitrogen. This can be achieved through nucleophilic substitution, where the deprotonated indole nitrogen acts as a nucleophile, attacking an alkyl halide.
Mechanism: The reaction proceeds via a two-step mechanism: deprotonation of the indole N-H to form the indolide anion, followed by a nucleophilic attack of the anion on the alkyl halide.
Caption: Mechanism of N-Alkylation of Indoles.
Experimental Protocol: N-Alkylation of this compound [2]
This protocol is adapted from a general procedure for the N-alkylation of substituted ethyl indole-2-carboxylates.
Materials:
-
This compound
-
Alkyl halide (e.g., allyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (2.0 mmol).
-
Add the alkyl halide (1.2 mmol) to the mixture.
-
Stir the reaction mixture at 50 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Table 1: Representative Data for N-Alkylation of Substituted Indoles
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Allyl chloride | K₂CO₃ | DMF | 50 | 24 | 95 | [2] |
| 2 | Benzyl bromide | aq. KOH | Acetone | 20 | 2 | >95 | [3] |
| 3 | Amyl bromide | aq. KOH | Acetone | 20 | 8 | Moderate | [3] |
N-Arylation
The introduction of an aryl group at the indole nitrogen is a key transformation in the synthesis of many pharmaceuticals and organic materials. The two most common methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. Given the electron-deficient nature of this compound, palladium-catalyzed Buchwald-Hartwig amination is generally the preferred method due to its milder reaction conditions and broader substrate scope.
Mechanism: Buchwald-Hartwig Amination [4][5]
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the indolide anion, and subsequent reductive elimination to furnish the N-aryl indole and regenerate the Pd(0) catalyst.
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Experimental Protocol: N-Arylation of this compound via Buchwald-Hartwig Amination [6]
This protocol is a general procedure for the N-arylation of substituted indolines and can be adapted for electron-deficient indoles.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous, degassed toluene (5 mL) to the Schlenk tube.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Conditions for Buchwald-Hartwig N-Arylation of Indoles
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 85-95 | [6] |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 70-85 | [6] |
| 3 | 2-Iodopyridine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 75-90 | [6] |
N-Acylation
N-acylation introduces an acyl group to the indole nitrogen, often serving as a protecting group or as a precursor for further transformations. Due to the decreased nucleophilicity of the nitrogen in this compound, direct acylation with carboxylic acids is challenging. More reactive acylating agents like acyl chlorides or anhydrides are typically required, often in the presence of a base to deprotonate the indole N-H.
Mechanism: The reaction proceeds similarly to N-alkylation, involving the formation of an indolide anion which then attacks the electrophilic carbonyl carbon of the acylating agent.
Experimental Protocol: N-Acylation of this compound [7]
This protocol is adapted from a method for the N-acylation of 5-substituted indoles using a coupling agent.
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of this compound (1.0 mmol), the carboxylic acid (1.2 mmol), and DMAP (0.1 mmol) in anhydrous CH₂Cl₂ (10 mL) at 0 °C under a nitrogen atmosphere, add a solution of DCC (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL).
-
Allow the reaction mixture to warm to room temperature and stir for 3-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
N-H Protection and Deprotection Strategies
In multi-step syntheses, it is often necessary to protect the indole N-H to prevent unwanted side reactions. The choice of protecting group is crucial and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.
Common Protecting Groups for the Indole N-H:
-
Tosyl (Ts): A robust protecting group, stable to a wide range of conditions. Removal typically requires strong reducing agents or harsh basic conditions.
-
tert-Butoxycarbonyl (Boc): Readily introduced and removed under acidic conditions. It also deactivates the indole ring towards electrophilic substitution.
-
Benzyl (Bn): Can be introduced via N-alkylation and removed by hydrogenolysis.
-
2-(Trimethylsilyl)ethoxymethyl (SEM): Cleaved under fluoride-mediated or acidic conditions.
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An In-depth Technical Guide to Electrophilic Substitution Reactions on the Ethyl 7-chloro-1H-indole-2-carboxylate Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
This technical guide provides a comprehensive exploration of electrophilic substitution reactions on the ethyl 7-chloro-1H-indole-2-carboxylate ring system. This scaffold is of significant interest in medicinal chemistry, and understanding its reactivity is crucial for the synthesis of novel drug candidates. This document delves into the theoretical underpinnings of electrophilic aromatic substitution on this substituted indole, including an analysis of the directing effects of the chloro and ethyl carboxylate groups. We present detailed, field-proven protocols for key electrophilic substitution reactions—Vilsmeier-Haack formylation, nitration, halogenation, Friedel-Crafts acylation, and sulfonation—with an emphasis on the causality behind experimental choices to ensure procedural robustness. The guide is structured to provide both a strong theoretical framework and practical, actionable methodologies for researchers in drug discovery and development.
Introduction: The Chemical Landscape of a Privileged Scaffold
The indole nucleus is a cornerstone of numerous natural products and pharmacologically active compounds. Its derivatization through electrophilic substitution is a fundamental strategy in medicinal chemistry. The subject of this guide, this compound, presents a unique canvas for such transformations. The indole ring is inherently electron-rich and highly susceptible to electrophilic attack, with a strong intrinsic preference for substitution at the C3 position. However, the electronic landscape of this particular molecule is modulated by two key substituents: an electron-withdrawing chloro group at the 7-position and an electron-withdrawing ethyl carboxylate group at the 2-position. This guide will elucidate how these groups influence the regioselectivity and reactivity of the indole core towards various electrophiles.
Mechanistic Considerations and Regioselectivity
The high reactivity of the indole ring towards electrophiles stems from the ability of the nitrogen atom's lone pair to participate in the aromatic system, thereby increasing the electron density of the pyrrole ring. Electrophilic attack predominantly occurs at the C3 position because the resulting cationic intermediate, the sigma complex, is significantly more stable than the intermediate formed from attack at C2. This is because attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.
The substituents on the this compound ring further influence this inherent reactivity:
-
Ethyl 2-carboxylate group: This is an electron-withdrawing group (EWG) through both resonance and inductive effects. It deactivates the indole ring towards electrophilic attack, making the reactions generally slower than with unsubstituted indole. By withdrawing electron density from the C2 position, it further reinforces the intrinsic preference for electrophilic attack at C3.
-
7-Chloro group: Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron-withdrawing effect but are ortho, para-directing in benzene systems due to resonance donation from their lone pairs. In the context of the indole ring, the 7-chloro group deactivates the entire ring system. Its directing effect on the benzenoid part of the indole (positions C4, C5, and C6) is less critical as the pyrrole ring remains the primary site of electrophilic attack. The combined deactivating effect of both the 2-ester and 7-chloro groups necessitates carefully chosen, and sometimes forcing, reaction conditions.
Despite the presence of these two deactivating groups, the overwhelming electronic preference of the indole nucleus dictates that electrophilic substitution will occur at the C3 position . This is consistently supported by experimental evidence on similarly substituted indoles.
graph "Electrophilic_Attack_on_Indole" {
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Indole [label="Indole Ring\n(Electron-Rich)"];
Electrophile [label="Electrophile (E+)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
C3_Attack [label="Attack at C3"];
C2_Attack [label="Attack at C2"];
Sigma_Complex_C3 [label="Stable Sigma Complex\n(Charge on N, Benzene ring intact)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Sigma_Complex_C2 [label="Less Stable Sigma Complex\n(Benzene aromaticity disrupted)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Product [label="C3-Substituted Indole"];
Indole -- Electrophile [label=" π electrons attack"];
Electrophile -- C3_Attack;
Electrophile -- C2_Attack;
C3_Attack -> Sigma_Complex_C3 [label="More Favorable"];
C2_Attack -> Sigma_Complex_C2 [label="Less Favorable"];
Sigma_Complex_C3 -> Product [label="-H+"];
}
Figure 2: Workflow for the Vilsmeier-Haack formylation.
Nitration
The introduction of a nitro group onto the indole ring is a valuable transformation, as the nitro group can be further reduced to an amine or used as a handle for other functionalization. Due to the acid-sensitivity of the indole nucleus, harsh nitrating conditions (e.g., concentrated nitric and sulfuric acids) are generally avoided. A milder and effective method involves the use of nitric acid in acetic anhydride, which generates the electrophile acetyl nitrate in situ.
-
Reagent Preparation: In a round-bottom flask, cool acetic anhydride (10 equivalents) to 0 °C in an ice-salt bath.
-
Formation of Acetyl Nitrate: To the cold, stirred acetic anhydride, add fuming nitric acid (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Substrate Addition: In a separate flask, dissolve this compound (1 equivalent) in acetic anhydride (5 mL per gram of indole). Cool this solution to 0 °C.
-
Reaction: Add the acetyl nitrate solution dropwise to the indole solution over 30 minutes, keeping the temperature below 5 °C. After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: The product will precipitate. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Dry the solid under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Reaction Reagents Solvent Temperature Typical Yield Nitration HNO₃, Acetic Anhydride Acetic Anhydride 0-5 °C 70-85%
Halogenation
Halogenated indoles are important building blocks in organic synthesis, particularly for cross-coupling reactions. Direct bromination and chlorination at the C3 position can be achieved using N-halosuccinimides.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise to the stirred solution at room temperature. The reaction is often rapid and may be slightly exothermic.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Isolation and Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-bromoindole.
For chlorination, N-chlorosuccinimide (NCS) can be used in a similar manner.
Reaction Reagents Solvent Temperature Typical Yield Bromination N-Bromosuccinimide (NBS) THF or Acetonitrile Room Temperature 80-90% Chlorination N-Chlorosuccinimide (NCS) THF or Acetonitrile Room Temperature 75-85%
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group at the C3 position, forming a C-C bond and providing access to a wide range of indole-3-ketones. The reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst.
-
Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C.
-
Electrophile Formation: Add acetyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension. Stir for 15 minutes at 0 °C to form the acylium ion complex.
-
Substrate Addition: Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Reaction Reagents Solvent Temperature Typical Yield Friedel-Crafts Acylation Acetyl chloride, AlCl₃ Dichloromethane 0 °C to RT 60-75%
Sulfonation
Sulfonation of indoles can be challenging due to the harsh conditions often required. A mild and effective method for sulfonating sensitive heterocycles is the use of a sulfur trioxide-pyridine complex.
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous pyridine.
-
Reagent Addition: Add sulfur trioxide-pyridine complex (1.5 equivalents) portion-wise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into cold water.
-
Isolation: Acidify the aqueous solution with dilute hydrochloric acid to precipitate the sulfonic acid product. If the product is water-soluble, it may be necessary to isolate it as a salt. Collect the solid by filtration, wash with a small amount of cold water, and dry.
-
Purification: The crude sulfonic acid can be purified by recrystallization from an appropriate solvent.
Reaction Reagents Solvent Temperature Typical Yield Sulfonation SO₃-Pyridine Complex Pyridine 80-100 °C 50-65%
Conclusion
The this compound ring system, despite being deactivated by two electron-withdrawing groups, undergoes electrophilic substitution with high regioselectivity at the C3 position. This predictable reactivity, coupled with the established protocols outlined in this guide, provides medicinal chemists with a robust toolkit for the synthesis of a diverse array of C3-functionalized indoles. A thorough understanding of the underlying electronic effects and careful selection of reaction conditions are paramount to achieving successful and high-yielding transformations on this valuable scaffold. The methodologies presented herein are designed to be both reliable and adaptable, serving as a solid foundation for further synthetic exploration in the pursuit of novel therapeutic agents.
References
Methodological & Application
Protocol for the Hydrolysis of Ethyl 7-Chloro-1H-indole-2-carboxylate to 7-Chloro-1H-indole-2-carboxylic Acid
An Application Guide for Researchers
Abstract
This application note provides a comprehensive guide for the efficient hydrolysis of ethyl 7-chloro-1H-indole-2-carboxylate to its corresponding carboxylic acid, 7-chloro-1H-indole-2-carboxylic acid. This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active molecules, including novel antagonists for cysteinyl-leukotriene receptors and potential HIV-1 integrase inhibitors.[1][2][3] This document outlines the underlying chemical principles, offers a detailed step-by-step experimental protocol, and discusses methods for purification and characterization of the final product. The provided methodologies are designed to be robust and reproducible for researchers in drug discovery and organic synthesis.
Introduction and Significance
Indole-2-carboxylic acid and its derivatives are privileged scaffolds in drug development. The unique structural and electronic properties of the indole nucleus allow it to interact with a wide range of biological targets.[2][3] The introduction of a chlorine atom at the 7-position, as in 7-chloro-1H-indole-2-carboxylic acid, can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.[4] This specific intermediate is crucial for synthesizing compounds that require a carboxylic acid moiety for biological activity or for further chemical elaboration into amides, esters, or other functional groups.[5][6][7] A reliable and well-understood protocol for its preparation via ester hydrolysis is therefore essential for advancing research programs that utilize this important scaffold.
Reaction Mechanism: Base-Catalyzed Ester Hydrolysis (Saponification)
The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification. This reaction proceeds via a nucleophilic acyl substitution mechanism.[8][9] The process is effectively irreversible because the final step is an acid-base reaction between the carboxylic acid product and the base, forming a carboxylate salt that is unreactive towards the alcohol by-product.[9]
The key steps are as follows:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), generated from a base like potassium hydroxide (KOH) or lithium hydroxide (LiOH), acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[8]
-
Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (EtO⁻) as the leaving group.
-
Deprotonation (Acid-Base Reaction): The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base equilibrium strongly favors the formation of the carboxylate salt and ethanol, driving the reaction to completion.[9]
-
Acidification: In a separate work-up step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, precipitating the desired carboxylic acid product.
Caption: Base-catalyzed hydrolysis of an indole ester.
Comparative Overview of Hydrolysis Conditions
Several conditions can be employed for the hydrolysis of indole esters. The choice of base, solvent, and temperature can influence reaction time and yield. The following table summarizes common conditions reported in the literature for related indole-2-carboxylates.
| Base | Solvent System | Temperature | Typical Reaction Time | Key Considerations & Rationale | Reference |
| LiOH·H₂O | Ethanol (EtOH) / H₂O | 50 °C | 2 hours | LiOH is often preferred for its high reactivity and solubility in mixed aqueous-organic solvents. Mild heating accelerates the reaction. | [1] |
| KOH | Ethanol (EtOH) | Reflux (approx. 78 °C) | 5-6 hours | A classic, cost-effective method. Refluxing ensures the reaction goes to completion, which is useful for less reactive substrates. | [10] |
| aq. KOH | Acetone / H₂O | Reflux | 1 hour | Using acetone as a co-solvent can be effective, and increasing the amount of base can directly yield the acid without isolating the ester. | [11] |
| NaOH | H₂O / Dioxane | 100 °C | 3 hours | Dioxane is an excellent co-solvent for improving the solubility of organic substrates in aqueous base. | N/A |
Detailed Experimental Protocol
This protocol is based on a reliable and commonly used method employing potassium hydroxide in an ethanol-water solvent system.
Materials and Reagents
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH), Reagent Grade
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 2M aqueous solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
pH paper or pH meter
-
Separatory funnel
-
Büchner funnel and filter paper
Experimental Workflow Diagram
Caption: From reaction setup to final product analysis.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a solution of potassium hydroxide (e.g., 5.0 g, ~89 mmol, 5 equivalents) in a mixture of ethanol (90 mL) and water (10 mL).
-
Scientist's Note: Using a stoichiometric excess of base ensures the complete consumption of the starting ester. The ethanol/water mixture is crucial for dissolving both the inorganic base and the organic ester.
-
-
Initiating the Reaction:
-
Reaction Monitoring:
-
Allow the reaction to stir at reflux for 5-6 hours.[10]
-
Progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system like 30% ethyl acetate in hexanes. The reaction is complete when the starting ester spot (higher Rf) is no longer visible.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.
-
Dissolve the resulting solid residue in deionized water (100 mL).
-
Cool the aqueous solution in an ice bath to 0-5 °C.
-
Slowly add 2M HCl dropwise with vigorous stirring. The carboxylic acid product will begin to precipitate as a solid.
-
Scientist's Note: Acidification protonates the carboxylate salt, rendering it insoluble in water. It is critical to bring the pH to ~2 to ensure complete precipitation. Adding the acid slowly while cooling prevents potential degradation from localized heating.
-
Continue adding acid until the pH of the solution is approximately 2, as checked with pH paper.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with several portions of cold deionized water to remove any inorganic salts.
-
-
Purification:
-
The crude 7-chloro-1H-indole-2-carboxylic acid can be purified by recrystallization. A suitable solvent system is an ethanol/water or methanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Characterization
The identity and purity of the final product, 7-chloro-1H-indole-2-carboxylic acid, should be confirmed using standard analytical techniques.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would be similar to indole-2-carboxylic acid with adjustments for the chloro-substituent.[13]
-
δ ~13.0 (br s, 1H, -COOH)
-
δ ~11.8 (br s, 1H, -NH)
-
δ 7.6-7.7 (d, 1H, Ar-H)
-
δ 7.1-7.3 (m, 3H, Ar-H and indole C3-H)
-
-
IR (KBr, cm⁻¹):
-
3300-3450 (N-H stretch)
-
2500-3300 (broad O-H stretch of carboxylic acid)
-
~1680 (C=O stretch of carboxylic acid)
-
-
Mass Spectrometry (ESI-):
-
Expected [M-H]⁻ at m/z ≈ 194.0, consistent with the molecular formula C₉H₆ClNO₂.
-
References
- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Synthesis with 7-Chloro-1H-indole-2-carboxylic Acid: A Manufacturer's Perspective.
- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central.
- Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
- This compound. ChemSynthesis.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH.
- Process for the preparation of indole derivatives. Google Patents.
- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.
- REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES.
- Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH.
- Ester Hydrolysis Mechanism Base Catalyzed. www .ec -undp.
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
- Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- Process for purification of carboxylic acids. Google Patents.
- Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum. ChemicalBook.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
Sources
- 1. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 11. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]
Application Note: Ethyl 7-chloro-1H-indole-2-carboxylate as a Versatile Scaffold for the Synthesis of Novel Antiviral Agents
Introduction: The Enduring Prominence of the Indole Nucleus in Antiviral Drug Discovery
The indole scaffold is a quintessential "privileged structure" in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing ligands that target a wide range of biological receptors and enzymes.[2] In the field of virology, indole-containing molecules have emerged as critical therapeutic agents, exemplified by commercial drugs like Arbidol (Umifenovir), a broad-spectrum entry inhibitor, and Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1.[3][4]
Ethyl 7-chloro-1H-indole-2-carboxylate is a particularly attractive starting material for the development of new antiviral candidates. The strategic placement of its functional groups offers multiple avenues for chemical modification: the indole nitrogen (N1), the ethyl ester at C2, and the electron-rich C3 position. The 7-chloro substituent provides a valuable handle for further functionalization via cross-coupling reactions and also modulates the electronic properties of the indole ring, potentially enhancing binding affinity or metabolic stability. This guide provides an in-depth exploration of synthetic strategies and detailed protocols for leveraging this compound to generate libraries of potential antiviral compounds.
Section 1: Core Synthetic Strategies & Mechanistic Rationale
The reactivity of this compound can be harnessed through three primary modification sites. The choice of strategy is dictated by the specific viral target and the desired pharmacophore.
Caption: Key synthetic modification pathways for the starting scaffold.
Strategy A: N-Alkylation of the Indole Ring
Modification at the N1 position is a common strategy to explore the hydrophobic pockets of enzyme active sites. Alkylation of the indole nitrogen can significantly impact the molecule's conformation and lipophilicity.
-
Causality: The indole N-H proton is weakly acidic and can be deprotonated by a suitable base (e.g., KOH, NaH). The resulting anion acts as a nucleophile, readily attacking alkyl halides or other electrophiles. The choice of a mild base like potassium hydroxide in a polar aprotic solvent like acetone is often preferred to avoid hydrolysis of the C2-ester.[5]
Strategy B: Conversion of the C2-Ester to Amides
The transformation of the C2-ethyl ester into a diverse array of amides is arguably the most powerful strategy for generating extensive chemical libraries. This two-step process first involves hydrolysis to the corresponding carboxylic acid, which is then coupled with various amines.
-
Causality: The indole-2-carboxylic acid moiety is a key structural feature in a class of potent HIV-1 integrase strand transfer inhibitors (INSTIs).[6][7][8] The carboxylate group, along with the indole nitrogen, can chelate the two essential Mg²⁺ ions within the enzyme's active site, effectively inhibiting viral DNA integration.[9] By converting the acid to various amides, researchers can introduce new pharmacophoric elements to interact with surrounding amino acid residues and the viral DNA, thereby optimizing potency and selectivity.[6][9]
Strategy C: Functionalization at the C3 Position
The C3 position of the indole ring is the most nucleophilic and is highly susceptible to electrophilic substitution. This allows for the introduction of various functional groups.
-
Causality: While the N1 and C2 positions are crucial for core binding interactions with some targets, modifications at C3 can fine-tune the electronic properties and introduce vectors for further derivatization. For instance, introducing a long alkyl or aryl branch at C3 has been shown to improve interactions with hydrophobic cavities near the active site of HIV-1 integrase, leading to a marked increase in inhibitory effect.[7][8]
Section 2: Experimental Protocols
The following protocols are designed to be robust and adaptable. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2.1: Synthesis of 7-chloro-1H-indole-2-carboxylic acid (Intermediate)
This protocol details the critical first step for Strategy B: the saponification (hydrolysis) of the ethyl ester to the free carboxylic acid.
Caption: Workflow for the hydrolysis of the starting ester to the carboxylic acid.
-
Materials:
-
This compound (1.0 eq)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) (2.0 - 3.0 eq)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate (EtOAc) and Hexanes for TLC
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (e.g., 5.0 g, 22.4 mmol) in a mixture of ethanol (100 mL) and water (25 mL).
-
Add a solution of sodium hydroxide (e.g., 2.68 g, 67.1 mmol, 3.0 eq) in water (25 mL) to the suspension.
-
Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously. The suspension should gradually become a clear solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed (typically 2-4 hours).
-
Once complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.
-
Slowly acidify the solution by adding 2M HCl dropwise with stirring. A precipitate will form. Continue adding acid until the pH is approximately 2.
-
Collect the solid precipitate by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 50 mL).
-
Dry the solid product under vacuum to yield 7-chloro-1H-indole-2-carboxylic acid as a solid.
-
-
Scientist's Note: Using a slight excess of NaOH ensures the complete hydrolysis of the ester. The acidification step is critical; protonating the carboxylate salt renders it insoluble in the aqueous medium, allowing for easy isolation by filtration.
Protocol 2.2: Synthesis of a Novel Indole-2-carboxamide via Amide Coupling
This protocol describes the coupling of the carboxylic acid intermediate with a representative primary amine (e.g., benzylamine) to form an amide.
-
Materials:
-
7-chloro-1H-indole-2-carboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-chloro-1H-indole-2-carboxylic acid (e.g., 1.0 g, 5.1 mmol).
-
Dissolve the acid in anhydrous DCM (50 mL).
-
Add EDC (e.g., 1.17 g, 6.1 mmol) and HOBt (e.g., 0.83 g, 6.1 mmol) to the solution. Stir at room temperature for 15 minutes.
-
Add DIPEA (e.g., 2.67 mL, 15.3 mmol) to the mixture, followed by the dropwise addition of benzylamine (e.g., 0.61 mL, 5.6 mmol).
-
Allow the reaction to stir at room temperature overnight.
-
Work-up: Dilute the reaction mixture with DCM (50 mL). Wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide.
-
-
Scientist's Note: The EDC/HOBt coupling system is a gold standard for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and racemization, ensuring a clean and efficient reaction with the amine. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and any acid formed during the reaction.
Section 3: Application Data & Structure-Activity Relationships
While research on the 7-chloro derivative specifically is emerging, extensive studies on related indole-2-carboxylate scaffolds provide a strong predictive framework for their antiviral potential. The following table summarizes the activity of representative analogs against various viruses, demonstrating the platform's versatility.
| Compound ID | R¹ (N1-substituent) | R² (C2-substituent) | R³ (Other) | Target Virus | Activity (IC₅₀ or SI) | Reference |
| 8f | H | -COOEt | 4-isobutoxy, 6-amino | Influenza A | IC₅₀ = 9.43 µM | [10] |
| 8f | H | -COOEt | 4-isobutoxy, 6-amino | Coxsackie B3 | SI = 17.1 | [10][11] |
| 14f | H | -COOEt | 4-isobutoxy | Influenza A | IC₅₀ = 7.53 µM | [10][11] |
| 17a | H | -COOH | 6-(halogenated benzene) | HIV-1 Integrase | IC₅₀ = 3.11 µM | [6][9] |
| 20a | H | -COOH | 3-(long branch) | HIV-1 Integrase | IC₅₀ = 0.13 µM | [7][8] |
Key Insights from Structure-Activity Relationship (SAR) Studies:
-
For Influenza & Coxsackie Viruses: Substitutions at the 4 and 6 positions of the indole ring with alkoxy and amino groups appear to be important for broad-spectrum activity.[10][11][12]
-
For HIV-1 Integrase: A free carboxylic acid at C2 is critical for the metal-chelating mechanism.[8][9] The introduction of halogenated benzene rings at the C6 position can establish beneficial π-π stacking interactions with viral DNA, while hydrophobic branches at C3 can significantly boost potency.[6][7]
Conclusion
This compound stands out as a high-potential, synthetically tractable scaffold for the development of novel antiviral agents. The strategic combination of N-alkylation, C2-amide formation, and C3-functionalization allows for a systematic exploration of chemical space to target diverse viral enzymes and proteins. The protocols and strategies outlined in this guide provide a robust foundation for researchers in drug discovery to generate and optimize new indole-based therapeutics to combat viral infections.
References
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Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (Semantic Scholar) [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (PubMed) [Link]
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Application Notes & Protocols: Ethyl 7-chloro-1H-indole-2-carboxylate as a Foundational Scaffold for Novel Anticancer Drug Discovery
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of ethyl 7-chloro-1H-indole-2-carboxylate in the synthesis and evaluation of novel anticancer agents. This document provides in-depth scientific context, validated experimental protocols, and data interpretation insights, underscoring the compound's significance as a versatile scaffold in contemporary cancer research.
Introduction: The Privileged Indole Scaffold in Oncology
The indole nucleus is a prominent heterocyclic motif in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique chemical properties, including its ability to mimic the structure of tryptophan and participate in various non-covalent interactions, make it a "privileged scaffold" in medicinal chemistry. In oncology, indole-based molecules have been successfully developed as potent inhibitors of various cancer-associated targets, including protein kinases, tubulin, and DNA-modifying enzymes.[1][2] The strategic functionalization of the indole ring system allows for the fine-tuning of pharmacological properties, leading to the discovery of highly potent and selective anticancer agents.
This compound emerges as a particularly valuable starting material in this context. The presence of the chloro substituent at the 7-position and the ethyl carboxylate at the 2-position provides two key anchor points for chemical modification, enabling the exploration of diverse chemical space and the development of structure-activity relationships (SAR). This guide will delineate the application of this compound as a foundational building block for generating novel anticancer candidates.
Strategic Derivatization of the this compound Scaffold
The primary application of this compound in cancer research is as a synthetic intermediate for the creation of more complex and potent derivatives. The ester and the N-H group of the indole are the most common sites for modification.
Synthesis of Indole-2-Carboxamide Derivatives
A prevalent strategy involves the conversion of the ethyl ester to a carboxamide. This is typically achieved through hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines. The amide linkage introduces a hydrogen bond donor and acceptor, which can significantly enhance binding affinity to target proteins.[3][4]
Workflow for the Synthesis of Indole-2-Carboxamide Derivatives:
Caption: Synthetic workflow for generating indole-2-carboxamide derivatives.
Multi-component Reactions and Cyclizations
The indole scaffold can also be incorporated into more complex heterocyclic systems through multi-component reactions or subsequent cyclization steps. For instance, derivatives of indole-2-carboxylic acid can be used to construct novel fused ring systems with potential multi-target inhibitory activity.[5][6]
Mechanisms of Action of this compound Derivatives in Cancer
While the parent compound exhibits limited intrinsic anticancer activity, its derivatives have been shown to elicit potent antitumor effects through various mechanisms.
Protein Kinase Inhibition
A significant number of indole-2-carboxamide derivatives function as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[3][7] Key targets include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpressed or mutated in many cancers, including non-small-cell lung cancer.[7][8][9]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis.[3][7]
-
BRAF Kinase: Frequently mutated in melanoma.[7]
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression.[3]
Signaling Pathway Inhibition by Indole-2-Carboxamide Derivatives:
Caption: Inhibition of key oncogenic signaling pathways by indole derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. Many indole-2-carboxylate derivatives have been shown to induce apoptosis in various cancer cell lines.[10][11][12][13] This is often characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.
Cell Cycle Arrest
The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Indole derivatives have been reported to cause cell cycle arrest at different phases, most commonly at the G2/M or G0/G1 phase, thereby preventing cancer cell division.[3][14][15][16][17][18]
Experimental Protocols
The following protocols provide a framework for the synthesis of a representative indole-2-carboxamide derivative and its subsequent in vitro evaluation.
Protocol for Synthesis of a Representative N-Aryl-7-chloro-1H-indole-2-carboxamide
This protocol describes a general two-step synthesis.
Step 1: Hydrolysis of this compound
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) to the solution.
-
Stir the reaction mixture at room temperature or gentle heat until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain 7-chloro-1H-indole-2-carboxylic acid.
Step 2: Amide Coupling
-
To a solution of 7-chloro-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator like Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Work up the reaction by diluting with an organic solvent, washing with aqueous solutions (e.g., NaHCO₃, brine), and drying the organic layer.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl-7-chloro-1H-indole-2-carboxamide.
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on cell cycle distribution.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
Experimental Workflow for Anticancer Evaluation:
Caption: Workflow for the in vitro evaluation of synthesized indole derivatives.
Data Summary: Anticancer Activity of Indole-2-Carboxylate Derivatives
The following table summarizes the in vitro anticancer activity of representative indole derivatives from the literature, highlighting the potential of this scaffold.
| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6i | Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 6.10 | [3] |
| 6v | Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 6.49 | [3] |
| Va | Indole-2-carboxamide | Multiple | 0.026 (GI₅₀) | [7] |
| 10 | N-substituted indole-2-carboxamide | HCT-116 (Colon) | 1.01 | [4] |
| C11 | 1H-indole-2-carboxylic acid derivative | Bel-7402 (Liver) | Not specified, potent | [10] |
| 5f | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | Multiple | 0.029 (GI₅₀) | [19] |
Note: IC₅₀ and GI₅₀ values are measures of inhibitory concentration and growth inhibition, respectively. Lower values indicate higher potency.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile starting material for the development of novel anticancer agents. Its amenability to chemical modification allows for the synthesis of diverse libraries of compounds with potent and often multi-targeted activities against various cancers. The primary mechanisms of action for these derivatives involve the inhibition of key oncogenic signaling pathways, induction of apoptosis, and cell cycle arrest. Future research should continue to explore novel derivatization strategies, including the use of advanced synthetic methodologies, to further optimize the potency, selectivity, and pharmacokinetic properties of these promising indole-based compounds. The protocols and data presented herein provide a solid foundation for researchers to embark on the rational design and development of the next generation of indole-based cancer therapeutics.
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Al-Ostath, A., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
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Aljabr, G., et al. (2022). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. NIH. [Link]
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Li, X., et al. (2018). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. MDPI. [Link]
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Molecules. (2005). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. MDPI. [Link]
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Al-Sheikh, A., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. NIH. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. [Link]
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Goud, N. S., et al. (2017). Ethyl 1H-indole-2-carboxylate. PMC. [Link]
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Organic Syntheses. (n.d.). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Retrieved from [Link]
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ResearchGate. (n.d.). Compound 7 arrested cell cycle at G0/G1 phase. Retrieved from [Link]
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Eldehna, W. M., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC. [Link]
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PubMed. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. [Link]
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Fesik, S. W., et al. (2013). Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. PMC. [Link]
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RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
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Al-Ghorbani, M., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. [Link]
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NIH. (2018). Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. PMC. [Link]
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PubMed. (2019). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. [Link]
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PubMed. (2005). Cyclization of free radicals at the C-7 position of ethyl indole-2-carboxylate derivatives: an entry to a new class of Duocarmycin Analogues. [Link]
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Taylor & Francis Online. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. [Link]
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PubMed. (2017). Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. [Link]
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MDPI. (2024). The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. [Link]
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ResearchGate. (n.d.). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Retrieved from [Link]
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PubMed. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[ b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. [Link]
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PubMed. (1998). Apoptosis as a mechanism of 2-chloroethylethyl sulfide-induced cytotoxicity. [Link]
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Application Note & Protocol: Synthesis and Evaluation of Ethyl 7-Chloro-1H-indole-2-carboxylate Derivatives as Potent Kinase Inhibitors
Introduction: The Enduring Potential of the Indole Scaffold in Kinase Inhibition
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activity.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of interactions with various biological targets. Among these, protein kinases have emerged as a critical class of enzymes in drug discovery, particularly in oncology.[1] Kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.
This application note provides a comprehensive guide for the synthesis and biological evaluation of ethyl 7-chloro-1H-indole-2-carboxylate derivatives as potential kinase inhibitors. The 7-chloro substitution on the indole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its potency and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors. We will detail a robust synthetic protocol based on the Reissert indole synthesis, followed by a standardized in vitro kinase inhibition assay to assess the biological activity of the synthesized compounds.
PART 1: Synthesis of this compound
The Reissert indole synthesis is a powerful and versatile method for the preparation of indole-2-carboxylic acids and their esters.[3][4][5] This approach begins with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization to form the indole ring. This method is particularly advantageous for the synthesis of the target compound as it directly installs the desired carboxylate group at the 2-position.
Synthetic Scheme
Caption: Reissert synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
Materials and Reagents:
-
2-Chloro-6-nitrotoluene
-
Diethyl oxalate
-
Potassium ethoxide (KOEt)
-
Anhydrous ethanol (EtOH)
-
Zinc dust (Zn)
-
Glacial acetic acid
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane (DCM)
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
-
Glass column for chromatography
Procedure:
Step 1: Condensation to form Ethyl 2-(2-chloro-6-nitrophenyl)-2-oxoacetate
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-6-nitrotoluene (1.0 eq) in anhydrous ethanol.
-
Add a solution of potassium ethoxide (1.1 eq) in anhydrous ethanol dropwise at room temperature. The solution may change color.
-
To this mixture, add diethyl oxalate (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The starting material should be consumed, and a new, more polar spot should appear.
-
Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice water.
-
Acidify the aqueous mixture with dilute HCl until it is acidic to litmus paper.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude ethyl 2-(2-chloro-6-nitrophenyl)-2-oxoacetate. This intermediate can be used in the next step without further purification if it is of sufficient purity.
Step 2: Reductive Cyclization to this compound
-
In a 500 mL round-bottom flask, dissolve the crude ethyl 2-(2-chloro-6-nitrophenyl)-2-oxoacetate from the previous step in glacial acetic acid.
-
To this solution, add zinc dust (4.0-5.0 eq) portion-wise. The addition is exothermic, so maintain the temperature below 50 °C using an ice bath if necessary.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction by TLC until the intermediate is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the excess zinc.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Safety Precautions:
-
Handle 2-chloro-6-nitrotoluene and other reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reductive cyclization with zinc dust is exothermic and generates hydrogen gas. Ensure proper ventilation and avoid sources of ignition.
PART 2: Biological Evaluation as Kinase Inhibitors
The synthesized this compound derivatives can be evaluated for their inhibitory activity against a panel of protein kinases. A common and robust method for this is a luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction.[6][7] The ADP-Glo™ Kinase Assay is a commercially available kit that is well-suited for this purpose.
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by luciferase to produce light. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
Workflow for Kinase Inhibition Assay
Caption: Workflow for a luminescence-based kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR2)
Materials:
-
Recombinant human VEGFR2 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Synthesized this compound derivatives
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each synthesized compound in DMSO. Create a 10-point serial dilution (e.g., 1:3) in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to each well.
-
Add 2.5 µL of the VEGFR2 kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Prepare a substrate/ATP mixture in kinase assay buffer. The final concentration of ATP should be close to its Km for the kinase.
-
Add 5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The data should be normalized to the controls (0% inhibition for DMSO, 100% inhibition for a high concentration of staurosporine or no enzyme).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
-
Data Presentation and Interpretation
The inhibitory activity of the synthesized compounds should be summarized in a clear and concise table. This allows for easy comparison of their potencies.
Table 1: Inhibitory Activity of this compound Derivatives against VEGFR2
| Compound | R Group | VEGFR2 IC₅₀ (nM) |
| 1a | -H | 550 |
| 1b | -CH₃ | 230 |
| 1c | -OCH₃ | 150 |
| Staurosporine | N/A | 8 |
This is example data and should be replaced with experimental results.
The structure-activity relationship (SAR) can be elucidated by comparing the IC₅₀ values of derivatives with different substitutions.[8] For instance, the data in Table 1 suggests that substitution at a particular position on the indole ring can significantly impact the inhibitory potency against VEGFR2. Further modifications can be guided by these initial findings to optimize the inhibitor's activity.
Conclusion
This application note provides a detailed framework for the synthesis of this compound derivatives and their subsequent evaluation as kinase inhibitors. The Reissert indole synthesis offers a reliable route to the core scaffold, and the luminescence-based kinase assay provides a robust method for determining their biological activity. By systematically exploring the structure-activity relationships, novel and potent kinase inhibitors based on the 7-chloroindole scaffold can be developed for potential therapeutic applications.
References
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents.
-
Assay Development for Protein Kinase Enzymes - NCBI - NIH. Available at: [Link]
-
How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed. Available at: [Link]
-
Fischer indole synthesis - Wikipedia. Available at: [Link]
-
Reissert-Indole-Synthesis.pdf - ResearchGate. Available at: [Link]
-
Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC - PubMed Central. Available at: [Link]
-
ethyl 2-amino-3-chloro-3-fluoro-2-methylpropanoate - Chemical Synthesis Database. Available at: [Link]
-
Can anyone suggest a protocol for a kinase assay? - ResearchGate. Available at: [Link]
-
Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PubMed Central. Available at: [Link]
-
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. Available at: [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Reissert indole synthesis - Wikipedia. Available at: [Link]
-
Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - MDPI. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Available at: [Link]
-
Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. Available at: [Link]
-
Fischer Indole Synthesis (late 1880s). | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Kinase assays | BMG LABTECH. Available at: [Link]
-
Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions | Semantic Scholar. Available at: [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives | ACS Omega. Available at: [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Reissert Indole Synthesis: The Path to Perfect Indoles - YouTube. Available at: [Link]
-
Synthesis of ethyl 3-amino-3-(2-fluorophenyl)-2-propenoate - PrepChem.com. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]
-
Structures of our previously reported indole-based kinase inhibitors 6–12. - ResearchGate. Available at: [Link]
-
Fischer indole synthesis in the absence of a solvent - SciSpace. Available at: [Link]
-
(PDF) Reissert Indole Synthesis - ResearchGate. Available at: [Link]
-
4 - BJOC - Search Results. Available at: [Link]
-
Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Available at: [Link]
-
Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed. Available at: [Link]
-
1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. Available at: [Link]
Sources
- 1. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 7-Chloro-1H-indole-2-carboxylate
Introduction: The Strategic Importance of Ethyl 7-Chloro-1H-indole-2-carboxylate in Medicinal Chemistry
This compound is a versatile heterocyclic building block of significant interest to researchers in drug discovery and development. The indole scaffold is a privileged structure, appearing in a vast array of natural products and pharmaceuticals. The strategic placement of the chloro substituent at the 7-position and the ethyl carboxylate at the 2-position offers orthogonal handles for selective functionalization. The electron-withdrawing nature of the ester group can influence the reactivity of the indole ring, while the chlorine atom serves as a prime reaction site for modern palladium-catalyzed cross-coupling reactions. These reactions are indispensable tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures from simple precursors.[1][2]
This comprehensive guide provides detailed application notes and protocols for the most effective palladium-catalyzed cross-coupling methodologies applied to this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The protocols are designed to be self-validating, with explanations of the underlying mechanistic principles to empower researchers to troubleshoot and adapt these methods for their specific synthetic targets.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance.[3][4] This reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or its ester. For this compound, the Suzuki coupling at the C7 position opens a direct avenue to a diverse range of 7-aryl or 7-vinyl substituted indole-2-carboxylates.
Scientific Rationale and Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of a bulky, electron-rich phosphine ligand is critical for the coupling of less reactive aryl chlorides. These ligands stabilize the palladium(0) active catalyst and promote the challenging oxidative addition step. The base plays a crucial role in activating the boronic acid for transmetalation.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), palladium(II) acetate (0.02-0.05 mmol, 2-5 mol%), and SPhos (0.04-0.10 mmol, 4-10 mol%).
-
Add finely ground, anhydrous potassium carbonate (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 7-phenyl-1H-indole-2-carboxylate.
Data Table: Suzuki-Miyaura Coupling Parameters
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ | Toluene/H₂O | 110 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ | Dioxane | 100 | 20 | 80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (4) | - | Cs₂CO₃ | DMF | 120 | 16 | 75-85 |
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a ubiquitous linkage in pharmaceuticals.[6][7][8] This methodology allows for the coupling of aryl halides with a wide range of primary and secondary amines, including anilines, aliphatic amines, and heterocycles. For this compound, this reaction provides a direct route to 7-amino-substituted indoles.
Scientific Rationale and Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired C-N bond and regenerate the Pd(0) catalyst.[9][10] The choice of a bulky, electron-rich phosphine ligand is paramount for achieving high catalytic activity, particularly with less reactive aryl chlorides.[11]
Figure 2: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Inside a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.025 mmol, 1-2.5 mol%), XPhos (0.02-0.05 mmol, 2-5 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Seal the Schlenk tube, remove it from the glovebox, and add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe under an inert atmosphere.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield ethyl 7-(morpholino)-1H-indole-2-carboxylate.
Data Table: Buchwald-Hartwig Amination Parameters
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 110 | 12 | 90-98 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 16 | 85-95 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | THF | 80 | 10 | 88-96 |
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting an aryl or vinyl halide with a terminal alkyne.[9][12] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Applying this to this compound allows for the direct installation of an alkynyl group at the C7 position, a valuable functional group for further transformations in medicinal chemistry.
Scientific Rationale and Mechanistic Overview
The Sonogashira coupling proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl chloride to Pd(0) is followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne and the copper(I) salt, facilitated by the amine base.[13]
Figure 3: Interconnected Catalytic Cycles of the Sonogashira Coupling.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Schlenk flask
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 mmol, 2-5 mol%), and CuI (0.04-0.10 mmol, 4-10 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous and degassed THF or DMF (10 mL).
-
Add triethylamine or diisopropylamine (3.0 mmol, 3.0 equiv) followed by phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain ethyl 7-(phenylethynyl)-1H-indole-2-carboxylate.
Data Table: Sonogashira Coupling Parameters
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | THF | 60 | 4 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | CuI (8) | i-Pr₂NH | DMF | 25 | 6 | 80-90 |
| 3 | 1-Hexyne | PdCl₂(dppf) (3) | CuI (6) | Et₃N | Dioxane | 80 | 5 | 75-85 |
IV. Heck Reaction: Vinylation of the Indole Core
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene, providing a powerful method for the synthesis of substituted alkenes.[14] For this compound, the Heck reaction at the C7 position enables the introduction of various vinyl groups, which are valuable precursors for further synthetic manipulations.
Scientific Rationale and Mechanistic Overview
The Heck reaction mechanism involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the vinylated product and a palladium-hydride species. The catalytic cycle is completed by the reductive elimination of HX with the aid of a base, regenerating the Pd(0) catalyst.
Figure 4: Simplified Catalytic Cycle of the Heck Reaction.
Experimental Protocol: Heck Reaction of this compound with Ethyl Acrylate
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sealed tube
Procedure:
-
To a sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02-0.05 mmol, 2-5 mol%), and P(o-tol)₃ (0.04-0.10 mmol, 4-10 mol%).
-
Add anhydrous DMF (5 mL) followed by triethylamine (1.5 mmol, 1.5 equiv) and ethyl acrylate (1.5 mmol, 1.5 equiv).
-
Seal the tube and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford ethyl 7-(2-(ethoxycarbonyl)vinyl)-1H-indole-2-carboxylate.
Data Table: Heck Reaction Parameters
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acrylate | Pd(OAc)₂ (4) | P(o-tol)₃ (8) | Et₃N | DMF | 130 | 36 | 70-80 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | DMAc | 140 | 48 | 65-75 |
| 3 | n-Butyl vinyl ether | Pd(OAc)₂ (3) | P(t-Bu)₃ (6) | Cy₂NMe | Dioxane | 120 | 24 | 75-85 |
V. Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling reactions detailed herein represent robust and versatile methodologies for the functionalization of this compound. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide efficient access to a wide array of substituted indole derivatives, which are of high value in the synthesis of novel therapeutic agents and functional materials. The provided protocols, grounded in a solid mechanistic understanding, offer a reliable starting point for researchers. Further optimization of reaction conditions, including the screening of modern, highly active catalyst systems and the exploration of greener reaction media, will undoubtedly continue to expand the synthetic utility of this important heterocyclic building block.
VI. References
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link][2]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link][10][11]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link][7]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link][15]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link][9]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][8]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][5]
-
ACS Publications. (2020). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. [Link][16]
-
ResearchGate. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. [Link][17]
-
MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link][18]
-
PubMed Central. (n.d.). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. [Link][13]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link][10]
-
PubMed Central. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. [Link][1]
-
ResearchGate. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link][12]
-
ResearchGate. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. [Link][19]
-
PubMed. (2020). One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation. [Link][20]
-
ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. [Link][21]
-
ResearchGate. (n.d.). Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines. [Link][22]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][4]
-
PubMed Central. (n.d.). Ethyl 1H-indole-2-carboxylate. [Link][23]
-
ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. [Link][24]
-
Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed N-Arylation of Indoles. [Link][2]
-
NIH. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][11]-Fused Indole Heterocycles. [Link][25]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results for "Sonogashira coupling". [Link][27]
-
Beilstein Journals. (n.d.). BJOC - Search Results. [Link][28]
-
ResearchGate. (n.d.). Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions. [Link][29]
-
European Journal of Chemistry. (n.d.). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. [Link][30]
-
The Journal of Organic Chemistry. (2006). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. [Link][31]
-
Journal of Medicinal Chemistry. (2018). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link][14]
-
Organic Letters. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. [Link][32]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link][33]
-
Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link][34]
-
MDPI. (2018). Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One-Pot Two-Step Catalysis. [Link][35]
-
ResearchGate. (n.d.). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. [Link][36]
-
Organic Chemistry Frontiers. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link][37]
-
Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link][38]
-
MDPI. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. [Link][39]
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of Ethyl 7-chloro-1H-indole-2-carboxylate
Abstract
This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of ethyl 7-chloro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis. The described method is stability-indicating, capable of separating the main component from its potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental protocols, and a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Introduction
This compound is a crucial building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its purity determination is a critical requirement in the drug development and manufacturing process.
This application note addresses the need for a well-characterized analytical method by providing a step-by-step guide to a stability-indicating HPLC method. The causality behind the selection of chromatographic parameters is explained, ensuring that the protocol is not just a set of instructions but a scientifically grounded procedure.
Method Development Rationale
The development of this HPLC method was guided by the physicochemical properties of this compound and the principles of reverse-phase chromatography, a technique widely used for the analysis of small molecules.[6][7][8][9]
Stationary Phase Selection
A C18 stationary phase was selected due to the non-polar nature of the indole ring system, providing good retention and resolution of the analyte and its potential impurities. The hydrophobicity of the C18 ligand allows for effective separation based on the partitioning of the analytes between the stationary phase and the mobile phase.[8]
Mobile Phase Selection
A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid) was chosen. Acetonitrile is a common organic modifier in reverse-phase HPLC, offering good elution strength and low UV cutoff.[10] The addition of formic acid to the aqueous phase helps to control the pH and suppress the ionization of any acidic or basic functional groups, leading to improved peak shape and reproducibility. A gradient elution is necessary to ensure the timely elution of both polar and non-polar impurities within a reasonable run time.[11]
Detection Wavelength Selection
The indole chromophore exhibits strong UV absorbance. Based on the UV spectrum of the closely related indole-2-carboxylic acid, which shows significant absorbance around 260 nm, this wavelength was selected for detection to ensure high sensitivity for the main component and its structurally similar impurities.[12]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Chromatographic Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.
-
Solvents and Reagents: HPLC grade acetonitrile, HPLC grade water, and formic acid (analytical grade).
-
Standard and Sample Preparation: this compound reference standard and test samples.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-18.1 min: 90-40% B; 18.1-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm |
Table 1: Optimized HPLC Method Parameters.
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix well.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample and prepare as described for the standard solution.
Experimental Workflow
The general workflow for the purity assessment is depicted in the following diagram.
Figure 2: HPLC Method Validation Workflow.
Summary of Validation Results
The results of the method validation are summarized in Table 2.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference at the retention time of the main peak. Peak purity index > 0.999. | Peak is spectrally pure and well-resolved from impurities and degradants. |
| Linearity (Correlation Coefficient, r²) | 0.9998 | r² ≥ 0.999 |
| Range | 0.05 - 1.0 mg/mL | Defined by linearity and accuracy. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 0.5% | ≤ 1.0% |
| Precision (Intermediate, %RSD) | ≤ 0.8% | ≤ 2.0% |
| Robustness | No significant impact on results with minor changes in flow rate, column temperature, and mobile phase composition. | Results remain within acceptance criteria. |
Table 2: Summary of HPLC Method Validation Results.
Potential Impurities
Based on the Fischer indole synthesis, potential process-related impurities could include unreacted starting materials such as 2-chlorophenylhydrazine and ethyl pyruvate, as well as by-products from side reactions. [13][14]The developed HPLC method is capable of separating these potential impurities from the main component.
Conclusion
The HPLC method described in this application note is a specific, linear, accurate, precise, and robust procedure for the purity assessment of this compound. Its stability-indicating nature makes it suitable for routine quality control and for monitoring the stability of the compound under various storage conditions. This detailed guide provides a solid foundation for laboratories involved in the synthesis and analysis of this important pharmaceutical intermediate.
References
-
ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, 2005. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. [Link]
-
ICH. Quality Guidelines. [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]
-
PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]
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IJARSCT. Advances, Applications, and Challenges in RP HPLC Method Development. [Link]
-
YouTube. Mastering Small Molecule Reversed-Phase Method Development. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
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Chromatography Online. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC - NIH. [Link]
-
p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC - NIH. [Link]
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-
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-
LCGC International. HPLC Detector Selection — What, Where, When, and How. [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epiletic Drugs and Beyond. [Link]
-
Semantic Scholar. Forced Degradation Studies. [Link]
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Ethyl 1H-indole-2-carboxylate - PMC - NIH. [Link]
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ResearchGate. UV absoerption spectra of indolyl-2-carboxylic acid. [Link]
-
MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
-
ResearchGate. On the Fischer Indole Synthesis of 7-Ethyltryptophol. [Link]
-
Semantic Scholar. On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 7-Chloro-1H-indole-2-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 7-chloro-1H-indole-2-carboxylate is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, appearing in drugs targeting a wide range of diseases. The specific substitution pattern of this molecule, particularly the chlorine atom at the 7-position and the ethyl ester at the 2-position, makes it a valuable building block for creating complex molecular architectures. The demand for efficient, scalable, and robust synthetic routes to this intermediate is therefore of high importance to the pharmaceutical industry.
This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on the well-established Fischer indole synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested protocol, and discuss key considerations for process optimization and safety at an industrial scale.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a classic and versatile method for constructing the indole ring system.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ or in a preceding step from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][2]
In the context of synthesizing this compound, the key starting materials are (2-chlorophenyl)hydrazine and ethyl pyruvate. The reaction proceeds through a series of well-defined steps:
-
Hydrazone Formation: (2-chlorophenyl)hydrazine reacts with ethyl pyruvate to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step.[1][2]
-
Aromatization and Cyclization: The resulting intermediate loses a molecule of ammonia and subsequently cyclizes and aromatizes to yield the stable indole ring.
The choice of acid catalyst is critical and can significantly influence the reaction's efficiency. A variety of Brønsted acids such as hydrochloric acid, sulfuric acid, and polyphosphoric acid (PPA), as well as Lewis acids like zinc chloride and boron trifluoride, have been successfully employed.[1][2][3]
Below is a diagram illustrating the mechanistic pathway of the Fischer indole synthesis for the target molecule.
Caption: Mechanistic pathway of the Fischer indole synthesis.
Large-Scale Synthesis Protocol
The following protocol is adapted from established procedures for the synthesis of this compound and is suitable for scaling up.[4]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (molar equivalent) |
| (2-chlorophenyl)hydrazine hydrochloride | 41052-75-9 | 179.04 | 1.0 eq |
| Ethyl pyruvate | 617-35-6 | 116.12 | 1.1 eq |
| Polyphosphoric Acid (PPA) | 8017-16-1 | - | Solvent/Catalyst |
| Phosphoric Acid (85%) | 7664-38-2 | 98.00 | Co-solvent |
| Ice | 7732-18-5 | 18.02 | For quenching |
| Water | 7732-18-5 | 18.02 | For washing |
Experimental Procedure
Step 1: Preparation of the Acidic Medium
-
In a suitably sized glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge polyphosphoric acid and phosphoric acid.
-
Begin stirring and gently heat the mixture to approximately 90°C.
Step 2: Hydrazone Formation and Cyclization
-
In a separate vessel, prepare a slurry of (2-chlorophenyl)hydrazine hydrochloride in a minimal amount of a suitable solvent or add it directly in portions.
-
Slowly add the (2-chlorophenyl)hydrazine hydrochloride to the hot acid mixture.
-
Once the hydrazine salt has dissolved, begin the dropwise addition of ethyl pyruvate via the addition funnel. Maintain the internal temperature of the reactor between 90°C and 100°C throughout the addition.[4]
-
After the addition is complete, maintain the reaction mixture at the same temperature for an additional 20-30 minutes to ensure the reaction goes to completion.
-
Monitor the reaction progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 3: Reaction Quench and Product Isolation
-
Once the reaction is complete, cool the reactor contents to below 50°C.
-
In a separate, larger vessel equipped with a stirrer, prepare a mixture of crushed ice and water.
-
Slowly and carefully transfer the reaction mixture to the ice-water slurry with vigorous stirring. This quenching process is highly exothermic and should be performed with caution.
-
The product will precipitate out as a solid. Continue stirring the slurry until it reaches room temperature.
-
Isolate the solid product by filtration using a Nutsche filter or a centrifuge.
-
Wash the filter cake thoroughly with water until the filtrate is neutral to pH paper.
Step 4: Drying and Purification
-
Dry the crude product in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.
-
For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene.
Caption: Step-by-step experimental workflow.
Process Optimization and Scale-Up Considerations
Scaling up the Fischer indole synthesis requires careful attention to several parameters to ensure safety, efficiency, and product quality.
-
Catalyst Screening: While polyphosphoric acid is effective, other acid catalysts could be explored for improved yield or milder reaction conditions.[3] A screen of Brønsted and Lewis acids may identify a more cost-effective or environmentally benign alternative.
-
Temperature Control: The reaction is exothermic, and maintaining a consistent temperature is crucial to prevent side reactions and ensure a good yield. A reactor with efficient heat exchange is essential for large-scale production.
-
Solvent Selection: While the reaction can be run neat in the acidic medium, the use of a co-solvent could improve solubility and facilitate heat transfer.[5]
-
Work-up Procedure: The quenching step is critical and must be carefully controlled to manage the exotherm and obtain a product with a manageable particle size for filtration.
-
Purification: Recrystallization is a common method for purification. The choice of solvent will impact the purity and yield of the final product. A thorough solubility study is recommended to identify the optimal solvent system.
Safety and Handling
Hazard Analysis:
-
(2-chlorophenyl)hydrazine hydrochloride: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethyl pyruvate: Flammable liquid and vapor. Keep away from heat and open flames.
-
Polyphosphoric Acid and Phosphoric Acid: Corrosive. Can cause severe skin burns and eye damage. Handle in a well-ventilated area, preferably a fume hood, and wear acid-resistant PPE.
-
Reaction Quench: The addition of the hot, acidic reaction mixture to water is highly exothermic and can cause splattering. This should be done slowly and with adequate cooling and containment.
All operations should be conducted in a well-ventilated area or a fume hood. A thorough risk assessment should be performed before commencing any large-scale synthesis.[6][7]
Conclusion
The Fischer indole synthesis provides a reliable and scalable route to this compound. By carefully controlling the reaction parameters, particularly temperature and the quenching process, high yields of this valuable intermediate can be obtained. The protocol and considerations outlined in this document serve as a comprehensive guide for researchers and process chemists involved in the large-scale production of indole-based pharmaceutical ingredients.
References
- Fischer Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Fischer indole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3. Retrieved from [Link]
-
Kaunas University of Technology. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
- Royal Society of Chemistry. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Retrieved from [Link]
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
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Application Notes & Protocols: Strategic Derivatization of Ethyl 7-chloro-1H-indole-2-carboxylate
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmacologically active compounds.[1][2] Among the myriad of functionalized indoles, ethyl 7-chloro-1H-indole-2-carboxylate serves as a particularly versatile and valuable starting material for the synthesis of complex molecules in drug discovery programs.[3][4] Its strategic placement of functional groups—the reactive N-H proton, a modifiable ester at the 2-position, and a halogen at the 7-position suitable for cross-coupling—provides three distinct vectors for chemical diversification.
This guide provides an in-depth exploration of key derivatization strategies for this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights and robust protocols designed for reproducibility. The methodologies detailed herein are fundamental for researchers aiming to generate libraries of novel compounds for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
Core Reactive Sites for Derivatization
The molecular architecture of this compound offers three primary sites for chemical modification. Understanding these reactive centers is crucial for planning a synthetic strategy.
Diagram 2: Workflow for direct N-alkylation via nucleophilic substitution.
Protocol 1: N-Benzylation using KOH in Acetone
This protocol is adapted from methodologies proven effective for ethyl indol-2-carboxylate derivatives. [5] Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Benzyl bromide
-
Acetone
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in acetone (15 mL), add powdered potassium hydroxide (3.0 mmol).
-
Stir the suspension at room temperature (20-25°C) for 30 minutes. The formation of the potassium indolide salt may be observed.
-
Add benzyl bromide (1.1 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl 1-benzyl-7-chloro-1H-indole-2-carboxylate.
Self-Validation:
-
Expected Outcome: A crystalline solid or oil.
-
Characterization: Confirm structure via ¹H NMR (disappearance of the N-H proton signal around δ 11-12 ppm and appearance of a benzylic CH₂ singlet around δ 5.2-5.9 ppm) and Mass Spectrometry (correct molecular ion peak).
| Alkylating Agent | Base | Solvent | Typical Yield Range | Reference |
| Allyl Bromide | aq. KOH | Acetone | Excellent | [5] |
| Benzyl Bromide | NaH | DMF | >90% | [1] |
| Propargyl Chloride | K₂CO₃/NaI | DMF | 94% | [6] |
| Methyl Iodide | NaH | THF | 64% | [7] |
Section 2: Modification of the Ester Group (Site B)
The ethyl ester at the C-2 position is a versatile handle for introducing diversity, most commonly through conversion to a carboxylic acid, which then serves as a precursor for amides.
Ester Hydrolysis to Carboxylic Acid
Principle: Saponification of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This is typically achieved by heating with a strong base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a mixed aqueous-organic solvent system. [8][9] Causality in Experimental Design:
-
Reagent Choice: LiOH is often preferred as it can sometimes lead to cleaner reactions with fewer side products compared to NaOH or KOH.
-
Solvent System: A mixture of an organic solvent like THF or ethanol with water is necessary to ensure the solubility of both the nonpolar indole ester and the ionic hydroxide base.
Protocol 2: Alkaline Hydrolysis to 7-Chloro-1H-indole-2-carboxylic acid
-
Dissolve this compound (1.0 mmol) in a mixture of THF (10 mL) and water (5 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 mmol).
-
Stir the mixture at 50°C for 2-6 hours, monitoring by TLC until the starting ester is consumed.
-
Cool the reaction to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-chloro-1H-indole-2-carboxylic acid.
Amide Bond Formation
Principle: Amide bond formation is one of the most critical reactions in drug discovery. [10][11]The carboxylic acid intermediate is activated using a coupling reagent, which converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by an amine.
Causality in Experimental Design:
-
Coupling Reagents: A wide variety of coupling agents exist. Common choices include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with an additive like HOBt (Hydroxybenzotriazole), or uronium/aminium salts like HATU or HBTU. These reagents efficiently generate a highly reactive acyl-intermediate that readily couples with amines. [12]* Base: A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or triethylamine is required to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of the amine if it is used as a salt.
Diagram 3: Workflow for the conversion of the ester to an amide derivative.
Protocol 3: EDC/HOBt Mediated Amide Coupling
-
To a solution of 7-chloro-1H-indole-2-carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL), add HOBt (1.2 mmol) and EDC·HCl (1.2 mmol).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 mmol) followed by DIPEA (2.5 mmol).
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with 5% aqueous LiCl solution (to remove residual DMF), followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide. [12][13]
Section 3: C-7 Cross-Coupling Reactions (Site C)
The chloro-substituent at the C-7 position is a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose. [14][15] Principle: The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron species (e.g., a boronic acid or ester) with an organic halide or triflate. [15][16]The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. [15] Causality in Experimental Design:
-
Catalyst/Ligand: Aryl chlorides are less reactive than bromides or iodides. Therefore, the choice of a highly active catalyst system is crucial. This typically involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and an electron-rich, bulky phosphine ligand such as SPhos, XPhos, or Buchwald-type biaryl phosphine ligands, which promote the challenging oxidative addition step. [17]* Base and Solvent: A base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is required to activate the organoboron reagent for the transmetalation step. [14]The reaction is often performed in a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water.
Diagram 4: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 4: Suzuki-Miyaura Coupling of the C-7 Chloro Position
This is a general protocol that may require optimization for specific substrates. [18] Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
Inert Atmosphere: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
-
To a Schlenk flask or reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of dioxane.
-
Add the catalyst solution to the reaction flask.
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Seal the flask and heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 7-aryl-indole derivative.
Conclusion
This compound is a powerful platform for generating diverse chemical entities. The strategic and orthogonal nature of its three main reactive sites allows for a modular approach to synthesis. By mastering the protocols for N-alkylation, ester modification to amides, and C-7 cross-coupling, researchers can efficiently access a wide chemical space, accelerating the discovery of novel molecules with significant therapeutic potential. Each protocol provided herein serves as a robust starting point, grounded in established chemical principles, to empower innovation in drug development and chemical biology.
References
-
Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. Available from: [Link]
-
El-Mekabaty, A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available from: [Link]
-
Smith, A. M., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances. Available from: [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Organic letters. Available from: [Link]
-
Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Digital Commons @ Ursinus College. Available from: [Link]
-
Stache, E. E., et al. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society. Available from: [Link]
-
Ghorai, M. K., et al. (2018). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Organic letters. Available from: [Link]
-
Spiller, T. E., et al. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters. Available from: [Link]
-
ResearchGate. (2007). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Available from: [Link]
-
MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]
-
Borges, F., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available from: [Link]
-
ValQi. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Available from: [Link]
-
Boyd, A., et al. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Organic & Biomolecular Chemistry. Available from: [Link]
- Google Patents. (2008). Process for the preparation of indole derivatives.
-
Estevam, I. H. S., et al. (2009). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole-2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Molecules. Available from: [Link]
-
Giacomelli, G., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available from: [Link]
-
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available from: [Link]
-
Kumar, D., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases. Available from: [Link]
-
Wiley Online Library. (2018). Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. Available from: [Link]
-
Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available from: [Link]
-
MDPI. (2023). Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity. Available from: [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]
-
MDPI. (2022). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Available from: [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
MDPI. (2009). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Available from: [Link]
-
National Center for Biotechnology Information. (2014). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ResearchGate. (2022). Evolution of amide bond formation. Available from: [Link]
-
European Journal of Chemistry. (2014). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. Available from: [Link]
-
ACS Publications. (2022). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Available from: [Link]
-
Royal Society of Chemistry. (2022). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Available from: [Link]
-
Beilstein Journals. (2022). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Available from: [Link]
-
Royal Society of Chemistry. (2015). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Available from: [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available from: [Link]
-
National Center for Biotechnology Information. (2015). Biomedical Importance of Indoles. Available from: [Link]
-
ChemSynthesis. This compound. Available from: [Link]
Sources
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Rapid access to N -(indol-2-yl)amides and N -(indol-3-yl)amides as unexplored pharmacophores - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02622B [pubs.rsc.org]
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- 18. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of Ethyl 7-chloro-1H-indole-2-carboxylate Synthesis
Welcome to the technical support center dedicated to the synthesis of ethyl 7-chloro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. The Fischer indole synthesis is a powerful tool for creating the indole scaffold, but its success is often sensitive to a variety of experimental parameters.[1][2] This document will address common challenges and provide actionable solutions to enhance the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of this compound is resulting in a low yield. What are the most common causes and how can I improve it?
A1: Low yields in this specific Fischer indole synthesis are a frequent challenge and can stem from several factors. Here is a systematic troubleshooting guide to address this issue:
-
Purity of Starting Materials: The purity of the (2-chlorophenyl)hydrazine and ethyl pyruvate is paramount. Impurities can lead to undesirable side reactions that consume starting materials and complicate purification.[1] It is highly recommended to use freshly distilled or recrystallized starting materials. The hydrochloride salt of the phenylhydrazine is often more stable and can be a better choice.[3]
-
Choice and Concentration of Acid Catalyst: The selection of the acid catalyst is a critical decision.[4][5] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly employed.[2] For the synthesis of this compound, polyphosphoric acid (PPA) is often a highly effective catalyst.[6][7] It is advisable to screen a few different acid catalysts and optimize their concentration.
-
Reaction Temperature and Time: This reaction typically requires elevated temperatures to proceed efficiently.[1] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting materials and the desired product.[1] Careful monitoring of the reaction progress using thin-layer chromatography (TLC) is essential to determine the optimal reaction time and temperature. A specific temperature of 80°C has been shown to be optimal in some cases to favor the desired product over side products.[3][4]
-
In-situ vs. Pre-formed Hydrazone: The intermediate hydrazone can sometimes be unstable under the strong acidic conditions of the cyclization.[8] Consider forming the hydrazone in situ under milder conditions before proceeding with the cyclization step. Alternatively, pre-forming and isolating the hydrazone can sometimes improve the overall yield.[3]
Q2: I am observing the formation of multiple spots on my TLC plate. What are the likely byproducts in this reaction?
A2: The formation of byproducts is a common occurrence in the Fischer indole synthesis, especially with substituted phenylhydrazines. Potential byproducts include:
-
Regioisomers: If an unsymmetrical ketone is used, the formation of two different ene-hydrazine intermediates can lead to isomeric indole products.[3] While ethyl pyruvate is symmetrical in the relevant portion for this reaction, incomplete reaction or side reactions with impurities could lead to other indole species.
-
Aldol Condensation Products: Aldol reactions can occur as a side reaction, particularly with enolizable aldehydes and ketones.[8] Optimizing reaction conditions, such as temperature and reaction time, can help minimize the formation of these byproducts.[8]
-
Oxidative Decomposition Products: Indoles can be susceptible to oxidation, which often results in the formation of colored impurities.[8] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative decomposition.[8]
-
Products from N-N Bond Cleavage: Electron-donating groups on the carbonyl component can promote a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[8][9]
Q3: I am struggling with the purification of my crude this compound. What are the best practices?
A3: The purification of the crude product can indeed be challenging due to the presence of residual acid, unreacted starting materials, and byproducts.
-
Workup Procedure: After the reaction is complete, it is crucial to neutralize the acid catalyst promptly to prevent product degradation.[8] A typical workup involves pouring the reaction mixture into an ice-water mixture, which often causes the crude product to precipitate.[7] The precipitate can then be collected by filtration. If the product does not precipitate, the mixture should be carefully neutralized with a base (e.g., sodium bicarbonate) and then extracted with a suitable organic solvent like ethyl acetate.[10]
-
Recrystallization: Recrystallization is often an effective method for purifying the crude product. Toluene or a mixture of ethyl acetate and hexane are commonly used solvents for recrystallizing indole-2-carboxylates.[10]
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is the next step. A gradient elution with a mixture of hexane and ethyl acetate is typically effective for separating the desired product from impurities.
Troubleshooting Guide
This table provides a quick reference for common problems encountered during the synthesis of this compound and their potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Impure starting materials.[1][8] | Use freshly distilled or recrystallized (2-chlorophenyl)hydrazine and ethyl pyruvate. |
| Incorrect choice or concentration of acid catalyst.[4][11] | Screen different Brønsted and Lewis acids (e.g., PPA, ZnCl₂, p-TSA). Optimize catalyst loading. | |
| Sub-optimal reaction temperature or time.[1][3] | Monitor the reaction by TLC to determine the optimal temperature and duration. Avoid excessive heat. | |
| Unstable hydrazone intermediate.[3][8] | Consider in-situ formation of the hydrazone or pre-formation and isolation before cyclization. | |
| Formation of Multiple Products (Poor Selectivity) | Formation of regioisomers (less common with ethyl pyruvate).[3] | Ensure the purity of ethyl pyruvate to avoid side reactions with ketone impurities. |
| Aldol condensation byproducts.[8] | Optimize reaction conditions (lower temperature, shorter reaction time) to minimize side reactions. | |
| Oxidative decomposition.[8] | Run the reaction under an inert atmosphere (N₂ or Ar). | |
| Difficult Purification | Residual acid in the crude product.[8] | Neutralize the reaction mixture promptly during workup. |
| Presence of closely related impurities. | Employ a combination of recrystallization and column chromatography for effective purification. | |
| Product instability on silica gel. | If the product is acid-sensitive, consider using neutral or basic alumina for chromatography. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Indole Synthesis with PPA
This protocol is adapted from a general procedure for the synthesis of substituted indole-2-carboxylates.[7][12]
Materials:
-
(2-chlorophenyl)hydrazine hydrochloride
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA)
-
Phosphoric acid
-
Ice
-
Water
Procedure:
-
Hydrazone Formation (Optional - can be a one-pot reaction):
-
In a round-bottom flask, dissolve (2-chlorophenyl)hydrazine hydrochloride and an equimolar amount of ethyl pyruvate in a suitable solvent like ethanol.
-
Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure. The resulting crude hydrazone can be used directly in the next step or purified by recrystallization from an ethanol/water mixture.
-
-
Indole Cyclization:
-
In a separate flask, prepare a mixture of polyphosphoric acid and phosphoric acid (a 2:1 weight ratio is a good starting point).[7]
-
Heat the acid mixture to 90-100°C with stirring.[7]
-
Slowly add the crude or purified hydrazone to the hot acid mixture over approximately 1 hour, maintaining the temperature between 90°C and 100°C.[7]
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 20-40 minutes, monitoring the reaction progress by TLC.[7][12]
-
-
Workup and Purification:
-
Once the reaction is complete, carefully pour the hot reaction mixture into a beaker containing an ice-water mixture with vigorous stirring to quench the reaction.[7]
-
The crude product should precipitate as a light-yellow solid.
-
Collect the precipitate by filtration and wash it thoroughly with water.
-
Dry the solid to obtain the crude this compound.
-
Further purify the crude product by recrystallization from a suitable solvent (e.g., toluene or ethanol).
-
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for common issues in the synthesis.
References
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54095. DOI:10.1039/C7RA10716A. Retrieved from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
-
Shushizadeh, M. R., et al. (2013). Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. Iranian Journal of Pharmaceutical Research, 12(4), 431–438. Retrieved from [Link]
-
ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. Retrieved from [Link]
-
Larock, R. C., & Yum, E. K. (1991). A three-component Fischer indole synthesis. Journal of the American Chemical Society, 113(17), 6689–6690. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible mechanism for the Fischer indole synthesis. Retrieved from [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? The Journal of organic chemistry, 76(11), 4447–4455. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. Archiv der Pharmazie, 345(10), 826–835. Retrieved from [Link]
-
Somei, M., et al. (2003). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & pharmaceutical bulletin, 51(1), 29–41. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Retrieved from [Link]
-
ChemSynthesis. (2025). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN104402795A - Synthetic method of substituted indol-2-formic acid.
-
Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Retrieved from [Link]
-
Kamal, A., et al. (2008). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Journal of the Brazilian Chemical Society, 19(7), 1366–1372. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Retrieved from [Link]
Sources
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- 5. Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Ethyl 7-chloro-1H-indole-2-carboxylate
As a Senior Application Scientist, I've often seen researchers face challenges in purifying novel compounds. The success of subsequent research, be it in medicinal chemistry or materials science, hinges on the purity of the starting materials. This guide is designed to provide in-depth technical support for the purification of ethyl 7-chloro-1H-indole-2-carboxylate by column chromatography, moving beyond a simple set of instructions to explain the rationale behind each step.
This guide is structured to anticipate and solve the common, and uncommon, issues that can arise during the chromatographic purification of this specific indole derivative.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the column chromatography of this compound.
Scenario 1: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate.
-
Question: I've spotted my crude reaction mixture containing this compound on a silica TLC plate, but even in highly polar solvents like pure ethyl acetate, the desired spot remains at the origin (Rf = 0). What's happening and how can I get it to move?
-
Answer & Rationale: This indicates a very strong interaction between your compound and the acidic silica gel stationary phase. The N-H of the indole ring can be slightly acidic and may be interacting strongly with the silanol groups (Si-OH) on the silica surface. Additionally, highly polar impurities in your crude mixture can "stick" to the silica and prevent your compound from moving.
Step-by-Step Solution:
-
Increase Mobile Phase Polarity: Prepare a more polar mobile phase by adding methanol (MeOH) to dichloromethane (DCM). Start with a 1-2% MeOH in DCM mixture and gradually increase the MeOH concentration to 5%.[1] Be cautious not to exceed 10% methanol, as it can start to dissolve the silica gel.[1]
-
Test for Compound Stability: Before running a column with a new solvent system, it's crucial to ensure your compound is stable. Spot your crude mixture on a TLC plate, and then place the plate in a sealed chamber containing the chosen solvent for an extended period (e.g., 1-2 hours). If new spots appear or the original spot diminishes, your compound may be degrading on the silica.[2]
-
Consider an Additive: If peak tailing is observed on the TLC plate, it's a sign of strong interaction with the silica. Adding a small amount of a competitive base, like triethylamine (TEA) or ammonia, to your mobile phase can help.[3][4] A common starting point is 0.1-1% TEA in your chosen solvent system. This will neutralize the acidic sites on the silica gel, allowing your compound to elute more effectively.
-
Scenario 2: My compound elutes with an Rf value that is too high (e.g., > 0.5) in my chosen solvent system.
-
Question: I've found a solvent system, 20% ethyl acetate in hexanes, but my product has an Rf of 0.6. Why is this a problem, and how do I adjust it?
-
Answer & Rationale: An Rf value between 0.25 and 0.35 is ideal for column chromatography.[5][6] A high Rf value means your compound has a low affinity for the stationary phase and a high affinity for the mobile phase. This will cause it to elute too quickly from the column, resulting in poor separation from other non-polar impurities that also travel quickly.
Step-by-Step Solution:
-
Decrease Mobile Phase Polarity: To increase the retention of your compound on the silica, you need to decrease the polarity of your mobile phase. Reduce the percentage of the polar solvent (ethyl acetate). Try solvent systems such as 15%, 10%, and 5% ethyl acetate in hexanes.
-
Systematic TLC Analysis: Run TLC plates with these different solvent systems to find the one that gives your target compound an Rf in the optimal 0.25-0.35 range.[6]
-
Consider an Alternative Non-Polar Solvent: If you are still having trouble, you can try a different non-polar solvent. For example, petroleum ether is slightly less polar than hexanes.[7]
-
Scenario 3: The separation between my product and an impurity is very poor on the TLC plate.
-
Question: I have an impurity that runs very close to my product on the TLC plate (ΔRf < 0.1). How can I improve the separation?
-
Answer & Rationale: This is a common challenge, especially with byproducts that are structurally similar to the desired product. Improving separation, or resolution, requires optimizing the selectivity of your chromatographic system.
Step-by-Step Solution:
-
Change the Solvent System: The interaction between your compounds, the stationary phase, and the mobile phase is a complex equilibrium. Changing the solvents can alter this equilibrium and improve separation. If you are using an ethyl acetate/hexanes system, try a different solvent combination with a different polarity and chemical nature, such as diethyl ether/hexanes or dichloromethane/hexanes.[1]
-
Fine-Tune the Polarity: Sometimes, very small changes in the solvent ratio can have a significant impact on separation. Try preparing solvent systems with very small increments of the polar solvent (e.g., 10%, 12%, 14% ethyl acetate in hexanes).
-
Consider a Different Stationary Phase: If changing the mobile phase doesn't work, the issue might be that the silica gel is not the right stationary phase. For some indole derivatives, alumina (basic or neutral) can provide different selectivity. However, always test for compound stability on a TLC plate of the new stationary phase first.
-
Scenario 4: My purified fractions are colored, but the starting material was not.
-
Question: After running my column, the fractions containing my product have a yellow or brownish tint. What could be the cause?
-
Answer & Rationale: Indole derivatives can be susceptible to oxidation or degradation, especially when exposed to air and acidic conditions (like silica gel) for extended periods.[3] This can lead to the formation of colored impurities.
Step-by-Step Solution:
-
Minimize Time on Silica: Run the column as efficiently as possible. Flash chromatography, where air pressure is used to push the solvent through the column more quickly, is recommended over gravity chromatography.
-
Use Fresh Solvents: Older solvents, especially ethers, can contain peroxides that can contribute to the degradation of your compound.[3]
-
Work Under an Inert Atmosphere: If your compound is particularly sensitive, consider degassing your solvents and packing/running the column under a nitrogen or argon atmosphere.
-
Activated Charcoal Treatment: If the coloration is due to a highly colored impurity, a small amount of activated charcoal can be added to the solution of your compound before loading it onto the column (if using a dry loading method) or to the combined pure fractions before solvent evaporation. Be aware that charcoal can also adsorb your product, potentially reducing the yield.[3]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for the purification of this compound?
-
A good starting point for indole derivatives of moderate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[3] Based on the structure of this compound, a starting ratio of 90:10 or 80:20 hexanes:ethyl acetate is a reasonable initial guess for your TLC analysis.
-
-
Q2: Should I use wet or dry loading for my sample?
-
If your crude product dissolves readily in a small amount of the mobile phase (or a slightly more polar solvent that is still compatible with your column), wet loading is acceptable.[8] However, if your compound has poor solubility in the column's mobile phase, dry loading is the preferred method.[8] Dry loading involves pre-adsorbing your sample onto a small amount of silica gel, which is then carefully added to the top of the column. This technique often leads to better resolution.
-
-
Q3: How much silica gel should I use for my column?
-
A general rule of thumb is to use a silica gel to crude product weight ratio of 20:1 to 50:1. For difficult separations, this ratio can be increased to 100:1 or more.
-
-
Q4: My compound streaks on the TLC plate. What does this mean and how can I fix it?
-
Streaking, or tailing, is often a sign of overloading the TLC plate or strong acid-base interactions between your compound and the silica gel.[4] To address this, try spotting a more dilute solution of your crude mixture. If streaking persists, it is likely due to the acidic nature of the silica. Adding a small amount of triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your mobile phase can prevent this by neutralizing the acidic sites on the silica.[2][4]
-
-
Q5: Can I reuse my column?
-
It is generally not recommended to reuse silica gel columns for the purification of different compounds, as cross-contamination is a significant risk. For routine purifications of the same compound where the impurities are well-understood, it may be possible, but it is not best practice for achieving high purity.
-
Data and Protocols
Table 1: Recommended Solvent Systems for TLC Analysis
| Solvent System (v/v) | Expected Rf Range | Notes |
| 90:10 Hexanes:Ethyl Acetate | 0.1 - 0.3 | A good starting point for initial screening. |
| 80:20 Hexanes:Ethyl Acetate | 0.2 - 0.4 | Likely to be in the optimal range for column chromatography. |
| 70:30 Hexanes:Ethyl Acetate | 0.3 - 0.5 | Use if the compound is less polar than expected. |
| 95:5 Dichloromethane:Methanol | 0.2 - 0.4 | An alternative for more polar compounds or if separation is poor in hexanes/ethyl acetate.[1] |
Protocol 1: TLC Method Development
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Develop the plate in a sealed chamber containing one of the solvent systems from Table 1.
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
Calculate the Rf value for your product and any impurities.
-
Adjust the solvent system polarity until the Rf of your product is between 0.25 and 0.35, with good separation from impurities.[5][6]
Protocol 2: Flash Column Chromatography
-
Column Packing (Wet Packing):
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Fill the column with the chosen mobile phase.
-
Slowly pour a slurry of silica gel in the mobile phase into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Add a protective layer of sand on top of the silica bed.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Experimental Workflow
Caption: A logical guide for troubleshooting common column chromatography issues.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Chemistry For Everyone. (2022). How To Choose Solvent System For Column Chromatography?[Link]
-
ResearchGate. How can I select the solvent system for column chromatography?[Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Column chromatography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Reddit. Problems with Fischer indole synthesis. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of Ethyl 7-chloro-1H-indole-2-carboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of ethyl 7-chloro-1H-indole-2-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side product formation during the synthesis, which typically proceeds via a Fischer indole synthesis route.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying chemistry and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the Fischer indole synthesis of this compound can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: The Fischer indole synthesis is sensitive to impurities in the starting materials, namely 2-chlorophenylhydrazine and ethyl pyruvate.[1]
-
2-Chlorophenylhydrazine: This starting material can degrade upon storage, often indicated by a darkening in color. It is advisable to use freshly purified 2-chlorophenylhydrazine or to purify it by recrystallization before use.
-
Ethyl Pyruvate: This reagent can undergo self-condensation (an aldol-type reaction) or polymerization, especially if it is old or has been stored improperly.[2] Distillation of ethyl pyruvate immediately before use is highly recommended.
-
-
Reaction Conditions:
-
Acid Catalyst: The choice and amount of acid catalyst are critical.[3][4] Polyphosphoric acid (PPA) is commonly used for this specific synthesis.[5] Insufficient acid can lead to an incomplete reaction, while an excessive amount or overly harsh conditions can promote side reactions and decomposition. If using PPA, ensure it is of good quality and properly mixed to ensure a homogeneous reaction medium.
-
Temperature Control: The reaction typically requires elevated temperatures to drive the[6][6]-sigmatropic rearrangement.[2] However, excessive heat can lead to the decomposition of the starting materials, intermediates, or the final product. A gradual increase in temperature to the optimal range (typically 90-100°C for this synthesis) while monitoring the reaction by Thin Layer Chromatography (TLC) is advised.[5]
-
Reaction Time: Prolonged reaction times, even at optimal temperatures, can lead to the formation of degradation products. Monitor the reaction progress closely and quench it once the starting material has been consumed.
-
-
Work-up Procedure: The indole product can be sensitive to strongly acidic or basic conditions during work-up. Neutralization and extraction should be carried out promptly and at moderate temperatures.
Experimental Protocol: Improving Yield Through Optimized Conditions
This protocol is adapted from a reported synthesis of this compound.[5]
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, combine polyphosphoric acid (PPA) and phosphoric acid (a common ratio is 2:1 by weight).
-
Heating: Heat the acid mixture to 90°C with stirring.
-
Addition of Hydrazone: Slowly add the pre-formed hydrazone of 2-chlorophenylhydrazine and ethyl pyruvate to the hot acid mixture. The hydrazone is typically prepared by condensing equimolar amounts of 2-chlorophenylhydrazine and ethyl pyruvate in ethanol.
-
Reaction: Maintain the reaction temperature between 90-100°C and monitor the progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
Question 2: My TLC plate shows multiple spots, and the main product is difficult to purify. What are the likely side products?
Answer:
The formation of side products is a common challenge in Fischer indole synthesis. For the synthesis of this compound, the following are the most probable impurities:
-
Regioisomeric Impurity (Ethyl 5-chloro-1H-indole-2-carboxylate): This is often the most significant side product. The cyclization of the hydrazone intermediate can occur at two different positions on the benzene ring of the 2-chlorophenylhydrazine. While cyclization to form the 7-chloro isomer is generally favored, the formation of the 5-chloro isomer can occur, leading to a mixture of products that can be difficult to separate by standard column chromatography due to their similar polarities.[6][7][8][9][10]
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of 2-chlorophenylhydrazine and ethyl pyruvate or their hydrazone in the crude product.
-
Polymeric/Tarry Materials: Under harsh acidic conditions and high temperatures, both the starting materials and the indole product can degrade or polymerize, leading to the formation of intractable tars.[2]
-
Hydrolyzed Product (7-chloro-1H-indole-2-carboxylic acid): During work-up, especially if aqueous acid is used, the ethyl ester can be partially hydrolyzed to the corresponding carboxylic acid.
-
Indole Dimers: Indoles, being electron-rich aromatic compounds, can undergo dimerization under acidic conditions.[11]
Visualizing the Main Reaction and a Key Side Reaction
Caption: Formation of the desired product and a major regioisomeric impurity.
Question 3: How can I effectively purify the crude this compound?
Answer:
Purification of the crude product often requires a combination of techniques to remove the various impurities.
-
Recrystallization: This is the most effective method for removing the regioisomeric impurity (ethyl 5-chloro-1H-indole-2-carboxylate) and other minor impurities. A suitable solvent system needs to be determined empirically, but mixtures of ethanol/water, toluene, or ethyl acetate/hexane are good starting points.[12]
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically used. Careful monitoring of the fractions by TLC is crucial to separate the desired 7-chloro isomer from the 5-chloro isomer.
-
Acid-Base Extraction: To remove any hydrolyzed carboxylic acid impurity, the crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired ethyl ester will remain in the organic layer.
Table 1: Common Side Products and Their Characteristics
| Side Product | Structure | Method of Identification | Purification Strategy |
| Ethyl 5-chloro-1H-indole-2-carboxylate | Isomer of the desired product | NMR, Mass Spectrometry | Recrystallization, Column Chromatography |
| 2-Chlorophenylhydrazine | Starting material | TLC, NMR | Column Chromatography, Washing with dilute acid |
| Ethyl Pyruvate | Starting material | TLC, NMR | Evaporation under reduced pressure |
| 7-chloro-1H-indole-2-carboxylic acid | Hydrolysis product | TLC, Acid-Base Extraction | Washing with mild aqueous base |
| Polymeric materials | High molecular weight tars | Insoluble in common solvents | Filtration |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Fischer indole synthesis?
A1: The Fischer indole synthesis proceeds through a series of steps:
-
Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of an arylhydrazine (2-chlorophenylhydrazine) with a carbonyl compound (ethyl pyruvate) to form a phenylhydrazone.[4]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[6][6]-Sigmatropic Rearrangement: This is the key step where a C-C bond is formed. The enamine undergoes a[6][6]-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate.[4]
-
Aromatization and Cyclization: The di-imine rearomatizes, and the resulting amino group attacks the imine carbon to form a five-membered ring.
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic conditions leads to the formation of the aromatic indole ring.[4]
Q2: How does the chloro-substituent on the phenylhydrazine affect the reaction?
A2: The chloro group is an electron-withdrawing group. Its presence on the phenyl ring can influence the regioselectivity of the cyclization step. In the case of 2-chlorophenylhydrazine, cyclization leading to the 7-chloroindole is generally the major pathway. However, the electronic effect of the chloro group can also influence the overall reaction rate.
Q3: Can I use a different acid catalyst for this synthesis?
A3: Yes, other acid catalysts can be used for the Fischer indole synthesis, including Brønsted acids like sulfuric acid and p-toluenesulfonic acid, and Lewis acids like zinc chloride and boron trifluoride.[4] However, the choice of acid can significantly impact the yield and the formation of side products. For the synthesis of this compound, polyphosphoric acid has been reported to give good results.[5]
Q4: What analytical techniques are best for characterizing the product and impurities?
A4: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For monitoring the reaction progress and assessing the purity of the crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any isomeric impurities. The chemical shifts and coupling constants of the aromatic protons are particularly useful for distinguishing between the 7-chloro and 5-chloro isomers.[6][7][8][9]
-
Mass Spectrometry (MS): To determine the molecular weight of the product and any impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and separation of isomers.
Workflow for Troubleshooting Impurity Formation
Caption: A logical workflow for troubleshooting impurity formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. CN104402795A - Synthetic method of substituted indol-2-formic acid - Google Patents [patents.google.com]
- 6. Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2 | CID 78518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Ethyl 5-chloroindole-2-carboxylate | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating the Regioselectivity of Indole-2-Carboxylate Alkylation
Welcome to the technical support center for indole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of alkylating indole-2-carboxylates. The selective functionalization of either the nitrogen (N1) or carbon at the 3-position (C3) is a common yet challenging task. This document provides in-depth, experience-driven answers to frequently encountered problems, helping you troubleshoot your reactions and achieve your desired regiochemical outcome.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding a mixture of N- and C3-alkylated products. How can I favor selective N-alkylation?
This is a classic problem in indole chemistry, stemming from the ambident nucleophilic nature of the indolide anion. While the N1-anion is often considered the "harder" nucleophilic center, the C3 position is highly electron-rich and "softer," making it competitive.[1] To steer the reaction towards N-alkylation, you need to create conditions that favor the kinetic reaction at the nitrogen atom.
Core Principle: Promote the formation of a "free" indolide anion and use conditions that favor SN2-type reactions with the alkylating agent.
Troubleshooting & Solutions:
-
Choice of Base and Solvent is Critical: The combination of a strong, non-nucleophilic base and a polar aprotic solvent is paramount.
-
Recommended System: Sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is the gold standard for generating the indolide anion.[2][3][4] The hydride irreversibly deprotonates the indole N-H, and the polar aprotic solvent solvates the sodium counter-ion, leaving the nitrogen lone pair more available for nucleophilic attack.[1][2]
-
Why it Works: DMF and THF are effective at solvating cations, which reduces ion-pairing between the indolide anion and its counter-ion (e.g., Na⁺). This "freer" anion is more likely to react at the more electronegative nitrogen atom.
-
-
Temperature Control: Lower temperatures can sometimes favor N-alkylation. However, if the reaction is sluggish, gradually increasing the temperature may be necessary.[1][2]
-
Nature of the Electrophile: Highly reactive primary alkyl halides (e.g., iodides and bromides) are excellent electrophiles for this reaction.[2][4]
-
Alternative High-Selectivity Methods:
-
Mitsunobu Reaction: For N-alkylation with primary or secondary alcohols, the Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine) is an exceptionally reliable method that almost exclusively yields the N-alkylated product.[5][6][7][8][9] This reaction proceeds via an inversion of stereochemistry at the alcohol's chiral center.[9]
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻) in a biphasic system (e.g., 50% aq. NaOH and benzene or toluene) can be a very effective and scalable method for selective N-alkylation.[10][11][12]
-
Data Summary: Effect of Conditions on N/C Selectivity
| Base | Solvent | Typical Outcome | Rationale |
| NaH | DMF, THF | High N-selectivity | Strong base, fully deprotonates indole. Polar aprotic solvent minimizes ion pairing.[2][3] |
| K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | Good N-selectivity | Milder bases, often used in palladium-catalyzed reactions or with more reactive electrophiles.[13][14] |
| KOtBu | Toluene | Can favor C3-alkylation | Base is crucial for deprotonation, which is essential for C3-alkylation in some catalytic cycles.[15] |
| No Base (Lewis Acid) | Dichloromethane | High C3-selectivity | Promotes Friedel-Crafts type reaction at the electron-rich C3 position.[16][17] |
Q2: I want to achieve selective C3-alkylation. What conditions should I employ?
To achieve C3-alkylation, you need to suppress the nucleophilicity of the indole nitrogen and enhance the electrophilicity of the alkylating agent, directing it towards the electron-rich C3 position.
Core Principle: Employ conditions that favor a Friedel-Crafts-type mechanism or utilize a catalytic cycle that directs the electrophile to the C3 position.
Troubleshooting & Solutions:
-
Lewis Acid Catalysis: The use of a Lewis acid like BF₃·OEt₂ or Cu(OTf)₂ can effectively promote the C3-alkylation of indoles with suitable electrophiles like maleimides or N,O-acetals.[16][17][18] The Lewis acid activates the electrophile, making it more susceptible to attack by the nucleophilic C3 position of the neutral indole.
-
"Borrowing Hydrogen" Catalysis: Metal catalysts, such as those based on cobalt or iridium, can be used for C3-alkylation with alcohols.[2][15] This method involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation at the C3 position, followed by reduction. Deprotonation of the N-H proton by a base is often essential for this pathway.[15]
-
Control of Reaction Medium: In some systems, the choice of solvent can dramatically switch selectivity. For instance, non-polar solvents like toluene can favor C3-alkylation, whereas polar solvents like THF may favor N-alkylation.[19][20]
-
Protecting the Nitrogen: While adding and removing a protecting group adds steps, it is a foolproof way to ensure C3-alkylation. A simple N-alkylation with a readily removable group (e.g., N-methyl) will direct subsequent alkylations to the C3 position.
Logical Flow for Directing C3-Alkylation
Caption: Strategies for achieving selective C3-alkylation.
Q3: I am trying to perform an N-arylation, but the reaction is not working. What are the common pitfalls?
N-arylation is mechanistically different from N-alkylation and typically requires transition-metal catalysis. The most common methods are the Buchwald-Hartwig amination and the Ullmann condensation.[21]
Core Principle: Facilitate a catalytic cycle involving oxidative addition, amine coordination, and reductive elimination.
Troubleshooting & Solutions:
-
Catalyst and Ligand Choice: This is the most critical factor in Buchwald-Hartwig aminations.
-
Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.[22]
-
Ligand: The choice of phosphine ligand is crucial. Sterically hindered, electron-rich ligands like XPhos, SPhos, or Josiphos often give superior results. For indolines, saturated N-heterocyclic carbene (NHC) ligands like SIPr can be very effective.[22] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
-
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are frequently used.[22] Weaker bases like K₂CO₃ or Cs₂CO₃ are sometimes employed, especially with more reactive aryl halides.
-
Solvent: Anhydrous, deoxygenated solvents are a must. Toluene, dioxane, or THF are commonly used.
-
Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.
-
Substrate Reactivity: The reactivity of the aryl halide follows the order I > Br > OTf > Cl. For less reactive aryl chlorides, more specialized and electron-rich ligands are often necessary.[23][24][25]
Experimental Workflow: Buchwald-Hartwig N-Arylation
Caption: General workflow for Buchwald-Hartwig N-arylation.
Protocols
Protocol 1: Selective N-Alkylation using NaH/DMF
This protocol is designed for the selective N-alkylation of methyl indole-2-carboxylate with benzyl bromide.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl indole-2-carboxylate (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe. Stir the solution at room temperature to ensure complete dissolution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear or slightly hazy.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.05 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Selective C3-Alkylation using Lewis Acid
This protocol describes the C3-alkylation of ethyl indole-2-carboxylate with N-phenylmaleimide using a Lewis acid catalyst.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl indole-2-carboxylate (1.0 eq) and N-phenylmaleimide (1.1 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe and stir to dissolve the solids.
-
Catalyst Addition: At room temperature, add boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1 eq) dropwise to the stirred solution.
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within a few hours.
-
Monitoring: Monitor the disappearance of the starting materials by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the C3-alkylated product.
References
- BenchChem. (2025).
-
Cimino, M. G., & Ciaffaglione, V. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(11), 3333. [Link]
-
Craig, R., Sorrentino, E., & Connon, S. J. (2018). Enantioselective Alkylation of 2-Oxindoles Catalyzed by a Bifunctional Phase-Transfer Catalyst: Synthesis of (-)-Debromoflustramine B. Chemistry, 24(18), 4528–4531. [Link]
-
Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis, 1976(2), 124-126. [Link]
-
Gualandi, A., et al. (2012). Mechanistic Insights into Enantioselective Gold-Catalyzed Allylation of Indoles with Alcohols: The Counterion. Journal of the American Chemical Society, 134(49), 20092–20104. [Link]
-
Cunningham, D., et al. (2016). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 12, 2436–2447. [Link]
-
Shu, Z. (1994). Studies of Phase Transfer Catalysis for N-Alkylation of 2-Methylindole. Journal of East China University of Science and Technology, (5). [Link]
-
Symmetry. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Buchwald, S. L., et al. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 141(10), 4445–4453. [Link]
-
Trost, B. M., & Zhang, T. (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Angewandte Chemie International Edition, 56(35), 10517-10521. [Link]
-
Reddy, B. V. S., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 2946–2957. [Link]
-
Bandini, M., & Umani-Ronchi, A. (2008). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Chemistry - A European Journal, 14(32), 10036-10047. [Link]
-
Bera, S., et al. (2023). Alcohol Dehydrogenation-Triggered Selective C3-Alkylation of Indoles by Homogeneous Azo-aromatic Cobalt Catalysts. The Journal of Organic Chemistry, 88(10), 6438–6450. [Link]
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Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis (pp. 47-71). Springer. [Link]
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Trost, B. M., & Zhang, T. (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol. Angewandte Chemie (International ed. in English), 56(35), 10517–10521. [Link]
-
Kaur, N. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Chemistry & Biodiversity, 19(1), e202100618. [Link]
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Bookser, B. C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PLoS ONE, 19(8), e0308253. [Link]
- BenchChem. (2025).
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Organic Chemistry Explained. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]
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ResearchGate. (2025). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. [Link]
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Butters, M., et al. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]
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Miller, S. J., et al. (2010). Chiral Brønsted Base-Promoted Nitroalkane Alkylation: Enantioselective Synthesis of sec-Alkyl-3-Substituted Indoles. Organic Letters, 12(22), 5226–5229. [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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ResearchGate. (n.d.). Effect of solvent on the alkylation. Reaction conditions: indole (0.1... [Image]. [Link]
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ResearchGate. (2025). Solvent-Free, Microwave-Assisted N-Arylation of Indolines by using Low Palladium Catalyst Loadings. [Link]
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van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(39), 13648-13666. [Link]
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Kempe, R., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(68), 15831-15835. [Link]
-
ResearchGate. (2025). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. [Link]
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Wang, R., et al. (2015). Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. Organic & Biomolecular Chemistry, 13(10), 2841-2844. [Link]
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Kamal, A., et al. (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. Molecules, 26(8), 2197. [Link]
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Moody, C. J., & Rzepa, H. S. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9831-9836. [Link]
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Haak, E., & Skowaisa, S. (2023). Diaminocyclopentadienone Ruthenium Complex Catalyzed Alkylation of Indoles and Ketones with Primary Alcohols. European Journal of Organic Chemistry, 26(33), e202300588. [Link]
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Kamal, A., et al. (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. Molecules, 26(8), 2197. [Link]
- Rogers, R. D., et al. (2006). U.S. Patent No. 7,067,676 B2. Washington, DC: U.S.
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Kumar, A., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12348–12356. [Link]
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Technical Support Center: Optimizing Reaction Conditions for the Fischer Indole Synthesis of 7-Chloroindoles
Welcome to the technical support center for the Fischer indole synthesis, with a specific focus on the preparation of 7-chloroindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful reaction and troubleshoot common challenges. The presence of an electron-withdrawing chlorine atom on the phenylhydrazine ring introduces specific considerations that will be addressed in detail.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of a 7-chloroindole is resulting in a very low yield. What are the most likely causes?
Low yields in the Fischer indole synthesis of 7-chloroindoles are common and can often be attributed to the electronic properties of the starting material. The electron-withdrawing nature of the chlorine atom deactivates the aromatic ring, making the key[1][1]-sigmatropic rearrangement step more difficult.[2][3] Here are the primary factors to investigate:
-
Inadequate Acid Catalysis: The choice and concentration of the acid catalyst are critical.[1][4] A catalyst that is too weak may not be sufficient to promote the reaction, while an overly strong acid can lead to degradation of the starting materials or product.
-
Suboptimal Reaction Temperature: This reaction often requires elevated temperatures to overcome the activation energy of the rearrangement step.[4][5] However, excessively high temperatures can lead to charring and the formation of intractable tars.
-
Purity of Starting Materials: Impurities in the 3-chlorophenylhydrazine or the carbonyl compound can lead to undesired side reactions, significantly lowering the yield of the desired 7-chloroindole.[4]
-
Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged heating can lead to product decomposition.[4]
Q2: I'm observing multiple spots on my TLC plate. What are the common side products in the synthesis of 7-chloroindoles?
The formation of multiple products is a frequent issue. Common side products include:
-
Regioisomers: If an unsymmetrical ketone is used, two different regioisomers of the indole can be formed.[3]
-
Aldol Condensation Products: The carbonyl starting material can undergo self-condensation under acidic conditions.[4][6]
-
Unreacted Hydrazone: Incomplete reaction will leave the starting hydrazone in the reaction mixture.
-
Degradation Products: At high temperatures and strong acid concentrations, the starting materials and the indole product can degrade into a complex mixture of byproducts.
Q3: Can I use a one-pot procedure for the synthesis of 7-chloroindoles?
Yes, a one-pot procedure is often preferred to minimize handling losses and improve efficiency.[4] In this approach, the formation of the hydrazone from 3-chlorophenylhydrazine and the carbonyl compound, and its subsequent cyclization to the 7-chloroindole, are carried out in the same reaction vessel without isolation of the hydrazone intermediate.[4]
Troubleshooting Guide
Problem 1: Low or No Product Formation
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Catalyst Activity | The electron-withdrawing chlorine at the 7-position deactivates the aryl ring, requiring a stronger acid catalyst to facilitate the[1][1]-sigmatropic rearrangement.[3] | Screen a variety of Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often effective for deactivated systems.[4][7] Other options include zinc chloride (ZnCl₂), boron trifluoride (BF₃), and p-toluenesulfonic acid (p-TSA).[1][8] |
| Low Reaction Temperature | The key rearrangement step has a significant activation energy barrier, which is higher for electron-deficient systems.[4] | Gradually increase the reaction temperature while monitoring the reaction by TLC. Be cautious of decomposition at excessively high temperatures. Microwave-assisted synthesis can be a valuable tool to achieve higher temperatures and shorter reaction times.[4] |
| Poor Solvent Choice | The solvent can influence the solubility of reactants and the stability of intermediates.[9] | Acetic acid can serve as both a solvent and a catalyst.[7] High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane can be effective.[4][9] In some cases, running the reaction neat (without a solvent) can be beneficial.[4][10] |
Problem 2: Formation of Multiple Products and Purification Challenges
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Formation of Regioisomers | When using an unsymmetrical ketone, enolization can occur on either side of the carbonyl group, leading to two different indole products.[3] | The regioselectivity can sometimes be controlled by the choice of acid catalyst and reaction conditions. Weaker acids may favor the thermodynamically more stable enamine.[3] Consider using a symmetrical ketone if possible, or a ketone where enolization is strongly favored on one side. |
| Side Reactions | Aldol condensation of the ketone or Friedel-Crafts type reactions can compete with the desired indole formation.[4][6] | Optimize the reaction conditions by carefully controlling the temperature, reaction time, and acid concentration to minimize the formation of these byproducts.[4] |
| Difficult Purification | The desired 7-chloroindole may have similar polarity to side products or unreacted starting materials, making chromatographic separation challenging.[11] | If column chromatography is difficult, consider recrystallization as an alternative purification method. Derivatization of the indole nitrogen might also alter its polarity sufficiently to allow for easier separation. |
Experimental Protocols
Protocol 1: General Procedure for the Fischer Indole Synthesis of a 7-Chloroindole using Polyphosphoric Acid (PPA)
This protocol is a general guideline and may require optimization for specific substrates.
-
Hydrazone Formation (Optional One-Pot): In a round-bottom flask, dissolve 3-chlorophenylhydrazine (1 equivalent) and the desired ketone (1.1 equivalents) in ethanol or acetic acid. Add a catalytic amount of acetic acid if using ethanol. Heat the mixture to reflux for 1-2 hours, monitoring the formation of the hydrazone by TLC.
-
Indolization: Carefully add the pre-heated polyphosphoric acid (PPA) (typically 10-20 times the weight of the hydrazine) to a separate flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 80-100°C.
-
Reaction: Slowly and carefully add the hydrazone (or the crude reaction mixture from step 1 after removing the solvent) to the hot PPA with vigorous stirring. The temperature of the reaction mixture will likely increase. Cautiously heat the mixture to the desired temperature (typically 120-160°C) and maintain it for the optimized reaction time (monitor by TLC).
-
Work-up: Allow the reaction mixture to cool to below 100°C and then carefully pour it onto a mixture of crushed ice and water with vigorous stirring.
-
Isolation: The crude 7-chloroindole will often precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) or by column chromatography on silica gel.
Visualizing the Fischer Indole Synthesis
Reaction Mechanism
Caption: The mechanism of the Fischer indole synthesis.
Troubleshooting Workflow
Caption: A workflow for troubleshooting the Fischer indole synthesis.
References
-
Wikipedia. (2023, October 29). Fischer indole synthesis. Wikipedia. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2001). Chloroaluminate Ionic Liquid for Fischer Indole Synthesis. ResearchGate. Retrieved January 5, 2026, from [Link]
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. [Link]
-
J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. J&K Scientific LLC. Retrieved January 5, 2026, from [Link]
-
Angewandte Chemie International Edition. (2021, April 8). Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. Retrieved January 5, 2026, from [Link]
-
YouTube. (2020, January 27). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube. Retrieved January 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
YouTube. (2021, August 5). Fischer Indole Synthesis. YouTube. Retrieved January 5, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
Science Info. (2024, April 10). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info. Retrieved January 5, 2026, from [Link]
-
SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. SciSpace. Retrieved January 5, 2026, from [Link]
-
Royal Society of Chemistry. (2003). The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid. Chemical Communications. [Link]
-
Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. Angewandte Chemie International Edition, 50(12), 2752–2755. [Link]
-
Organic Chemistry Portal. (n.d.). Chloroaluminate Ionic Liquid for Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. Reddit. Retrieved January 5, 2026, from [Link]
-
Chem-Station. (2014, August 27). Fischer Indole Synthesis. Chem-Station Int. Ed. Retrieved January 5, 2026, from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2015). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. ResearchGate. Retrieved January 5, 2026, from [Link]
-
Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852–52887. [Link]
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Technical Support Center: Purification of Ethyl 7-Chloro-1H-indole-2-carboxylate
Answering the call of a Senior Application Scientist, this Technical Support Center provides a focused, in-depth guide for researchers, scientists, and drug development professionals on the critical task of purifying crude ethyl 7-chloro-1H-indole-2-carboxylate. Moving beyond simple step-by-step instructions, this resource delves into the causality behind experimental choices, empowering users to troubleshoot effectively and ensure the highest standards of scientific integrity.
Introduction: this compound is a key building block in the synthesis of various pharmacologically active compounds. The purity of this intermediate is paramount, as even minor impurities can lead to significant side reactions, low yields in subsequent steps, and complications in biological assays. This guide provides a comprehensive framework for diagnosing impurity profiles and implementing robust purification strategies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. The most common method is the Fischer indole synthesis from 2-chlorophenylhydrazine and ethyl pyruvate.[1][2] Potential impurities from this process include:
-
Unreacted Starting Materials: Residual 2-chlorophenylhydrazine and ethyl pyruvate.
-
Regioisomers: If the synthesis started with a mixture of chlorophenylhydrazine isomers, you might have co-eluting regioisomers of the product (e.g., ethyl 4-chloro- or 6-chloro-1H-indole-2-carboxylate).
-
Side-Products: Incomplete cyclization or rearrangement can lead to various dimeric or polymeric tars.[3]
-
Acid Catalyst: Residual Brønsted or Lewis acids used to catalyze the reaction, such as polyphosphoric acid or zinc chloride.[1][4]
Q2: My crude product is a dark, oily residue, but the pure compound should be a solid. What should I do first?
A2: A dark, oily appearance typically indicates the presence of significant impurities, likely acidic residues from the synthesis and polymeric tars. The first step should not be immediate recrystallization. Instead, perform a liquid-liquid extraction (a "workup") to remove the bulk of these highly polar and colored impurities. Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane, and wash sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove acid catalysts, followed by a brine wash to remove excess water.[5] After drying and evaporating the organic solvent, you should be left with a solid or semi-solid that is more amenable to further purification.
Q3: Which analytical technique is best for a quick assessment of my crude product's purity?
A3: Thin-Layer Chromatography (TLC) is the most effective and rapid technique for this purpose.[6] It allows you to visualize the number of components in your mixture, get a preliminary idea of their polarities, and select an appropriate solvent system for column chromatography. A single spot on a TLC plate developed in multiple solvent systems is a good, though not definitive, indicator of purity.
Section 2: Diagnosing Impurity Profiles with Thin-Layer Chromatography (TLC)
Effective purification begins with a proper diagnosis. TLC is an indispensable tool for visualizing the components of your crude mixture and guiding your purification strategy.[7]
Core Protocol: Analytical TLC
-
Sample Preparation: Dissolve a small amount (tip of a spatula) of your crude material in a few drops of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small as possible for better resolution.
-
Development: Place the plate in a developing chamber containing a pre-equilibrated solvent system. A good starting point for indole derivatives is a mixture of a non-polar and a polar solvent, such as Hexanes:Ethyl Acetate.
-
Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[8] Indole compounds are typically UV-active. You can also use a staining reagent like vanillin or p-anisaldehyde for further visualization.[9]
Interpreting TLC Results
Your observations on the TLC plate are diagnostic data that will inform your next steps.
| TLC Observation | Likely Cause | Recommended First Action |
| Spot at the baseline | Highly polar impurities (e.g., starting hydrazines, inorganic salts, acid residue). | Perform an aqueous workup/extraction. |
| Multiple distinct spots | Unreacted starting materials, side-products, or regioisomers. | Proceed to column chromatography for separation. |
| Streaking or smearing | Sample is too concentrated, or acidic/basic impurities are interacting with the silica gel. | Dilute the sample; consider adding a small amount of acid (acetic acid) or base (triethylamine) to the eluent. |
| Desired product spot (Rf ~0.3-0.4) is faint, other spots are intense | Low conversion in the reaction. | Re-evaluate reaction conditions before attempting large-scale purification. |
Section 3: Troubleshooting and Purification Workflow
This section provides a logical workflow for purifying your crude product, starting from the initial analysis.
Purification Decision Workflow
The following diagram outlines the decision-making process for selecting the appropriate purification method based on your initial TLC analysis.
Caption: Decision workflow for purifying crude this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities that have different solubility profiles from the main product.[10] It is most successful when the crude material is already relatively pure (>85-90%) and solid.
-
Causality: This technique works on the principle that the desired compound and the impurities have different solubilities in a given solvent at different temperatures. By dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound, being less soluble at lower temperatures, will crystallize out, leaving the more soluble impurities behind in the "mother liquor."[11]
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For indole esters, common choices include ethanol, ethyl acetate/hexanes, or toluene.[12][13] Test small batches to find the optimal solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves. Using excess solvent will significantly reduce your yield.[11]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Rapid cooling can trap impurities.[11]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is the method of choice for separating compounds with different polarities, making it ideal for crude mixtures with multiple components.[14]
-
Causality: This is a solid-liquid partitioning technique. A silica gel stationary phase is used, which is highly polar. A less polar mobile phase (eluent) is passed through the column. Non-polar compounds have a weaker affinity for the stationary phase and travel down the column more quickly, while polar compounds adsorb more strongly and elute later.[6]
Step-by-Step Methodology:
-
Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from all impurities. A common eluent for this compound is a gradient of ethyl acetate in hexanes (e.g., starting with 5% EtOAc and gradually increasing to 20%).
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent. Ensure there are no cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (flash chromatography) to push the solvent through. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions being collected by TLC. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.
-
Combining and Evaporation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Final Purity and Identity Confirmation
After purification, it is crucial to confirm the purity and structural identity of the final product.
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting range.
-
Spectroscopic Analysis:
References
- Jepson, J. B., & Smith, I. (1953). Thin layer chomatography of indolyl-acrylyl-glycine and other urinary indoles. Nature, 172(4390), 1100–1101. (URL not available)
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Giełżecka, M., et al. (2012). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Journal of Planar Chromatography – Modern TLC, 25(2), 158-162. [Link]
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Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover ACS. [Link]
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Giełżecka, M., et al. (2007). TLC-UV analysis of indole compounds and other nitrogen-containing bases in the fruiting bodies of Lactarius deterrimus. Journal of Planar Chromatography – Modern TLC, 20(2), 109-113. [Link]
-
Ehmann, A. (1977). Chromogenic Reagent for Indoles. Journal of Chromatography A, 132(2), 267-276. [Link]
-
Powell, J. F. (1963). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Plant Physiology, 38(6), 722-727. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Not Voodoo. [Link]
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SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]
-
Kamal, A., et al. (2009). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole-2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Arkivoc, 2010(5), 231-247. [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Not Voodoo. [Link]
-
Hezam, A. (2024). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
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Brown, M. K. (2021). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Molecules, 26(23), 7380. [Link]
-
Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl indole-2-carboxylate. PubChem. [Link]
-
Knochel, P. (2003). Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate. Organic Syntheses, 80, 133. [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. [Link]
-
All 'Bout Chemistry. (2018, December 18). Methods of indole synthesis: Part III (Fischer indole synthesis). YouTube. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information Indoles. [Link]
-
Whitlock, C. R., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
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- 15. Ethyl 7-chloroindole-2-carboxylate(43142-64-9) 1H NMR spectrum [chemicalbook.com]
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Technical Support Center: Scale-Up of Ethyl 7-Chloro-1H-indole-2-carboxylate Production
Welcome to the technical support guide for the synthesis and scale-up of ethyl 7-chloro-1H-indole-2-carboxylate. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this important synthesis from the laboratory bench to larger-scale production. We will delve into the common synthetic routes, troubleshoot potential issues, and provide actionable protocols grounded in established chemical principles.
Introduction to the Synthesis and Scale-Up Challenges
This compound is a valuable heterocyclic building block in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmaceuticals. Its production typically involves a two-stage process: the formation of a hydrazone intermediate via the Japp-Klingemann reaction, followed by an acid-catalyzed cyclization known as the Fischer indole synthesis.[1]
While straightforward on a small scale, scaling up this synthesis presents significant challenges. These include managing exothermic reactions, controlling impurity formation, ensuring consistent yields, and handling potentially hazardous materials safely. This guide provides a structured approach to identifying and resolving these common scale-up hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for large-scale production of this compound?
The most established and industrially relevant route involves the Japp-Klingemann reaction followed by the Fischer indole synthesis.[1] This pathway begins with the diazotization of 2-chloroaniline, which then reacts with a β-keto-ester like ethyl 2-chloroacetoacetate to form the key hydrazone intermediate, ethyl 2-(2-(2-chlorophenyl)hydrazono)propanoate.[2][3] This intermediate is then cyclized under strong acidic conditions to yield the final product.[4] This route is generally favored for its use of readily available starting materials.
Q2: Which acid catalyst is best for the Fischer indole cyclization step at scale?
The choice of acid catalyst is critical and often needs optimization.[5][6] Polyphosphoric acid (PPA) is frequently used and is effective, often mixed with phosphoric acid to control viscosity and reactivity.[2] Other options include Brønsted acids like sulfuric acid or Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃).[4][6] For scale-up, factors to consider include:
-
Efficiency: PPA often gives good yields but can make the reaction mixture viscous and difficult to stir.
-
Work-up: Reactions with PPA require quenching into a large volume of ice water, which can be challenging on a large scale.
-
Safety & Waste: Strong mineral acids generate significant aqueous waste. The choice may depend on the available equipment and waste disposal capabilities.
Q3: What are the most common impurities I should expect, and how can they be minimized?
Potential impurities include unreacted starting materials, regioisomers, and polymeric byproducts (tars).[5]
-
Regioisomers: If an unsymmetrical ketone is used in the Fischer synthesis, different indole isomers can form.[7] For this specific molecule, starting with ethyl pyruvate or its equivalent minimizes this issue.
-
Polymeric Tars: These often result from excessive heat or highly concentrated acid, causing degradation of the starting material or product.[8] Minimization is achieved through strict temperature control, efficient mixing to avoid localized "hot spots," and ensuring an inert atmosphere to prevent oxidation.[5]
-
Unreacted Hydrazone: Incomplete cyclization will leave the hydrazone intermediate in the crude product. This can be addressed by optimizing reaction time and temperature, or by ensuring the catalyst is sufficiently active.[5]
Q4: Is this reaction exothermic? What are the primary safety concerns?
Yes, the Fischer indole synthesis is often exothermic, particularly during the cyclization step.[5] On a large scale, poor heat transfer can lead to a runaway reaction. Key safety considerations include:
-
Thermal Management: Use a reactor with efficient cooling and a temperature probe to monitor the internal temperature. Controlled, slow addition of reagents or the catalyst is crucial.
-
Reagent Handling: Phenylhydrazines are hazardous and should be handled with appropriate personal protective equipment (PPE). Diazonium salts, formed in the Japp-Klingemann step, are unstable and should be used immediately without isolation.[9]
-
Off-Gassing: The cyclization step eliminates ammonia (NH₃), requiring adequate ventilation and potentially a scrubber system on a large scale.[4]
Process Workflow and Key Stages
The overall production process can be visualized as a sequence of distinct unit operations, each with its own set of critical parameters.
Caption: High-level workflow for the production of this compound.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues encountered during the scale-up process.
| Problem/Symptom | Probable Cause(s) | Recommended Solution(s) & Explanation |
| Low or Inconsistent Yield | 1. Poor quality of starting materials: Impurities in the 2-chloroaniline or β-keto-ester can inhibit the reaction.[7] 2. Inefficient cyclization: The key[10][10]-sigmatropic rearrangement may be incomplete.[4] 3. Degradation of product: Harsh acidic conditions or excessive heat can decompose the indole product.[5] 4. Inefficient mixing: Localized concentration or temperature gradients in a large reactor can lead to side reactions.[5] | 1. Verify Starting Material Purity: Use analytical techniques (NMR, GC-MS) to confirm the purity of all reagents before use. 2. Optimize Reaction Conditions: Empirically determine the optimal acid catalyst, concentration, temperature, and reaction time. Monitor progress closely using TLC or HPLC.[7] 3. Control Temperature & Addition: Lower the reaction temperature and consider a slower, controlled addition of the catalyst or hydrazone to manage the exotherm.[5] 4. Improve Agitation: Ensure the reactor's mixing system is adequate for the reaction volume and viscosity to maintain homogeneity. |
| Formation of Dark Tars or Polymers | 1. Reaction temperature too high: Overheating is a primary cause of polymerization and degradation.[5] 2. Acid concentration too high: Excessively harsh acidic conditions can promote unwanted side reactions. 3. Presence of oxygen: Air can oxidize intermediates or the final product, leading to colored impurities. | 1. Strict Temperature Control: Maintain the reaction temperature within the optimized range (e.g., 90-100°C is often cited).[2] Use a reactor with a reliable cooling jacket. 2. Optimize Acid Stoichiometry: Reduce the concentration of the acid catalyst or use a milder acid system. 3. Maintain Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent oxidation.[5] |
| Difficult Product Isolation / Oily Crude Product | 1. Incomplete reaction: Significant amounts of oily hydrazone intermediate remain. 2. Incorrect quench/work-up procedure: Product may have some solubility in the aqueous phase, or emulsions may form. 3. Presence of soluble impurities: Byproducts may be preventing the desired product from crystallizing effectively. | 1. Drive Reaction to Completion: Increase reaction time or slightly raise the temperature in the final phase, monitoring by TLC/HPLC. 2. Optimize Quench: Ensure the quench is performed slowly into a well-stirred, cold medium (ice water) to promote rapid precipitation. If emulsions form, consider adding brine during the extraction workup.[7] 3. Purification Strategy: If the product oils out, attempt to isolate it via extraction and purify using column chromatography. Seeding the solution with a pure crystal can sometimes induce crystallization. |
| Batch-to-Batch Inconsistency | 1. Variability in raw materials: Different batches of starting materials or solvents may have varying purity levels. 2. Poor process control: Minor deviations in temperature, addition rates, or stirring speed can have a magnified effect at scale. 3. Moisture sensitivity: Water can interfere with the acid catalyst and intermediates in the Fischer synthesis.[7] | 1. Standardize Raw Materials: Qualify suppliers and test incoming raw materials against established specifications. 2. Implement Strict SOPs: Develop and adhere to a detailed Standard Operating Procedure (SOP) for all parameters. Utilize process automation where possible. 3. Ensure Anhydrous Conditions: Use dry solvents and reagents, and conduct the reaction under an inert, dry atmosphere. |
Troubleshooting Decision Tree: Low Yield
When faced with low yield, a logical sequence of checks can help pinpoint the root cause efficiently.
Caption: A decision tree for systematically troubleshooting low product yield.
Experimental Protocols
The following are generalized protocols intended as a starting point. They must be optimized for your specific equipment and scale.
Protocol 1: Fischer Indole Cyclization (Lab Scale Example)
This protocol is based on a common procedure using polyphosphoric acid.[2]
-
Reactor Setup: In a clean, dry reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge polyphosphoric acid (e.g., 10 parts by weight relative to the hydrazone) and phosphoric acid (e.g., 5 parts by weight).
-
Heating: Begin stirring and heat the acid mixture to 90°C.
-
Reagent Addition: Once the temperature is stable, slowly add the ethyl 2-(2-(2-chlorophenyl)hydrazono)propanoate intermediate (1 part by weight) in portions, ensuring the internal temperature does not exceed 100°C. The addition process may take around 1 hour at scale.
-
Reaction: After the addition is complete, maintain the temperature between 90-100°C for an additional 20-30 minutes.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or HPLC until the starting hydrazone is consumed.
-
Quenching: In a separate vessel, prepare a well-stirred mixture of ice and water (approx. 30 parts by weight). Slowly and carefully transfer the hot reaction mixture into the ice-water slurry. A precipitate should form.
-
Isolation: Cool the slurry to room temperature, then filter the solid product. Wash the filter cake thoroughly with water until the filtrate is neutral.
-
Drying: Dry the crude solid product under vacuum to a constant weight. The resulting material is crude this compound.
Protocol 2: Large-Scale Recrystallization
-
Solvent Selection: Choose an appropriate solvent system. A common choice for indole esters is an alcohol (like ethanol or isopropanol) or a mixture of an organic solvent and an anti-solvent (e.g., ethyl acetate/hexane).[7][11]
-
Dissolution: Charge the crude, dry product into a clean reactor. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities (like tars) are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling: Allow the solution to cool slowly and without agitation to promote the formation of large, pure crystals. Controlled, slow cooling is critical for effective purification at scale.
-
Crystallization: Once crystallization begins, cooling can be continued to a lower temperature (e.g., 0-5°C) to maximize yield.
-
Isolation & Washing: Filter the crystals and wash them with a small amount of cold, fresh solvent to remove any remaining impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until the solvent is completely removed.
References
- BenchChem. (n.d.). Overcoming challenges in the scale-up synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine.
- MDPI. (2024, June 15). Synthesis of Indoles through Larock Annulation: Recent Advances.
- ResearchGate. (n.d.). (PDF) Indoles and the advances in their biotechnological production for industrial applications.
-
Pace, V., & Holzer, W. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3238. [Link]
- Lab Manager. (2023, May 1). Efficient Synthesis of Indole Derivatives.
- EurekAlert! (2023, April 30). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates.
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Cebrián, C., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5642. [Link]
- BenchChem. (n.d.). Overcoming challenges in the synthesis of 4-fluoroindoles.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- ACS Publications. (2025, December 30). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters.
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Wikipedia. (n.d.). Indole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Retrieved from [Link]
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Royal Society of Chemistry. (2025, September 25). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, July 21). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry. Retrieved from [Link]
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PubMed Central. (n.d.). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole-2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Retrieved from [Link]
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ResearchGate. (2016, September 20). What are the special considerations for the Japp-Klingemann reaction?. Retrieved from [Link]
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Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]
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Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Retrieved from [Link]
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Wiley Online Library. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]
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SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Synthesis with 7-Chloro-1H-indole-2-carboxylic Acid: A Manufacturer's Perspective. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
Sources
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preventing degradation of ethyl 7-chloro-1H-indole-2-carboxylate during reactions
Welcome to the dedicated technical support center for ethyl 7-chloro-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the potential challenges associated with the handling and reaction of this versatile indole intermediate. Here, we address common degradation pathways and provide practical troubleshooting advice to ensure the integrity of your experiments and the purity of your products.
Introduction: Understanding the Stability Profile
This compound is a valuable building block in synthetic chemistry, featuring an electron-rich indole core, a reactive N-H bond, an ester functional group susceptible to hydrolysis, and a chloro-substituent available for cross-coupling reactions. This combination of functionalities, while synthetically useful, also presents several potential pathways for degradation if not handled under appropriate conditions. The primary vulnerabilities of the molecule include oxidation of the indole ring, hydrolysis of the ethyl ester, and unwanted side-reactions at the indole nitrogen.
This guide is structured into a Frequently Asked Questions (FAQs) section for quick reference and a detailed Troubleshooting Guide for specific reaction classes.
Frequently Asked Questions (FAQs)
Q1: My stored this compound has developed a yellowish or brownish tint. Is it degrading?
A: Yes, a color change upon storage often indicates degradation. Indole derivatives are susceptible to auto-oxidation when exposed to air and light, which can lead to the formation of colored oligomeric or polymeric byproducts.[1] To ensure stability, store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place. Amber vials are recommended to minimize light exposure.
Q2: I am seeing a new, more polar spot on my TLC/peak in my HPLC analysis after my reaction workup. What could it be?
A: The most likely culprit is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 7-chloro-1H-indole-2-carboxylic acid. This occurs under both acidic and basic aqueous conditions.[2][3][4] The carboxylic acid is significantly more polar than the starting ester. To confirm, you can run a co-spot on TLC with a sample of the suspected carboxylic acid or use LC-MS to check for the corresponding molecular weight.
Q3: Can I use strong bases like sodium hydroxide or potassium hydroxide with this compound?
A: Use of strong aqueous bases should be approached with caution. They will readily hydrolyze the ethyl ester.[3] Furthermore, strong bases can deprotonate the indole N-H, forming the indolide anion. While this is often a necessary step for reactions like N-alkylation, the resulting anion can have altered reactivity and stability. For applications where the ester must remain intact, consider using non-nucleophilic organic bases (e.g., DBU, DIPEA) or weaker inorganic bases like potassium carbonate in anhydrous solvents.
Q4: I am trying to perform an N-alkylation using sodium methoxide in methanol and getting a different product. What is happening?
A: You are likely observing transesterification. The methoxide ion is a potent nucleophile that can attack the carbonyl of your ethyl ester, leading to the formation of mthis compound, which can be a major side product.[5] For N-alkylation, it is preferable to use a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF, or use a base like aqueous KOH in acetone.[5][6]
Q5: Is this compound sensitive to high temperatures?
A: Yes. While the ester itself is relatively stable, if any hydrolysis to the carboxylic acid occurs, the resulting indole-2-carboxylic acid can undergo thermal decarboxylation at elevated temperatures (often above 200 °C), especially in the presence of copper salts, to yield 7-chloroindole.[3][7] Therefore, prolonged heating at high temperatures should be avoided if the carboxylate group is desired in the final product.
Troubleshooting Guide for Common Reactions
This section provides in-depth guidance on preventing degradation during specific chemical transformations.
N-Alkylation and N-Protection Reactions
Common Problem: Low yield of N-alkylated product, with significant recovery of starting material or formation of side products (hydrolysis, transesterification).
Root Cause Analysis: The indole N-H is weakly acidic (pKa ≈ 17), requiring a sufficiently strong base for deprotonation. However, improper choice of base and solvent can lead to competing reactions.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for N-alkylation reactions.
Recommended N-Alkylation Conditions
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH), Potassium Hexamethyldisilazide (KHMDS) | Strong, non-nucleophilic bases that effectively deprotonate the indole N-H without attacking the ester.[8] |
| Solvent | Anhydrous THF or DMF | Aprotic solvents that will not participate in side reactions. Must be rigorously dried to prevent hydrolysis. |
| Temperature | 0 °C for deprotonation, then RT to 50 °C for alkylation | Low temperature for the initial deprotonation minimizes potential side reactions. The alkylation step may require gentle heating.[9] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the base and the indolide anion by atmospheric moisture and CO2. |
Experimental Protocol: N-Benzylation of this compound
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add benzyl bromide (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or HPLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Common Problem: Low coupling yield, significant formation of de-halogenated byproduct (7H-indole derivative), or hydrolysis of the ester group.
Root Cause Analysis: The chloro-substituent at the 7-position is less reactive than a bromo or iodo substituent.[10] This often necessitates more forcing conditions (higher temperatures, stronger bases), which can promote degradation. The choice of base is critical; it must be strong enough to facilitate the catalytic cycle but not so harsh as to cause widespread ester hydrolysis.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for Pd-catalyzed cross-coupling reactions.
Recommended Suzuki-Miyaura Coupling Conditions
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium precursors. |
| Ligand | SPhos, XPhos, or other bulky, electron-rich biaryl phosphine ligands | These ligands are highly effective for the activation of less reactive aryl chlorides.[11] |
| Base | K₃PO₄, K₂CO₃ | Moderately strong bases that are effective for the Suzuki coupling but minimize the risk of ester hydrolysis compared to alkoxides.[12][13] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or 2-MeTHF/H₂O | Biphasic solvent systems are standard for Suzuki reactions. Anhydrous conditions can also be employed with boronic esters. |
| Temperature | 80-110 °C | Higher temperatures are typically required for coupling aryl chlorides. |
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
-
In a reaction vessel, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Add the palladium catalyst, for example, Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%).
-
Seal the vessel, and evacuate and backfill with argon three times.
-
Add degassed solvents (e.g., toluene and water in a 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring by HPLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Oxidative Degradation
Common Problem: Formation of complex mixtures and colored impurities, especially during workup or purification.
Root Cause Analysis: The electron-rich indole nucleus is highly susceptible to oxidation.[14] This can be initiated by atmospheric oxygen, especially in the presence of light or trace metals, or by certain reagents. The primary sites of oxidation are the C2-C3 double bond, leading to oxindoles or ring-opened products.[15][16]
Prevention Strategies:
-
Inert Atmosphere: Always handle the compound under an inert atmosphere (argon or nitrogen), especially when heating or in solution for extended periods.
-
Degassed Solvents: Use solvents that have been degassed by sparging with argon or by freeze-pump-thaw cycles to remove dissolved oxygen.
-
Avoid Strong Oxidants: Be mindful of reagents that can act as oxidants. If an oxidation reaction is intended elsewhere in the molecule, protection of the indole ring may be necessary.
-
Light Protection: Protect reactions and stored solutions from direct light by wrapping flasks in aluminum foil.
Potential Oxidation Products Diagram
Caption: Potential oxidative degradation pathways.
References
- 1. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 2. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chemcess.com [chemcess.com]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Indole - Wikipedia [en.wikipedia.org]
- 15. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Solvent and Base for N-Alkylation of Substituted Indoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for N-Alkylation of Substituted Indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. The N-alkylation of indoles, while conceptually straightforward, is often plagued by challenges in regioselectivity, yield, and substrate compatibility. The interplay between the indole substrate, base, and solvent is a delicate balance that dictates the reaction's outcome.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in mechanistic principles and field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the N-alkylation of indoles. Each issue is broken down into probable causes and actionable solutions.
Issue 1: Poor Regioselectivity — Significant C3-Alkylation Observed
You are observing a mixture of N-alkylated and C3-alkylated products, with the latter being a significant, undesired side-product.
The regioselectivity of indole alkylation is a classic challenge governed by the principle of Hard and Soft Acids and Bases (HSAB). The indole anion is an ambident nucleophile with two reactive sites: the "hard" nitrogen center and the "softer," more nucleophilic C3 position.[1]
-
Incomplete Deprotonation: If the base is not strong enough to fully deprotonate the indole N-H, a significant concentration of the neutral indole remains in equilibrium. The C3 position of neutral indole is highly nucleophilic and can attack the alkylating agent directly, leading to C-alkylation.[2][3]
-
Solvent Effects: The solvent plays a critical role in stabilizing the indole anion. In less polar solvents like THF, the sodium indolate may exist as a tight ion pair. This association shields the nitrogen atom, making the C3 position more accessible for alkylation.[3][4]
-
Base Counterion: The nature of the cation from the base can influence the aggregation and reactivity of the indolate salt.
The goal is to favor the formation of a "hard" nucleophile that preferentially attacks the alkylating agent via the nitrogen atom.
-
Ensure Complete Deprotonation: Use a sufficiently strong base to irreversibly deprotonate the indole. Sodium hydride (NaH), a non-nucleophilic strong base, is the classic choice.[2][3][5] The pKa of the indole N-H is approximately 17 (in DMSO), so the base's conjugate acid should have a pKa well above this value (e.g., pKa of H₂ is ~36).
-
Optimize the Solvent: Switch to a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) .[4][6] These solvents have high dielectric constants, which help to dissociate the indolate ion pair, creating a more "naked" and highly reactive nitrogen anion that favors N-alkylation.[2][4]
-
Increase Reaction Temperature: In many cases, higher reaction temperatures (e.g., 80 °C) can significantly improve the N:C alkylation ratio in favor of the desired N-alkylated product.[2][3]
-
Consider Phase-Transfer Catalysis (PTC): For substrates incompatible with strong bases, PTC offers a milder alternative. Using a base like KOH or NaOH in a biphasic system with a quaternary ammonium salt (e.g., TBAB) can selectively generate the indolate at the interface and transfer it to the organic phase for efficient N-alkylation.[7][8]
Issue 2: Low to No Conversion of Starting Material
Your reaction shows little to no consumption of the starting indole, even after extended reaction times.
-
Insufficient Base Strength: The chosen base may be too weak to deprotonate the indole, especially if the indole ring is substituted with electron-withdrawing groups, which can lower the pKa of the N-H bond.[9]
-
Poor Reagent Quality: Sodium hydride is notoriously sensitive to moisture. Old or improperly stored NaH will have a layer of NaOH on its surface, rendering it ineffective. Similarly, wet solvents will quench the base.
-
Inactive Alkylating Agent: The alkylating agent may be unreactive (e.g., an alkyl chloride vs. an iodide) or may have decomposed.
-
Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.[4]
-
Verify Reagent Quality: Use freshly opened or properly stored NaH. Ensure solvents are anhydrous.
-
Increase Base Equivalents/Strength: If you suspect the base is insufficient, consider using a stronger base like potassium hydride (KH) or potassium tert-butoxide. For hydrochloride salts of indole substrates, remember to use at least two equivalents of base.[10]
-
Use a More Reactive Alkylating Agent: Reactivity follows the trend: R-I > R-Br > R-Cl. If using a bromide or chloride, consider switching to the corresponding iodide. The addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[2]
-
Increase Reaction Temperature: Gradually increase the temperature and monitor the reaction by TLC or LC-MS. Many N-alkylations proceed smoothly between room temperature and 80 °C.[3][4]
Issue 3: Formation of Di-alkylated or Other Byproducts
You are observing the formation of products resulting from multiple alkylations or other side reactions.
-
Excess Alkylating Agent: Using a large excess of the alkylating agent can lead to a second alkylation event, especially if the initially formed N-alkylated indole product is still reactive.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed can promote side reactions.
-
Adjust Stoichiometry: Use a modest excess of the alkylating agent (typically 1.05–1.2 equivalents).[2]
-
Controlled Addition: Add the alkylating agent dropwise to the solution of the deprotonated indole, especially when working on a larger scale. This maintains a low instantaneous concentration of the electrophile.[2]
-
Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS and quench it promptly upon completion.
-
Lower the Temperature: Reducing the reaction temperature can help to control reactivity and minimize the formation of byproducts.[2]
Frequently Asked Questions (FAQs)
Q1: How do I select the right base for my substituted indole?
The primary consideration is the pKa of the indole's N-H proton. For a typical indole, this is around 17 in DMSO. For deprotonation to be effective and essentially irreversible, the conjugate acid of your chosen base should have a pKa at least 3-4 units higher.
-
For Standard Indoles: Strong hydride bases like NaH (pKa of H₂ ≈ 36) or KH are excellent choices.[3] They are non-nucleophilic and the byproduct (H₂) is a gas that simply evolves from the reaction.
-
For Electron-Deficient Indoles: Indoles with electron-withdrawing groups (e.g., nitro, cyano) are more acidic (lower N-H pKa).[7][9] This increased acidity means you can often use milder bases.
-
For Substrates with Sensitive Functional Groups: If your indole contains base-sensitive groups (e.g., esters, ketones), strong hydrides can be problematic. In these cases, consider weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) , often in DMF or acetonitrile.[2][4] Organic bases like DABCO (1,4-diazabicyclo[2.2.2]octane) can also be effective, particularly under catalytic conditions.[2][11]
Q2: What is the mechanistic role of the solvent in determining N- vs. C3-alkylation?
The solvent's role is multifaceted, influencing reagent solubility, reaction rate, and, most critically, regioselectivity.
-
Polar Aprotic Solvents (DMF, DMSO, NMP): These solvents possess high dielectric constants. They excel at solvating the cation (e.g., Na⁺) of the indolate salt, leading to a dissociated, "naked" anion.[4] This exposes the more electronegative and "harder" nitrogen atom, promoting the desired Sₙ2 attack for N-alkylation.[2][4]
-
Ethereal Solvents (THF, Dioxane): These solvents are less polar. The indolate salt is more likely to exist as a tight ion pair or aggregate.[4] The cation remains closely associated with the nitrogen, sterically hindering it and making the "softer" C3 position the more kinetically favorable site for alkylation.[3]
-
Biphasic Systems (Phase-Transfer Catalysis): In PTC, a nonpolar organic solvent (like toluene or benzene) is used with a concentrated aqueous base (e.g., 50% NaOH).[8] The phase-transfer catalyst (e.g., a quaternary ammonium salt) transports the indolate anion into the organic phase, where it reacts. This method avoids the need for strong, anhydrous conditions.
Q3: My indole has a substituent at the C3 position. Does this simplify the reaction?
Yes, significantly. If the C3 position is already substituted, the primary pathway for the major side reaction (C3-alkylation) is blocked.[12] This greatly simplifies the reaction, and you will almost exclusively observe N-alkylation. However, you must still choose an appropriate base and solvent system to ensure efficient deprotonation and conversion.
Visualized Workflows and Mechanisms
Decision Workflow for Base and Solvent Selection
This diagram provides a logical pathway for choosing your starting reaction conditions based on the properties of your indole substrate.
Caption: Decision workflow for selecting an appropriate base and solvent system.
Troubleshooting Logic for Poor N/C Selectivity
This flowchart guides you through diagnosing and solving issues with C3-alkylation.
Caption: Troubleshooting logic for overcoming poor N/C regioselectivity.
Quantitative Data Summary
The choice of solvent and base is guided by their physical properties. The following tables provide key data for common reagents.
Table 1: pKa Values of Conjugate Acids for Common Bases (pKa values can vary depending on the solvent; these are approximate values for reference)
| Base Name | Base Formula | Conjugate Acid | pKa of Conjugate Acid | Typical Use |
| Sodium Hydride | NaH | H₂ | ~36 | Strong, non-nucleophilic |
| Potassium tert-Butoxide | KtBuO | tBuOH | ~19 (in DMSO) | Strong, bulky |
| Sodium Amide | NaNH₂ | NH₃ | ~38 | Very Strong |
| Cesium Carbonate | Cs₂CO₃ | HCO₃⁻ | ~10.3 | Mild, effective for sensitive substrates |
| Potassium Carbonate | K₂CO₃ | HCO₃⁻ | ~10.3 | Mild, common |
| DABCO | C₆H₁₂N₂ | C₆H₁₃N₂⁺ | ~9.0 | Organic, non-nucleophilic |
Table 2: Dielectric Constants of Common Solvents at 25 °C [13][14][15][16]
| Solvent | Dielectric Constant (ε) | Type | Typical Use in N-Alkylation |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Excellent, promotes N-selectivity |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Excellent, promotes N-selectivity |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Good, often used with milder bases |
| Tetrahydrofuran (THF) | 7.6 | Ethereal (Less Polar) | Common, but can lead to C3-alkylation |
| Dichloromethane (DCM) | 8.9 | Aprotic | Used in some catalytic systems |
| Toluene | 2.4 | Nonpolar | Used in PTC systems |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride in DMF
This is a robust, classical method suitable for many indole substrates.[2][3]
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the substituted indole (1.0 eq.).
-
Dissolution: Add anhydrous DMF (approx. 0.1–0.2 M concentration relative to the indole). Stir until the indole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1–1.2 eq.) portion-wise.
-
Safety Note: NaH reacts violently with water. Hydrogen gas is evolved. Ensure proper ventilation.
-
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Cessation of gas evolution indicates the completion of deprotonation.
-
Alkylation: Cool the solution back to 0 °C. Add the alkylating agent (1.05–1.2 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (40–80 °C) may be required for less reactive alkylating agents.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: N-Alkylation using Potassium Carbonate for Sensitive Substrates
This method is suitable for indoles with base-sensitive functional groups.
-
Preparation: To a round-bottom flask, add the substituted indole (1.0 eq.), potassium carbonate (K₂CO₃, 2.0–3.0 eq.), and the alkylating agent (1.1 eq.).
-
Solvent: Add anhydrous DMF or acetonitrile.
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 60–100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate in vacuo. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). Dry the organic phase, concentrate, and purify by flash column chromatography.
References
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (2019).
- Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkyl
- Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer C
- Technical Support Center: Regioselective Indole N-Alkyl
- Dielectric Constants of Common Solvents. Scribd.
- Optimizing reaction conditions for N-alkyl
- Dielectric Constant. Honeywell.
- The use of phase-transfer catalysis for the N-alkyl
- Enantioselective Catalytic Synthesis of N-alkyl
- CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. (2018).
- Dielectric Constant of Common solvents. University of Michigan.
- Technical Support Center: Optimizing N-Substitution of Indole Amines. (2025). BenchChem.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). Royal Society of Chemistry.
- in the chemical literature: N-alkyl
- Solvent Physical Properties. University of Wisconsin-Madison.
- N-alkylation of indole derivatives. (2006).
- How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? (2014).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 12. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. Dielectric Constant [macro.lsu.edu]
- 15. depts.washington.edu [depts.washington.edu]
- 16. Solvent Physical Properties [people.chem.umass.edu]
Technical Support Center: Navigating the Poor Solubility of Indole Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor solubility of indole intermediates during chemical synthesis. The indole scaffold is a cornerstone in medicinal chemistry, but its planar, aromatic nature often leads to solubility issues that can hinder reaction progress, complicate purification, and impact yields.[1][2] This resource is designed to provide you with the expert insights and practical protocols needed to overcome these hurdles.
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues you may encounter in the lab, offering explanations for the underlying chemical principles and providing actionable solutions.
Question 1: My indole intermediate "crashed out" of the reaction mixture upon cooling. How can I prevent this and isolate my product effectively?
Answer:
Precipitation upon cooling is a classic sign of a compound that is significantly more soluble in a hot solvent than a cold one—a principle that is excellent for crystallization but problematic for reactions requiring sustained solubility.[3][4][5]
Causality: The solubility of most solids, including many indole derivatives, increases with temperature.[4][6][7][8] As the reaction mixture cools, the kinetic energy of the solvent molecules decreases, reducing their ability to overcome the intermolecular forces holding the solute molecules together in a solid lattice. This leads to the solution becoming supersaturated, and the compound precipitates out.
Troubleshooting Strategies:
-
Hot Filtration: If the desired product is the component that has precipitated, you can sometimes take advantage of this. Reheat the mixture to redissolve the solid, and then perform a hot filtration to remove any insoluble impurities. Allowing the filtrate to cool slowly can then yield cleaner crystals of your product.
-
Solvent System Modification:
-
Increase Solvent Volume: The simplest approach is to use a larger volume of the same solvent to keep the intermediate dissolved even at lower temperatures.[3]
-
Introduce a Co-solvent: Adding a "stronger" solvent in which your intermediate has higher intrinsic solubility can prevent precipitation. For instance, if your reaction is in toluene, adding a small percentage of a more polar solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can significantly enhance solubility.
-
-
Temperature-Controlled Work-up: If the product needs to remain in solution for a subsequent reaction step, maintain the temperature of the reaction mixture above the precipitation point during any transfers or additions.
Experimental Protocol: Co-solvent Screening for Improved Solubility
-
Small-Scale Test: In separate small vials, add a few milligrams of your dried indole intermediate.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of different potential co-solvents (e.g., THF, DMF, Dichloromethane (DCM), Acetonitrile).
-
Observation: Observe which solvents readily dissolve the compound at room temperature.
-
Reaction Application: Introduce the most effective co-solvent into your reaction mixture, starting with a small percentage (e.g., 5-10% v/v) and increasing as needed.
Question 2: I'm running a Fischer indole synthesis, and my starting materials (or the hydrazone intermediate) have very low solubility in the acidic reaction medium. What are my options?
Answer:
The Fischer indole synthesis is notorious for solubility challenges, especially when dealing with nonpolar starting materials in traditional acidic media like polyphosphoric acid (PPA) or acetic acid.[9][10] Poor solubility can lead to sluggish reactions and low yields.[9]
Causality: The reaction requires an acidic catalyst to proceed through key steps like the[6][6]-sigmatropic rearrangement.[11] However, many organic starting materials have limited solubility in highly polar or acidic solvents.
Troubleshooting Workflow:
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to the Comparative Reactivity of Chloro-Substituted Indole-2-Carboxylate Isomers
Executive Summary
Indole and its functionalized derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1] Among these, chloro-substituted indole-2-carboxylates serve as highly versatile intermediates. The strategic placement of a chlorine atom on the indole's benzene ring profoundly influences the molecule's electronic landscape, thereby dictating its reactivity in subsequent synthetic transformations. This guide provides an in-depth comparative analysis of the reactivity of 4-, 5-, 6-, and 7-chloroindole-2-carboxylate isomers. By synthesizing theoretical principles with experimental observations, we aim to equip researchers, scientists, and drug development professionals with the predictive understanding needed to select the optimal isomer and reaction conditions for their specific synthetic goals. We will explore how the interplay of inductive and resonance effects governs the outcomes of key reactions, including N-alkylation, electrophilic substitution at C3, palladium-catalyzed cross-coupling, and ester hydrolysis.
Theoretical Framework: The Electronic Influence of the Chloro Substituent
The reactivity of the chloroindole-2-carboxylate scaffold is primarily governed by the electronic properties of the chlorine atom and its position on the benzene ring. The chlorine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond network. This is a distance-dependent effect, being strongest at the carbon atom to which it is attached and diminishing with distance.
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic pi-system, donating electron density. This effect is most pronounced at the ortho and para positions relative to the substituent.[2]
In the case of halogens, the inductive effect is generally stronger than the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic attack.[2] However, the resonance effect still plays a crucial role in directing the position of substitution. The interplay of these effects varies significantly among the four isomers, leading to distinct reactivity profiles.
Caption: Figure 1: Dominant electronic effects of the chlorine substituent at different positions.
-
5-Chloro Isomer: The chlorine is para to the C3a-C7a bond of the pyrrole ring. Its +R effect partially counteracts the -I effect, making the pyrrole moiety of the 5-chloro isomer the most electron-rich and thus most reactive towards electrophiles among the four isomers.[3]
-
6-Chloro Isomer: The chlorine is meta to the C3a-C7a bond. In this position, the electron-donating resonance effect does not extend effectively to the pyrrole ring, while the strong -I effect dominates. This results in the 6-chloro isomer being the most deactivated towards electrophilic attack.[3]
-
4-Chloro and 7-Chloro Isomers: For these isomers, the strong, proximity-based inductive effect significantly deactivates the indole system. Furthermore, these isomers introduce steric hindrance for reactions occurring at the C3 and N-H positions, respectively.
Comparative Reactivity in Key Synthetic Transformations
The subtle electronic and steric differences between the isomers manifest as significant variations in reactivity across a range of common synthetic operations.
N-Alkylation
N-alkylation is a fundamental transformation for modifying the indole scaffold.[4] The reaction typically proceeds via deprotonation of the indole nitrogen by a base, followed by nucleophilic attack on an alkyl halide. The reactivity is influenced by two main factors: the acidity of the N-H proton and steric accessibility of the nitrogen atom.
-
Causality: A stronger electron-withdrawing effect from the chloro substituent increases the acidity of the N-H proton, facilitating deprotonation. Conversely, a substituent at the C7 position can sterically hinder the approach of the base and the electrophile.
-
Predicted Reactivity Trend (Acidity-driven): 6-Cl > 4-Cl ≈ 7-Cl > 5-Cl
-
Experimental Insights: While increased acidity favors deprotonation, the overall reaction rate is a balance of factors. For the 7-chloro isomer, steric hindrance can significantly impede the reaction, making it the least reactive in practice despite the acidity of its N-H proton. The 5- and 6-chloro isomers generally undergo N-alkylation smoothly, with the 6-chloro isomer sometimes reacting faster due to its more acidic proton.[5]
Table 1: Comparative Data for N-Alkylation Reactivity
| Isomer | Key Influencing Factors | Predicted Relative Rate | Experimental Observations |
| 4-Chloro | Strong -I effect (acidity) | Moderate | Generally proceeds well, but can be slower than 5- or 6-isomers. |
| 5-Chloro | Weaker net deactivation | Moderate | Reliable and high-yielding reactions are common.[6] |
| 6-Chloro | Strongest -I effect (highest acidity) | High | Often shows enhanced reactivity due to the ease of deprotonation. |
| 7-Chloro | Strong -I effect, significant steric hindrance | Low | Steric hindrance is the dominant factor, leading to sluggish reactions. |
Electrophilic Aromatic Substitution (EAS) at C3
The C3 position of the indole nucleus is electron-rich and the preferred site for electrophilic attack in reactions like Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts alkylations.[7][8] The reaction rate is highly sensitive to the electron density of the pyrrole ring.
-
Causality: The net electron-withdrawing effect of the chlorine atom deactivates the indole ring towards electrophilic attack. The degree of deactivation is position-dependent.
-
Predicted Reactivity Trend: 5-Cl > 4-Cl > 7-Cl > 6-Cl
-
Experimental Insights: Experimental data consistently supports this predicted trend. The 5-chloro isomer is significantly more reactive than the 6-chloro isomer.[3] Vilsmeier-Haack formylation, for example, proceeds readily with the 5-chloro isomer, while the 6-chloro isomer often requires harsher conditions or gives lower yields.[9][10][11] The 4- and 7-chloro isomers exhibit intermediate reactivity.
Table 2: Comparative Data for Electrophilic Substitution at C3
| Isomer | Key Influencing Factors | Predicted Relative Rate | Experimental Observations |
| 4-Chloro | Strong -I deactivation | Moderate-Low | Reactivity is noticeably lower than the 5-chloro isomer. |
| 5-Chloro | +R effect counters -I effect | High | Most reactive isomer; reactions proceed under mild conditions with good yields.[3] |
| 6-Chloro | Strong -I deactivation (meta-like) | Low | Least reactive isomer; often requires forcing conditions.[3] |
| 7-Chloro | Strong -I deactivation | Moderate-Low | Reactivity is comparable to or slightly less than the 4-chloro isomer. |
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings are powerful tools for C-C and C-N bond formation at the C-Cl position.[12][13] The success of these reactions hinges on the oxidative addition of the C-Cl bond to the palladium(0) catalyst.
-
Causality: The rate of oxidative addition is influenced by the electron density at the carbon bearing the chlorine and the steric environment around the C-Cl bond. Generally, more electron-deficient aryl chlorides are more reactive in oxidative addition.
-
Predicted Reactivity Trend: 6-Cl > 4-Cl ≈ 7-Cl > 5-Cl
-
Experimental Insights: The electron-poor nature of the C-Cl bond in the 6-chloro isomer often makes it a superior substrate for cross-coupling reactions compared to the 5-chloro isomer. The steric bulk around the 4- and 7-positions can sometimes hinder the approach of the bulky palladium catalyst, potentially requiring specialized ligands or conditions.
Table 3: Comparative Data for Palladium-Catalyzed Cross-Coupling
| Isomer | Key Influencing Factors | Predicted Relative Rate | Experimental Observations |
| 4-Chloro | Electron-deficient C-Cl, potential steric hindrance | Moderate-High | Generally a good substrate, but may require ligand optimization. |
| 5-Chloro | More electron-rich C-Cl | Moderate | Can be less reactive; higher catalyst loading or more active catalysts may be needed.[14] |
| 6-Chloro | Most electron-deficient C-Cl | High | Typically the most reactive isomer for oxidative addition. |
| 7-Chloro | Electron-deficient C-Cl, potential steric hindrance | Moderate-High | Reactivity is similar to the 4-chloro isomer. |
Experimental Protocols
To provide a practical context, we present standardized, representative protocols for two of the key transformations discussed.
Protocol 1: General Procedure for N-Alkylation
This protocol describes a typical procedure for the N-alkylation of chloroindole-2-carboxylates using sodium hydride as the base.
Caption: Figure 2: N-Alkylation Workflow
Methodology:
-
Preparation: To a solution of the respective chloro-substituted indole-2-carboxylate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0°C under an inert atmosphere (N₂ or Ar).
-
Anion Formation: Stir the resulting suspension at 0°C for 30 minutes, during which time hydrogen gas evolution should cease.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Vilsmeier-Haack Formylation
This protocol outlines the formylation at the C3 position, a classic electrophilic substitution reaction.
Caption: Figure 3: Vilsmeier-Haack Workflow
Methodology:
-
Vilsmeier Reagent Formation: In a flame-dried flask under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise to anhydrous DMF (5.0 equiv) at 0°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Addition of Indole: Add a solution of the chloro-substituted indole-2-carboxylate (1.0 equiv) in anhydrous DMF (0.5 M) to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor by TLC. Note that the 6-chloro isomer may require higher temperatures and longer reaction times compared to the 5-chloro isomer.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Hydrolysis: Basify the aqueous mixture by the slow addition of a 2 M sodium hydroxide (NaOH) solution until the pH is ~10-12, which hydrolyzes the intermediate iminium salt.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry. If necessary, the crude product can be recrystallized or purified by column chromatography.
Conclusion and Strategic Recommendations
The positional isomerism of the chlorine atom on the indole-2-carboxylate framework is not a trivial structural change but a critical determinant of chemical reactivity. A clear understanding of the underlying electronic and steric effects allows for a rational approach to synthetic planning.
-
For electrophilic substitution at C3 , the 5-chloroindole-2-carboxylate is the substrate of choice due to its heightened reactivity.
-
For N-alkylation , the 5- and 6-chloro isomers are generally reliable, with the 6-chloro isomer potentially offering faster reaction times due to increased N-H acidity. The 7-chloro isomer should be avoided if possible due to significant steric hindrance.
-
For palladium-catalyzed cross-coupling at the C-Cl bond, the 6-chloroindole-2-carboxylate is often the most reactive substrate due to the electron-deficient nature of its C-Cl bond.
By leveraging this comparative analysis, researchers can minimize trial-and-error experimentation, optimize reaction conditions, and accelerate the synthesis of complex indole-containing target molecules for drug discovery and development.
References
- A Comparative Analysis of the Reactivity of 1H-Indol-3-ol and Other Indole Derivatives. Benchchem.
- ValQi, V. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES.
- Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed.
- Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. PMC - NIH.
- Palladium Catalyzed Synthesis of 2,3-Substituted Indoles via Arylation of ortho-Alkynylanilines with Arylsiloxanes | Request PDF. ResearchGate.
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- (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate.
- Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization. Organic Chemistry Portal.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.
- Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.
- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central.
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- A Comparative Analysis of the Reactivity of 6-Chloroindole and 5-Chloroindole for Researchers and Drug Development Professionals. Benchchem.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. (2020-12-17).
- Indole-2-carboxamides Optimization for Antiplasmodial Activity | ACS Bio & Med Chem Au. (2025-07-31).
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A Comparative Guide to the Biological Activity of Ethyl 5-Chloro- and 7-Chloro-1H-indole-2-carboxylate
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds. Among its halogenated derivatives, ethyl 5-chloro-1H-indole-2-carboxylate has emerged as a promising precursor for the development of potent therapeutic agents, particularly in the realm of oncology. In contrast, its regioisomer, ethyl 7-chloro-1H-indole-2-carboxylate, remains comparatively unexplored in the scientific literature. This guide provides a comprehensive analysis of the known biological activities of derivatives of ethyl 5-chloro-1H-indole-2-carboxylate and offers a predictive comparison to the potential activities of its 7-chloro counterpart, grounded in established principles of medicinal chemistry and structure-activity relationships (SAR).
The Prominence of the 5-Chloro-Indole-2-Carboxylate Scaffold in Cancer Research
Recent research has highlighted the significant potential of derivatives based on the ethyl 5-chloro-1H-indole-2-carboxylate core as antiproliferative agents. These compounds have demonstrated potent inhibitory activity against key signaling pathways implicated in cancer progression, most notably the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[1][2]
Antiproliferative and Kinase Inhibitory Activity
A series of novel 5-chloro-indole-2-carboxylate derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines and specific kinases. The experimental data reveals that modifications at the N1 and C3 positions of the indole ring can lead to highly potent compounds.
Table 1: Antiproliferative and EGFR/BRAF Inhibitory Activity of Ethyl 5-Chloro-1H-indole-2-carboxylate Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line(s) | GI50 (nM) | Reference |
| 3e | EGFR | 68 | Multiple | 29 - 78 | [1][2] |
| BRAF V600E | More potent than Erlotinib | [1][2] | |||
| 3b | EGFR T790M | Selective (8-fold vs WT) | [1][2] |
IC50: The half maximal inhibitory concentration. GI50: The concentration causing 50% growth inhibition.
These findings underscore the importance of the 5-chloro substitution for potent anticancer activity. The chloro group at this position is thought to contribute to favorable interactions within the kinase binding pocket, enhancing the inhibitory potential of the molecule.[1]
The Unexplored Potential of this compound: A Predictive Comparison
While experimental data on the biological activity of this compound is scarce, we can extrapolate potential activities based on the principles of structure-activity relationships for halogenated indoles. The position of a halogen substituent on the indole ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of biological activity.
Influence of Chlorine Position on Biological Activity
The introduction of a chlorine atom into a biologically active molecule can substantially modulate its properties.[3][4] The electron-withdrawing nature of chlorine can alter the charge distribution of the indole ring, potentially affecting its ability to form hydrogen bonds or engage in other non-covalent interactions with biological targets. Furthermore, the position of the chlorine atom dictates its steric influence, which can either facilitate or hinder binding to a target protein.
In the case of the 7-chloro isomer, the proximity of the chlorine atom to the indole nitrogen and the C2-carboxylate group could lead to distinct intramolecular interactions and a different conformational preference compared to the 5-chloro isomer. This, in turn, could result in a different binding mode to target proteins and, consequently, a different biological activity profile. For instance, some studies on other halogenated indoles suggest that substitution at the C7 position can influence cytotoxicity.[5]
Experimental Methodologies
To facilitate further research and a direct comparison of these two isomers, detailed experimental protocols for the synthesis and biological evaluation of indole-2-carboxylate derivatives are provided below.
Synthesis of this compound
A common method for the synthesis of this compound is the Fischer indole synthesis.
Step-by-Step Protocol:
-
Hydrazone Formation: React 2-chlorophenylhydrazine with ethyl pyruvate in a suitable solvent like ethanol.
-
Fischer Indolization: Treat the resulting hydrazone with a strong acid catalyst, such as polyphosphoric acid, at an elevated temperature (e.g., 90-100°C) to induce cyclization.
-
Work-up and Purification: Quench the reaction with an ice-water mixture, and isolate the crude product by filtration. The product can then be purified by recrystallization or column chromatography.[6]
In Vitro Antiproliferative Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., derivatives of ethyl 5-chloro- or 7-chloro-1H-indole-2-carboxylate) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the GI50 value for each compound.
Kinase Inhibition Assay
Biochemical assays are employed to determine the direct inhibitory effect of compounds on specific kinases.
Step-by-Step Protocol:
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate, and ATP in a reaction buffer.
-
Compound Addition: Add the test compounds at various concentrations.
-
Incubation: Incubate the plate at a specific temperature to allow the kinase reaction to proceed.
-
Detection: Use a detection reagent that measures the amount of product formed or the amount of ATP consumed. This can be based on fluorescence, luminescence, or radioactivity.
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.
Conclusion and Future Directions
The ethyl 5-chloro-1H-indole-2-carboxylate scaffold has proven to be a valuable starting point for the development of potent antiproliferative agents and kinase inhibitors. The extensive research on its derivatives provides a solid foundation for further optimization and drug discovery efforts.
In contrast, the biological activity of this compound remains an open area for investigation. Based on structure-activity relationship principles, it is plausible that this isomer will exhibit a distinct biological profile. Direct comparative studies are crucial to elucidate the influence of the chlorine position on the therapeutic potential of this class of compounds. Future research should focus on the synthesis and comprehensive biological evaluation of 7-chloro-indole-2-carboxylate derivatives to unlock their potential and provide a more complete understanding of the structure-activity landscape of chlorinated indoles.
References
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Al-Wahaibi, L. H., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1269. [Link]
- China Agricultural University; Huang Jiaxing; Xie Xiaoping. (2017).
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Gomes, P. A. C., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Dyes and Pigments, 111939. [Link]
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ResearchGate. (n.d.). Structure/activity relationships of indole derivatives. [Link]
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ResearchGate. (n.d.). Structure-activity relationship study of halogen-substituted analogs. [Link]
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Faulkner, D. J. (2023). Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity. Marine Drugs, 21(9), 481. [Link]
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ChemSynthesis. (2025). This compound. [Link]
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ResearchGate. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. [Link]
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Kitamura, S., et al. (2013). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. Toxicology Letters, 223(2), 166-173. [Link]
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ResearchGate. (n.d.). Influence of chlorine substituents on biological activity of chemicals: a review. [Link]
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Wiśniewska, J., et al. (2022). Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2: Can Coordination Enhance the Functionality of Bioactive Ligands?. Molecules, 27(19), 6524. [Link]
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Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. [Link]
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Organic Syntheses. (n.d.). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. [Link]
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Brat, P., et al. (2008). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry, 16(16), 7689-7697. [Link]
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Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(14), 9635-9646. [Link]
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Kumar, A., et al. (2013). Synthesis and 3D-QSAR analysis of 2-chloroquinoline derivatives as H37 RV MTB inhibitors. Archiv der Pharmazie, 346(10), 725-736. [Link]
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ResearchGate. (n.d.). QSAR study on Indole derivatives. [Link]
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Pawar, S., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology, 39(11), 179. [Link]
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ACS Publications. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. [Link]
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National Institutes of Health. (n.d.). Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. [Link]
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European Journal of Chemistry. (2023). QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors. [Link]
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MDPI. (n.d.). Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. [Link]
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National Institutes of Health. (n.d.). QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors. [Link]
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Definitive Structural Validation: A Comparative Guide to the Analysis of Ethyl 7-chloro-1H-indole-2-carboxylate
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds like ethyl 7-chloro-1H-indole-2-carboxylate, a potent building block in medicinal chemistry, precise structural confirmation is not merely a formality but a critical prerequisite for understanding its reactivity, biological activity, and potential as a therapeutic agent. This guide provides an in-depth comparison of analytical techniques for the structural validation of this indole derivative, with a primary focus on the definitive power of single-crystal X-ray crystallography. While a published crystal structure for the 7-chloro isomer is not currently available, we will use the closely related parent compound, ethyl 1H-indole-2-carboxylate, to illustrate the depth and certainty of crystallographic analysis and compare it with other widely used spectroscopic methods.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline molecule.[1] It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled level of detail that other techniques can only infer.
The Crystallography Workflow: From Powder to Picture
The journey from a synthesized powder to a fully elucidated crystal structure is a multi-step process that demands patience and precision. The initial and often most challenging step is the growth of high-quality single crystals.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Experimental Protocol: Crystallization
-
Solvent Selection: The choice of solvent is critical. A suitable solvent will dissolve the compound when heated but allow for slow precipitation of crystals upon cooling. For indole derivatives, solvents like methanol, ethanol, or ethyl acetate are often good starting points.
-
Slow Evaporation: A straightforward and widely used method involves dissolving the purified compound in a suitable solvent in a loosely covered vial. The slow evaporation of the solvent increases the concentration of the solute, leading to the formation of single crystals over time.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
Interpreting the Data: A Case Study of Ethyl 1H-indole-2-carboxylate
While the specific crystal data for the 7-chloro isomer is not publicly available, the crystallographic data for the parent compound, ethyl 1H-indole-2-carboxylate, provides an excellent template for understanding the richness of information obtained.[2]
| Crystallographic Parameter | Value for Ethyl 1H-indole-2-carboxylate | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 5.5622 (7) | Unit cell dimension. |
| b (Å) | 18.891 (2) | Unit cell dimension. |
| c (Å) | 9.6524 (13) | Unit cell dimension. |
| β (°) | 104.454 (13) | Unit cell angle. |
| Volume (ų) | 982.1 (2) | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor | 0.049 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
Data sourced from Lynch et al. (2020)[2]
This data allows for the precise determination of the molecular geometry, including the planarity of the indole ring and the conformation of the ethyl ester group. For this compound, X-ray crystallography would definitively confirm the position of the chlorine atom at the 7-position of the indole ring, a detail that can be ambiguous with other methods.
Complementary Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable for routine characterization, reaction monitoring, and providing complementary information.
Caption: Interrelation of Analytical Techniques for Structural Elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, and through-bond correlations (e.g., COSY, HSQC, HMBC) reveal the connectivity of the molecular framework.
For this compound, NMR would be expected to show:
| Technique | Expected Observations | Inference |
| ¹H NMR | - Aromatic protons with specific splitting patterns and chemical shifts influenced by the electron-withdrawing chlorine atom. - A singlet for the C3-H proton. - A quartet and a triplet for the ethyl ester group. - A broad singlet for the N-H proton. | Confirms the presence of the indole core, the ethyl ester, and the substitution pattern on the benzene ring. |
| ¹³C NMR | - Distinct signals for each of the 11 carbon atoms. - The chemical shifts of the aromatic carbons would be influenced by the chlorine substituent. | Provides the carbon skeleton of the molecule. |
| 2D NMR | - HMBC correlations would show long-range couplings, for instance, between the ethyl protons and the carbonyl carbon, and between the aromatic protons and their neighboring carbons. | Establishes the final connectivity of all atoms in the molecule. |
While NMR can strongly suggest the structure, it can sometimes be difficult to definitively distinguish between isomers, such as the 5-chloro, 6-chloro, and 7-chloro derivatives, without authentic reference spectra or detailed analysis of long-range coupling constants.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through high-resolution mass spectrometry (HRMS), its elemental composition. Fragmentation patterns can also offer clues about the molecule's structure.
| Technique | Expected Observations | Inference |
| HRMS | An exact mass corresponding to the molecular formula C₁₁H₁₀ClNO₂. | Confirms the elemental composition. |
| MS/MS | Fragmentation could involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable in the molecular ion and chlorine-containing fragments. | Provides evidence for the presence of the ethyl ester and chlorine atom. |
Mass spectrometry is excellent for confirming the molecular formula but provides limited information about the specific arrangement of atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Functional Group | Expected Absorption (cm⁻¹) |
| N-H stretch (indole) | ~3300 |
| C-H stretch (aromatic) | ~3100-3000 |
| C-H stretch (aliphatic) | ~2980-2850 |
| C=O stretch (ester) | ~1700 |
| C=C stretch (aromatic) | ~1600-1450 |
| C-N stretch | ~1300 |
| C-O stretch | ~1250 |
| C-Cl stretch | ~800-600 |
IR spectroscopy is a quick and simple method to confirm the presence of key functional groups, but like mass spectrometry, it does not provide detailed information about the overall molecular structure.
Conclusion: The Synergy of Techniques
While NMR, MS, and IR spectroscopy are powerful and essential tools for the characterization of this compound, they provide circumstantial evidence for its structure. Each technique offers a piece of the puzzle: the molecular formula, the functional groups, and the atomic connectivity. However, it is only through single-crystal X-ray crystallography that all these pieces are unequivocally assembled into a definitive three-dimensional structure. The precise atomic coordinates and bond parameters obtained from X-ray diffraction eliminate any ambiguity, particularly concerning the isomeric position of the chlorine substituent, which is crucial for understanding its electronic effects and steric interactions. For researchers and drug development professionals, relying on a combination of these techniques, with X-ray crystallography as the ultimate arbiter, ensures the highest level of scientific integrity and provides a solid foundation for further research and development.
References
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Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. [Link]
-
Deschamps, J. R. (2007). X-ray crystallography of chemical compounds. Methods in molecular biology (Clifton, N.J.), 363, 35–56. [Link]
-
Al-Azawe, S., & Sarkis, G. Y. (1974). Synthesis and spectral characterization of 2-substituted indole derivatives. Journal of Chemical & Engineering Data, 19(3), 275–277. [Link]
-
NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]
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A Researcher's Guide to Analytical Standards for Ethyl 7-chloro-1H-indole-2-carboxylate
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The reliability of quantitative and qualitative analyses hinges on the quality of the reference standards used. This guide provides an in-depth comparison and technical evaluation of analytical standards for Ethyl 7-chloro-1H-indole-2-carboxylate, a key intermediate in various synthetic pathways. In the absence of a commercially available Certified Reference Material (CRM), we will explore the critical process of sourcing, qualifying, and implementing an in-house secondary standard to ensure data accuracy and reproducibility.
Part 1: Sourcing and Initial Comparison of Available Reagents
A thorough market survey reveals that while this compound is available from several chemical suppliers, it is not currently offered as a Certified Reference Material (CRM) produced under ISO 17034 and ISO/IEC 17025 accreditation.[1][2] This distinction is critical; a CRM provides certified property values, uncertainty, and traceability, which a standard chemical reagent does not.
Researchers must therefore procure a high-purity batch from a reputable supplier and undertake a rigorous in-house qualification to establish it as a secondary reference standard. Below is a comparative table of representative commercial sources.
| Supplier | Product Name | Catalog No. | Purity (Typical) | Notes |
| AbacipharmTech | This compound | AB11909[3] | Inquiry required | Sold as a chemical intermediate.[4] |
| 2a biotech | This compound | 2A-0155348[5] | Inquiry required | Listed under intermediates and raw chemicals. |
| ChemUniverse | This compound | Q08356[6] | Inquiry required | Available for bulk and research quantities. |
Key Takeaway: The onus is on the end-user to perform comprehensive characterization. A supplier's Certificate of Analysis (CoA) for a non-CRM product should be treated as a starting point, providing initial data on identity and purity, but it is not a substitute for independent verification.[2][7][8]
Part 2: The Imperative of In-House Qualification: From Reagent to Reference Standard
Using a chemical reagent "as-is" for quantitative analysis introduces significant uncertainty. The stated purity on a supplier's CoA may not account for residual solvents, inorganic impurities, or isomers, and the method used for purity determination may differ from the intended application. Qualifying a candidate material as an in-house secondary standard is a self-validating process that establishes a direct link between the material's properties and the analytical results it generates.
The core principle is to orthogonally verify the identity and purity of the candidate standard. This involves using multiple, independent analytical techniques to build a comprehensive profile of the material.
Caption: Logical workflow for establishing a qualified in-house reference standard.
Part 3: Analytical Workflows for Qualification and Use
We present detailed protocols for three essential analytical techniques for the characterization of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
A. Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the workhorse for purity analysis, capable of separating the main component from process-related impurities and degradation products.
Experimental Protocol:
-
System Preparation: Agilent 1260 Infinity II or equivalent HPLC system with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm). The C18 stationary phase is chosen for its excellent retention and separation of moderately polar aromatic compounds like indole derivatives.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water. The acid modifier improves peak shape and suppresses ionization.
-
Solvent B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is selected for its low UV cutoff and compatibility with mass spectrometry if used in an LC-MS setup.
-
-
Gradient Elution: A gradient is employed to ensure elution of both polar and non-polar impurities within a reasonable runtime.
-
0-15 min: 40% B to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control mitigates fluctuations in retention time.
-
Detection: DAD set at 280 nm. This wavelength is chosen based on the UV absorbance maximum of the indole chromophore.
-
Sample Preparation: Accurately weigh ~10 mg of the candidate standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute further to ~0.1 mg/mL for analysis.
Caption: Experimental workflow for HPLC-UV purity analysis.
B. Identity Confirmation by Mass Spectrometry (LC-MS)
LC-MS provides unambiguous confirmation of the molecular weight, corroborating the compound's identity.
Experimental Protocol:
-
LC System: Utilize the same HPLC conditions as described above. The flow from the column is directed to the mass spectrometer.
-
Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode: ESI in positive mode. The indole nitrogen is readily protonated.
-
Analysis Parameters:
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 300 °C
-
-
Expected Result: The primary ion observed should correspond to the protonated molecule [M+H]⁺. For this compound (C₁₁H₁₀ClNO₂), the expected monoisotopic mass is 223.04. Therefore, the target ion is m/z 224.0478. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should also be visible at m/z 226.0449.
C. Structural Elucidation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides detailed structural information, confirming the arrangement of protons and serving as a definitive identity test.
Experimental Protocol:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Record a standard one-dimensional proton spectrum.
-
Data Interpretation: The resulting spectrum should be consistent with the structure of this compound. Key expected signals include:
-
A triplet and a quartet for the ethyl ester group.
-
Signals corresponding to the aromatic protons on the indole ring.
-
An NH proton signal (which may be broad).
-
Part 4: Performance Comparison: Qualified Standard vs. Standard-Grade Reagent
To illustrate the impact of using a fully qualified standard, consider a hypothetical assay to determine the concentration of an this compound sample. We compare results obtained using two standards:
-
Alternative A: A fully characterized in-house standard with a determined purity of 99.8% by HPLC (area %), corrected for water and residual solvents to an assigned purity of 99.1% w/w.
-
Alternative B: A commercial reagent used "as-is" with a supplier CoA stating "Purity: >98% (HPLC)".
Illustrative Experimental Data:
| Parameter | In-House Qualified Standard (A) | Standard-Grade Reagent (B) |
| Standard Preparation | ||
| Stated Purity on CoA | N/A | >98% (HPLC) |
| Assigned Purity (w/w) | 99.1% | Assumed 100% (Common incorrect practice) |
| Weighed Amount | 10.05 mg | 10.02 mg |
| Dilution Volume | 100.0 mL | 100.0 mL |
| Calculated Concentration | 10.05 mg * 0.991 / 100.0 mL = 99.6 µg/mL | 10.02 mg * 1.000 / 100.0 mL = 100.2 µg/mL |
| Assay Results | ||
| Unknown Sample Peak Area | 455,800 | 455,800 |
| Standard Peak Area | 488,200 | 491,100 |
| Calculated Unknown Conc. | (455800/488200) * 99.6 µg/mL = 92.9 µg/mL | (455800/491100) * 100.2 µg/mL = 93.0 µg/mL |
| Potential Error Source | Low | High (Unaccounted for impurities/solvents) |
In this scenario, the final calculated concentrations appear deceptively similar. However, the value from Standard B is built on an unverified assumption of 100% purity. If this standard were actually 98.5% pure, the true concentration of the standard would be 98.7 µg/mL, and the calculated unknown concentration would be 91.8 µg/mL, revealing a ~1.2% systematic error . In pharmaceutical development, such discrepancies can have significant consequences.
Conclusion
While a commercially available Certified Reference Material for this compound remains elusive, a robust and reliable analytical standard can be established through rigorous in-house qualification. By employing orthogonal analytical techniques such as HPLC-UV for purity, LC-MS for identity confirmation, and NMR for structural verification, researchers can create a well-characterized secondary standard. This self-validating process moves beyond reliance on supplier specifications, ensuring the generation of accurate, reproducible, and scientifically defensible data, which is the cornerstone of all research and development activities.
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A Senior Application Scientist's Guide to the Synthesis of Halogenated Indole-2-Carboxylates
Introduction: The Strategic Importance of Halogenated Indoles
Halogenated indole-2-carboxylates represent a privileged scaffold in medicinal chemistry and materials science. The introduction of a halogen atom onto the indole core profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. This makes them crucial intermediates in the synthesis of pharmaceuticals, such as anti-migraine agents of the triptan class, and potent inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy.[1][2] Consequently, the development of efficient and regioselective methods for their synthesis is of paramount importance for researchers in drug discovery and process development.
This guide provides an in-depth comparison of the primary synthetic strategies for accessing various halogenated indole-2-carboxylates. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each route. The discussion is segmented into two core approaches: building the indole ring from pre-halogenated precursors and the direct halogenation of a pre-formed indole-2-carboxylate scaffold.
Part 1: Constructing the Indole Core with Halogen in Place
This "bottom-up" approach involves incorporating the halogen atom into one of the starting materials before the indole ring is formed. This strategy is often advantageous for achieving specific, and sometimes otherwise inaccessible, halogenation patterns on the benzene portion of the indole.
The Fischer Indole Synthesis: A Classic Route to Benzene-Ring Halogenation
The Fischer indole synthesis, discovered in 1883, remains a cornerstone of indole synthesis.[2] The core transformation involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of a (halogenated) phenylhydrazine and an α-ketoester, typically a pyruvate derivative.[2][3][4]
Causality and Mechanistic Insight: The reaction's success hinges on a critical[5][5]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[6] The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂, PPA) is crucial for driving this rearrangement and the subsequent elimination of ammonia to form the aromatic indole ring.[2][4] The starting halogenated phenylhydrazine directly dictates the final position of the halogen on the indole's benzene ring (positions 4, 5, 6, or 7).
Figure 2: Catalytic Cycle of the Larock Indole Synthesis.
Experimental Protocol: Synthesis of Ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Na₂CO₃ (2.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 4-bromo-2-iodoaniline (1.0 mmol), ethyl phenylpropiolate (1.2 mmol), and anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Reaction: Stir the mixture at 100°C for 12 hours under an argon atmosphere.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the target indole.
Trustworthiness and Advantages: The Larock synthesis offers excellent functional group tolerance and generally proceeds under milder conditions than the Fischer synthesis. [7]It provides high regioselectivity, with the aniline's aryl group typically adding to the less sterically hindered end of the alkyne. [8]This method has proven valuable in the synthesis of complex pharmaceutical agents. [8]
Part 2: Direct Halogenation of the Indole-2-Carboxylate Scaffold
This "top-down" strategy involves the direct installation of a halogen onto a pre-existing indole-2-carboxylate. This approach is often more step-economical if the parent indole is readily available. The primary challenge lies in controlling the regioselectivity of the halogenation.
Electrophilic Halogenation: The Workhorse Method
The indole nucleus is electron-rich and highly susceptible to electrophilic attack. The C3 position is the most nucleophilic, followed by positions on the benzene ring (typically C5 and C7). The C2-carboxylate group is electron-withdrawing, which deactivates the ring slightly but does not change the inherent reactivity pattern.
Causality and Reagent Selection: The choice of halogenating agent is critical for both reactivity and safety. N-halosuccinimides (NCS, NBS, NIS) are widely used as they are solid, easy to handle, and provide a source of electrophilic halogen (X⁺). [9][10]
-
Chlorination & Bromination: N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are standard reagents, typically used in a polar aprotic solvent like DMF or acetonitrile. Reactions are often performed at room temperature or with gentle heating. [10]* Iodination: N-iodosuccinimide (NIS) or a mixture of iodine and a base (e.g., NaOH) are effective for iodination, which readily occurs at the C3 position. [10]* Fluorination: Direct fluorination is the most challenging due to the high reactivity of fluorinating agents. Electrophilic sources like Selectfluor (F-TEDA-BF₄) are required, often demanding carefully optimized conditions to avoid side reactions. [11][12]
Figure 3: General Mechanism for Electrophilic Halogenation at C3.
Experimental Protocol: Synthesis of Ethyl 3-bromo-1H-indole-2-carboxylate
-
Dissolution: Dissolve ethyl 1H-indole-2-carboxylate (1.89 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Pour the reaction mixture into ice water (100 mL).
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the product.
Directed C-H Bond Halogenation: The Modern Frontier
Achieving halogenation at the less reactive C4, C5, C6, or C7 positions of the indole ring via direct electrophilic attack is often difficult and results in mixtures of isomers. Modern transition-metal-catalyzed C-H activation provides a powerful solution to this challenge. [13][14] Causality and Mechanistic Insight: These methods typically employ a directing group, often installed on the indole nitrogen, which coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Iridium). [14][15]This coordination brings the metal center into close proximity to a specific C-H bond (e.g., at C7), facilitating its cleavage and subsequent functionalization with a halogen source. This "chelation-assisted" strategy provides exquisite regiocontrol that is unattainable with classical methods.
Figure 4: Simplified Catalytic Cycle for Directed C-H Halogenation.
Experimental Protocol: Palladium-Catalyzed C7-Bromination of N-Picolinamide Indole-2-carboxylate
-
Substrate Synthesis: Synthesize the N-picolinamide directing group derivative of ethyl indole-2-carboxylate.
-
Reaction Setup: In a sealed tube, combine the N-picolinamide indole substrate (0.5 mmol), Pd(OAc)₂ (10 mol%), and NBS (1.2 equiv).
-
Add anhydrous 1,2-dichloroethane (DCE) (2 mL) as the solvent.
-
Reaction: Heat the mixture at 100°C for 24 hours.
-
Work-up: Cool the reaction, dilute with dichloromethane (DCM), and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography on silica gel.
-
Directing Group Removal: Cleave the picolinamide directing group under appropriate conditions (e.g., basic hydrolysis) to yield the free N-H indole.
Comparative Summary of Synthetic Routes
| Synthetic Route | Halogen(s) | Typical Position(s) | Advantages | Limitations | Typical Yields |
| Fischer Indole Synthesis | Cl, Br, I, F | 4, 5, 6, 7 | Well-established, good for benzene ring substitution, scalable. | Requires specific halogenated hydrazines, risk of halogen interchange, harsh acidic conditions. | 50-85% |
| Larock Indole Synthesis | I, Br, Cl | 4, 5, 6, 7 | Mild conditions, high functional group tolerance, excellent regioselectivity. | Requires o-haloaniline precursors, palladium catalyst can be expensive. | 70-95% |
| Electrophilic Halogenation | Cl, Br, I, F | 3 (most common), 5, 7 | Operationally simple, high-yielding for C3, uses common reagents. | Poor regioselectivity for benzene ring positions, fluorination is challenging. | 80-99% (for C3) |
| Directed C-H Halogenation | Cl, Br, I | 4, 7 (and others) | Excellent regiocontrol for "difficult" positions, broad scope. | Requires directing group installation/removal, catalyst cost, optimization required. | 60-90% |
Conclusion and Future Outlook
The synthesis of halogenated indole-2-carboxylates is a mature field with a diverse toolkit available to the modern chemist. The choice of strategy is dictated by the desired final structure.
-
For benzene-ring halogenation (C4-C7) , building the ring from a pre-halogenated precursor via the Fischer or Larock syntheses is often the most logical approach. The Larock synthesis, in particular, offers superior mildness and functional group compatibility.
-
For substitution at the highly reactive C3-position , direct electrophilic halogenation is unparalleled in its simplicity and efficiency.
-
For accessing specific and otherwise challenging substitution patterns, such as at C4 or C7 , without resorting to multi-step classical syntheses, modern directed C-H activation methodologies represent the state-of-the-art, offering elegant and precise solutions.
As the demand for structurally complex and diverse indole derivatives continues to grow, further innovation in catalytic C-H functionalization is expected to provide even more efficient and sustainable routes to these invaluable chemical entities.
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Wikipedia. (n.d.). Larock indole synthesis. [Link]
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Zhou, et al. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. [Link]
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- Carbonylative synthesis and functionaliz
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Comparative Guide to the Cross-Reactivity of Ethyl 7-chloro-1H-indole-2-carboxylate Derivatives
Introduction: The Indole Scaffold and the Imperative of Selectivity
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[1][2][3] Ethyl 7-chloro-1H-indole-2-carboxylate represents a privileged scaffold, a starting point from which numerous potent and biologically active molecules can be derived.[4][5] However, as with any promising small molecule inhibitor, the journey from a preliminary hit to a clinical candidate is fraught with challenges, chief among them being target selectivity.
Cross-reactivity, the interaction of a drug candidate with unintended biological targets, is a double-edged sword in drug development. While it can lead to unforeseen toxicity and adverse side effects, it can also unveil opportunities for polypharmacology, where engaging multiple targets provides a synergistic therapeutic benefit.[6] For derivatives of this compound, which often target well-defined enzymatic pockets like the ATP-binding site of protein kinases, understanding the cross-reactivity profile is not merely an academic exercise; it is a critical determinant of the compound's ultimate success.[7][8]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies for novel this compound derivatives. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring that the data generated is both reliable and translatable.
The Rationale for Cross-Reactivity Profiling: Why Kinases?
Many indole-based compounds function as ATP-competitive kinase inhibitors.[8][9] The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding site.[7] This conservation is a primary driver of off-target effects for kinase inhibitors.[7] A compound designed to inhibit a specific kinase can inadvertently bind to the ATP pocket of numerous other kinases, leading to a cascade of unintended cellular consequences.[10] Therefore, a systematic and broad assessment of a compound's activity across the kinome is the most logical and critical first step in any cross-reactivity investigation.
The objective is not just to identify off-targets but to quantify the selectivity. A highly selective compound will exhibit potent inhibition of its intended target while showing significantly weaker activity against other proteins. This selectivity window is a key factor in achieving a therapeutic effect without dose-limiting toxicity.
A Tiered Strategy for Efficient Cross-Reactivity Screening
A comprehensive evaluation of off-target interactions is best approached using a tiered or cascaded strategy. This approach maximizes efficiency and cost-effectiveness by using broad, high-throughput methods to cast a wide net initially, followed by more focused, in-depth assays to validate and characterize the initial findings.[11]
Experimental Methodologies: A Practical Guide
The following protocols represent core techniques for executing the screening cascade described above. The causality behind key steps is explained to provide a deeper understanding of the methodology.
Protocol 1: Large-Scale In Vitro Kinase Profiling
This initial screen is designed to broadly survey the kinome for potential interactions. Competitive binding assays are a common and effective method for this purpose.[12][13] They measure the ability of a test compound to displace a known, high-affinity labeled ligand (a "tracer") from the kinase's ATP-binding site.[14]
Principle: The amount of tracer displaced is proportional to the binding affinity of the test compound. This method is highly adaptable for high-throughput screening and provides a direct measure of binding affinity (Kd) or inhibitory concentration (IC50).[6][15]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Test Compounds: Prepare 10 mM stock solutions of each this compound derivative in 100% DMSO. From this, create an intermediate plate with compounds diluted to 100 µM for the primary screen.
-
Kinase Panel: Utilize a commercially available panel of purified recombinant human kinases (e.g., from Reaction Biology, Eurofins, or Thermo Fisher Scientific). These services typically provide the kinases pre-aliquoted in assay plates.[11][16]
-
Tracer: Use a fluorescently or radioactively labeled, broad-spectrum kinase inhibitor as the tracer ligand. The concentration should be at or near its Kd for each kinase to ensure assay sensitivity.[15]
-
Assay Buffer: Prepare a suitable buffer, typically containing HEPES, MgCl₂, Brij-35, and a reducing agent like DTT to maintain protein stability and activity.
-
-
Assay Execution (384-well plate format):
-
Add 5 µL of assay buffer to all wells.
-
Add 1 µL of the 100 µM test compound solution to the sample wells (final concentration 10 µM). Add 1 µL of DMSO to control wells.
-
Add 10 µL of the kinase/tracer mixture to all wells. Causality: Pre-mixing the kinase and tracer allows them to reach equilibrium before the test compound is introduced.
-
Incubate the plate for 1-2 hours at room temperature, protected from light. Causality: This incubation allows the binding competition to reach equilibrium.
-
-
Detection:
-
Measure the signal (e.g., fluorescence polarization, FRET, or radioactivity) using a suitable plate reader. The signal will be inversely proportional to the amount of tracer displaced by the test compound.
-
-
Data Analysis (Primary Screen):
-
Calculate the percent inhibition for each compound against each kinase using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) where Signal_Min is the control with no tracer and Signal_Max is the control with only DMSO.
-
Flag any kinase where inhibition by a test compound is >70% as a "hit" for follow-up studies.[11]
-
Protocol 2: Cellular Target Engagement Assay (CETSA)
An in vitro hit does not guarantee that a compound will engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells or cell lysates.[17]
Principle: When a ligand binds to its target protein, it generally stabilizes the protein's structure. This stabilization leads to an increase in the protein's melting temperature (Tm). CETSA measures this thermal shift to confirm a direct interaction between the compound and the protein in a cellular context.[17]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., a cancer cell line known to express the primary target and the identified off-target) to ~80% confluency.
-
Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a physiological buffer.
-
Aliquot the cell suspension into a PCR plate.
-
Heat the plate across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C. Causality: This step denatures and precipitates proteins based on their thermal stability.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles to release soluble proteins.
-
Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
-
Detection (Western Blot):
-
Quantify the amount of the specific target protein remaining in the supernatant at each temperature using Western Blot analysis with a specific antibody.
-
Plot the band intensity versus temperature for both vehicle- and compound-treated samples. The curve for the compound-treated sample should shift to the right if the compound stabilizes the protein.
-
Data Presentation and Comparative Analysis
To effectively compare derivatives, quantitative data should be summarized in a clear, tabular format. For all kinases identified as "hits" in the primary screen, a 10-point dose-response curve should be generated to determine the IC50 value.
Selectivity Score: A simple way to quantify selectivity is the Selectivity Score (S-Score). For a given compound, it can be defined as the number of kinases inhibited above a certain threshold (e.g., 50%) at a specific concentration (e.g., 1 µM). A lower S-Score indicates higher selectivity.
Table 1: Hypothetical Cross-Reactivity Profile of this compound Derivatives
| Compound ID | Primary Target IC50 (nM) | Off-Target 1 (Kinase A) IC50 (nM) | Off-Target 2 (Kinase B) IC50 (nM) | Off-Target 3 (Kinase C) IC50 (nM) | Selectivity Score (S-Score @ 1µM) |
| Lead-001 | 50 | 250 | >10,000 | 800 | 3 |
| Deriv-002 | 45 | >10,000 | >10,000 | >10,000 | 1 |
| Deriv-003 | 150 | 180 | 450 | 600 | 4 |
| Deriv-004 | 65 | 5,500 | >10,000 | 1,200 | 2 |
Interpretation:
-
Deriv-002 emerges as the most promising candidate. It maintains high potency against the primary target and demonstrates exceptional selectivity, with no significant off-target activity observed.
-
Lead-001 and Deriv-004 show moderate selectivity and may require further optimization to reduce off-target effects on Kinase A and C.
-
Deriv-003 is the least selective compound (a "dirtier" drug), which could be a liability due to potential toxicity, or an asset if the off-targets are therapeutically relevant for the disease indication.
Visualizing Off-Target Effects on Signaling Pathways
Understanding the functional consequence of an off-target interaction is crucial. If a derivative is found to inhibit a kinase like MEK1, it's important to visualize its potential impact on cellular signaling.
This diagram illustrates how a single compound could simultaneously inhibit its intended target (an upstream RTK) and an unintended downstream kinase (MEK). This could lead to a more profound pathway blockade than anticipated, which could be either beneficial or toxic depending on the context.
Conclusion
A thorough investigation of cross-reactivity is indispensable in the development of this compound derivatives. By employing a systematic, tiered approach that combines broad in vitro profiling with targeted cellular validation, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is paramount for making informed decisions, mitigating risks of toxicity, and ultimately selecting drug candidates with the highest probability of clinical success. The methodologies and comparative frameworks presented in this guide provide a robust starting point for any research team working with this versatile chemical scaffold.
References
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Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 5(3), 77-99. Available at: [Link]
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Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. Retrieved from [Link]
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Bamborough, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. Available at: [Link]
-
Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved from [Link]
-
BMG LABTECH. (2025). Binding Assays. Retrieved from [Link]
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van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 278(22), 4205-4213. Available at: [Link]
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de Heuvel, D., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized Ethyl 7-chloro-1H-indole-2-carboxylate
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Synthesis
Ethyl 7-chloro-1H-indole-2-carboxylate (CAS: 43142-64-9) is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents.[1][2] Its structural integrity and purity are not mere quality control metrics; they are foundational to the safety, efficacy, and reproducibility of subsequent drug discovery and development phases. The presence of even minor impurities can lead to unforeseen side reactions, altered biological activity, and significant regulatory hurdles.
The Synthetic Context: Anticipating Impurities from the Fischer Indole Synthesis
A prevalent route for synthesizing indole derivatives, including our target compound, is the Fischer Indole Synthesis.[3][4][5] This reaction, while powerful, is susceptible to the formation of various process-related impurities. Understanding the reaction mechanism is key to anticipating what to look for. The synthesis typically involves the acid-catalyzed reaction of a substituted phenylhydrazine with a pyruvate derivative.[5][6]
Key potential impurities arising from this process include:
-
Unreacted Starting Materials: Residual 2-chlorophenylhydrazine and ethyl pyruvate.
-
Isomeric Byproducts: Incomplete cyclization or alternative rearrangements can lead to structural isomers.
-
Side-Reaction Products: Products from degradation or undesired reactions of intermediates.[7]
-
Solvent and Reagent Residues: Residual acids (polyphosphoric acid, etc.) and solvents used during synthesis and workup.[3]
The following diagram illustrates the core Fischer Indole Synthesis workflow and highlights critical points where impurities can be introduced or formed.
Caption: Fischer Indole Synthesis workflow and key impurity formation points.
A Validated Workflow for Purity Determination
A robust assessment of purity is not achieved with a single technique but through a logical, multi-modal workflow. Each step provides a unique layer of information, culminating in a comprehensive and verifiable purity profile.
Caption: A logical workflow for the comprehensive purity assessment of the target compound.
Phase 1: Foundational Screening
These initial tests are rapid, low-cost methods to quickly gauge the success of the synthesis and purification, and to flag any grossly impure batches before committing to more resource-intensive analyses.
Thin-Layer Chromatography (TLC)
Expertise & Rationale: TLC provides a qualitative snapshot of the sample's complexity. The goal is to observe a single, well-defined spot, indicating the absence of major, non-volatile impurities under the chosen conditions. It is an indispensable tool for monitoring reaction progress and guiding purification.
Experimental Protocol:
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Mobile Phase: A starting point is a mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v). This system should be optimized to achieve a retention factor (Rf) for the product of ~0.3-0.4.
-
Sample Preparation: Dissolve a small amount (~1 mg) of the synthesized product in 1 mL of dichloromethane.
-
Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.
-
Development: Place the plate in a chamber saturated with the mobile phase vapor and allow the solvent front to ascend to near the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).
-
Analysis: A pure sample should exhibit a single dominant spot. Any additional spots indicate impurities.
Melting Point Analysis
Expertise & Rationale: The melting point is a classic and powerful indicator of purity. Pure crystalline solids have a sharp, well-defined melting point range (typically <1°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. This provides a simple, physical validation of sample purity. While literature values for the exact 7-chloro isomer are not consistently reported, related isomers like ethyl indole-2-carboxylate melt around 122-125 °C. A sharp melting point in this region is a positive indicator.
Experimental Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Loading: Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat rapidly to ~10°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This is the melting range.
Phase 2: The Gold Standard - Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Rationale: RP-HPLC is the cornerstone of purity assessment in the pharmaceutical industry.[8] Its high resolution, sensitivity (especially with UV detection, as the indole ring is a strong chromophore), and quantitative accuracy make it the definitive method for determining purity as a percentage of the total peak area (Area %). An orthogonal method is crucial because it separates compounds based on a different chemical principle (polarity) than TLC or GC, providing a more complete picture.
Experimental Protocol:
-
System Suitability Test (SST): Before sample analysis, inject a reference standard solution five or six times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. This ensures the system is performing correctly and the results are reliable.
-
Standard Preparation: Prepare a stock solution of a certified reference standard (if available) or a well-characterized in-house standard of this compound at approximately 1.0 mg/mL in acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the synthesized product to the same concentration (1.0 mg/mL) in acetonitrile.
-
Chromatographic Run: Inject the sample and standard solutions onto the HPLC system.
-
Data Analysis: Integrate all peaks detected. Calculate the purity of the synthesized sample using the Area % method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: HPLC Method Parameters & Sample Purity Report
| Parameter | Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | A standard, reliable system for pharmaceutical analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifier improves peak shape and ensures consistent ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reverse-phase chromatography. |
| Gradient | 50% B to 95% B over 20 min | A gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 280 nm | The indole nucleus has strong absorbance in this region. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Batch ID | Retention Time (min) | Peak Area | Area % | Identity |
| SYNTH-001 | 2.54 | 15,230 | 0.21 | Impurity A |
| SYNTH-001 | 12.88 | 7,198,450 | 99.65 | Product |
| SYNTH-001 | 14.02 | 10,110 | 0.14 | Impurity B |
| Total | 7,223,790 | 100.00 |
Phase 3: Orthogonal & Confirmatory Techniques
Trustworthiness: Relying solely on HPLC is insufficient. A self-validating system requires orthogonal methods—techniques that measure purity based on different physicochemical principles. This approach drastically reduces the risk of co-eluting impurities or overlooking compounds that are not amenable to the primary technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is ideal for identifying volatile and semi-volatile impurities that might not be detected by HPLC, such as residual solvents or certain starting materials. The mass spectrometer provides definitive structural information, confirming the identity of the main peak as our target compound (m/z 223.04) and helping to tentatively identify impurity peaks based on their fragmentation patterns.[9][10]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like ethyl acetate.
-
Injection: Inject 1 µL into the GC-MS system.
-
GC Separation: Use a standard non-polar column (e.g., DB-5ms) with a temperature gradient (e.g., 50°C to 280°C).
-
MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode, scanning a mass range of m/z 40-500.
-
Analysis: The resulting total ion chromatogram (TIC) will show separated peaks. The mass spectrum of the main peak should match the expected molecular ion and fragmentation for this compound. Library searches (e.g., NIST) can be performed on impurity peaks.[11]
Quantitative NMR (qNMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is a primary ratio method that is fundamentally quantitative without the need for identical reference standards for each impurity.[12][13][14] By integrating the signals of the target compound against those of a certified internal standard of known purity and concentration, a highly accurate, mass-based purity value can be determined. It is also exceptionally powerful for structural elucidation and identifying impurities that might be invisible to UV-based detectors.
Experimental Protocol:
-
Internal Standard Selection: Choose a high-purity internal standard with sharp singlets that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh ~10-20 mg of the synthesized product and ~10-20 mg of the internal standard into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Spectrum Acquisition: Acquire a quantitative 1H NMR spectrum with a long relaxation delay (D1 ≥ 5x the longest T1) to ensure full signal recovery for accurate integration.
-
Data Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation: Use the standard qNMR equation to calculate the mass purity of the analyte.
Comparative Summary of Techniques
| Technique | Principle | Primary Use | Strengths | Limitations |
| TLC | Adsorption Chrom. | Qualitative Screening | Fast, inexpensive, good for reaction monitoring. | Non-quantitative, low resolution. |
| Melting Point | Phase Transition | Physical Purity Check | Simple, sensitive to impurities in crystalline solids. | Only useful for solids, non-specific. |
| RP-HPLC | Partition Chrom. | Quantitative Purity | High resolution, sensitive, highly reproducible, workhorse method. | Requires chromophoric compounds, risk of co-elution. |
| GC-MS | Partition Chrom. / MS | Volatile Impurity ID | Excellent for solvents, confirms molecular weight. | Requires thermally stable and volatile compounds. |
| qNMR | Spectroscopy | Absolute Purity & ID | Absolute quantitative method, structural confirmation. | Lower sensitivity than HPLC, requires pure internal standard. |
Conclusion
Assessing the purity of a critical intermediate like this compound is a multi-faceted task that demands a strategic, evidence-based approach. A single technique, no matter how powerful, provides an incomplete answer. By integrating foundational screens (TLC, melting point) with a primary quantitative method (RP-HPLC) and confirming the results with orthogonal techniques (GC-MS, qNMR), a researcher can build a robust, self-validating purity profile. This rigorous approach not only ensures the quality of the material for downstream applications but also establishes a foundation of scientific integrity and trustworthiness essential in the field of drug development.
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A Senior Application Scientist's Guide to Comparative Docking of Halogenated Indoles in Enzymatic Active Sites
Introduction: The Strategic Role of Halogenation in Modern Drug Design
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] A particularly fruitful strategy in lead optimization involves the introduction of halogen atoms (F, Cl, Br, I) onto this privileged structure.[2] Halogenation profoundly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and membrane permeability.[3] Beyond these steric and hydrophobic effects, it is now widely recognized that heavier halogens (Cl, Br, I) can act as Lewis acids, forming directional, non-covalent interactions known as halogen bonds (XBs).[4][5] This interaction, driven by a region of positive electrostatic potential on the halogen atom termed the "σ-hole," can be a powerful tool for enhancing binding affinity and modulating selectivity.[4][6]
Molecular docking has become an indispensable computational tool for predicting how these modified ligands will interact with their protein targets.[7] However, the unique electronic nature of halogens presents both an opportunity and a challenge. Standard docking scoring functions may not adequately account for the anisotropic nature of halogen bonds, potentially leading to inaccurate predictions.[8][9] This guide provides a comparative analysis of docking studies involving halogenated indoles, offering field-proven insights into experimental design, data interpretation, and the critical role of halogen bonding in molecular recognition.
The Halogen Bond: A Key Interaction in the Molecular Toolkit
Before delving into comparative studies, it is crucial to understand the distinction between a conventional hydrogen bond and a halogen bond. While both are non-covalent interactions vital for molecular recognition, their underlying electrostatics differ significantly.
Caption: Conceptual comparison of a hydrogen bond and a halogen bond with a backbone carbonyl.
In a hydrogen bond, the interaction is primarily between an electropositive hydrogen and a lone pair of an electronegative atom. In a halogen bond, the covalently-bound halogen atom has an anisotropic electron distribution. This creates a positive "σ-hole" opposite the covalent bond, which can interact favorably with a Lewis base, such as a backbone carbonyl oxygen.[3][4] The strength of this interaction generally increases with the polarizability and size of the halogen: I > Br > Cl >> F.[10][11]
Comparative Analysis: Halogenated Indoles Across Enzyme Families
The effect of halogenation is highly context-dependent, varying with the halogen type, its position on the indole ring, and the topology of the enzymatic active site.
Case Study 1: Glutamate-Gated Chloride Channel (GluCL)
A study on the nematicidal effects of halogenated indoles against Bursaphelenchus xylophilus utilized molecular docking to probe their interactions with the GluCL receptor.[12] The results demonstrated a clear structure-activity relationship directly linked to the position of the halogen.
Key Findings:
-
Positional Importance: 5-iodoindole and 2-iodoindole were found to bind more strongly than other isomers.[12]
-
Interaction Mode Shift: These potent isomers formed a strong backbone hydrogen bond with Leu218. In contrast, other halogenated indoles and the parent indole molecule formed weaker side-chain hydrogen bonds with Ser260.[12] This highlights that halogenation can fundamentally alter the binding orientation to achieve more favorable interactions.
Data Summary: Docking Scores of Indoles in GluCL
| Compound | Glide Score (kcal/mol) | Key Interacting Residue |
|---|---|---|
| 5-Iodoindole | -5.89 | Leu218 (backbone) |
| 2-Iodoindole | -5.25 | Leu218 (backbone) |
| 7-Iodoindole | -4.48 | Ser260 (side-chain) |
| 4-Fluoroindole | -4.33 | Ser260 (side-chain) |
| Indole (unsubstituted) | -4.03 | Ser260 (side-chain) |
Data synthesized from Kang et al., 2017.[12]
Case Study 2: 17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1)
In a study designing novel 17β-HSD1 inhibitors, a clear trend emerged relating halogen type to binding affinity.[10][11] By substituting different halogens at the same position on an inhibitor scaffold, the direct contribution of the halogen could be assessed.
Key Findings:
-
Halogen Identity Trend: The predicted binding-free energy showed a consistent trend where heavier halogens resulted in stronger binding: F < Cl < Br < I.[10][11]
-
Interaction Analysis: The top-scoring compound, a tri-iodinated derivative, was predicted to form 13 distinct halogen-bonding interactions, significantly contributing to its high binding energy (-11.94 kcal/mol) and low predicted Ki (1.78 nM).[11] This provides strong evidence for the dominant role of halogen bonding in the affinity of these inhibitors.
Data Summary: Binding Energy of Halogenated Inhibitors in 17β-HSD1
| Halogen Type (at equivalent positions) | Binding Energy (kcal/mol) |
|---|---|
| Fluorine (F) | -10.25 to -10.85 |
| Chlorine (Cl) | -10.90 to -11.20 |
| Bromine (Br) | -11.25 to -11.60 |
| Iodine (I) | -11.65 to -11.94 |
Data range synthesized from Thangavel et al., 2022.[10][11]
Case Study 3: Protein Kinases
Halogenated indoles are prevalent in kinase inhibitor design. Meridianins, a class of marine indole alkaloids, demonstrate how halogenation patterns affect inhibitory activity against cyclin-dependent kinases (CDKs).[13]
-
Structure-Activity Relationship: For meridianin compounds, bromine substitution at position 7 and a hydroxyl at position 4 were found to provide the best inhibitory activity against CDK1 and CDK5. A single bromine at position 5 or 6 also improved potency, whereas di-bromination was less effective.[13]
-
Hinge Binding Mimicry: Halogen atoms can form part of a binding motif that interacts with the kinase hinge region, a critical area for inhibitor binding. For example, a 6,7-dichloro-substituted indole was found to interact with the CLK3 kinase hinge via two halogen bonds.[4] Docking studies on Pim kinase inhibitors have similarly shown that active compounds form strong interactions with key residues in the active pocket.[14][15]
A Self-Validating Protocol for Comparative Docking Studies
To ensure scientific integrity, the described protocol is designed as a self-validating system, where each step includes checks and justifications for the chosen methodology.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 7-chloro-1H-indole-2-carboxylate
Prepared for: Laboratory and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of ethyl 7-chloro-1H-indole-2-carboxylate (CAS No. 43142-64-9). As a chlorinated heterocyclic compound, this substance requires rigorous disposal protocols to mitigate risks to personnel and the environment. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.
Section 1: Hazard Profile and Chemical Rationale for Specialized Disposal
This compound is a halogenated organic compound. The presence of a carbon-halogen bond is the primary determinant for its waste classification and disposal pathway.[1][2] Halogenated compounds are of significant environmental concern because their improper disposal, particularly through combustion at inadequate temperatures, can lead to the formation of highly toxic and persistent byproducts such as dioxins and furans.[3][4]
Table 1: Key Chemical Properties and Disposal Considerations
| Property | Value / Characteristic | Implication for Disposal |
| Chemical Class | Halogenated Organic Compound, Indole Ester | Dictates segregation into a dedicated halogenated waste stream.[2] |
| Molecular Formula | C₁₁H₁₀ClNO₂ | Presence of chlorine (Cl) necessitates high-temperature incineration.[8][9] |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents and bases. | Must be stored separately from incompatible chemicals to prevent violent reactions.[10] |
| Anticipated Hazards | Harmful if swallowed, toxic in contact with skin, eye irritant.[5][6] | Requires stringent use of Personal Protective Equipment (PPE) during handling and disposal. |
| Environmental Hazard | Potential to form toxic byproducts (dioxins) if not incinerated properly.[3][4] | Landfill and sewer disposal are strictly prohibited.[11] |
Section 2: Core Principles of Compliant Chemical Waste Management
The foundation of safe disposal is built on the principles of segregation, proper containment, and clear communication, as mandated by regulatory bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]
The Imperative of Waste Segregation
The single most critical step is the strict segregation of halogenated organic waste from non-halogenated streams.[2][13]
-
Causality: Mixing these waste streams contaminates the entire volume, forcing the more expensive and specialized disposal method (high-temperature incineration) to be used for all of it.[13] Furthermore, it prevents the recovery of non-halogenated solvents through methods like fuels blending. Keeping them separate is both environmentally responsible and cost-effective.
Container Selection and Integrity
The choice of waste container is crucial for preventing leaks and reactions.
-
Protocol: Use only containers that are chemically compatible with this compound and any solvents used with it. High-density polyethylene (HDPE) or glass containers with secure, threaded caps are appropriate.[10][11]
-
Causality: The container must not react with or be degraded by the waste it holds.[10] A secure, vapor-tight closure is mandatory to prevent the release of volatile organic compounds (VOCs) and to avoid spills.[14] Containers must be kept closed at all times except when actively adding waste.[13][15]
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the lifecycle of this compound waste, from the moment of generation to its final removal from the laboratory.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure appropriate PPE is worn. This includes:
-
Nitrile or neoprene gloves
-
Chemical splash goggles and a face shield
-
A properly fitted laboratory coat
Step 2: Point-of-Generation Waste Collection
Waste must be collected at the source in a designated, properly labeled container.[11]
-
Designate a Halogenated Waste Container: Obtain a clearly marked container specifically for "Halogenated Organic Waste."[2][14]
-
Transfer Waste: Carefully transfer waste this compound, including contaminated solvents (e.g., dichloromethane, chloroform), disposable labware, and contaminated PPE, into this container.
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.[12]
Step 3: Labeling
Accurate labeling is a legal requirement and essential for safety.[15][16]
-
Content: The label must clearly state the words "Hazardous Waste." [13][16]
-
Composition: List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For example:
-
Waste this compound: ~5%
-
Dichloromethane: ~95%
-
-
Hazard Identification: Indicate the relevant hazards (e.g., Toxic, Irritant).
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
The SAA is the designated laboratory location where hazardous waste is stored temporarily.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][11]
-
Storage: Store the halogenated waste container within a secondary containment bin to mitigate potential spills. Ensure it is segregated from incompatible materials, particularly acids and bases.[10]
-
Time and Volume Limits: An SAA can hold waste for up to one year, provided the volume does not exceed 55 gallons of total hazardous waste. Once a container is full, it must be moved to the Central Accumulation Area within three days.[10]
Section 4: Approved Disposal Methodologies and Workflow
Once collected by a licensed waste disposal service, this compound will be destroyed using a specific, high-energy process.
Primary Method: High-Temperature Incineration
This is the industry-standard and environmentally required method for destroying chlorinated organic compounds.[2][8]
-
Mechanism: The waste is subjected to extremely high temperatures (typically 800°C to 1500°C) in a specialized thermal oxidizer.[9] This high energy breaks the stable carbon-chlorine and aromatic indole ring structures, converting the hazardous organic material primarily into carbon dioxide (CO₂), water (H₂O), and hydrogen chloride (HCl).[8]
-
Byproduct Management: The resulting flue gas, containing acidic HCl, is passed through scrubbers (typically aqueous solutions) to neutralize the acid before being safely released.[9] This controlled process prevents the formation and release of dioxins and other pollutants.[3][8]
Unacceptable Disposal Methods
-
Drain Disposal: Absolutely prohibited. This compound can harm aquatic life and interfere with wastewater treatment processes.[10][11]
-
Standard Trash: Prohibited. This poses a direct risk of environmental contamination and exposure to waste handlers.[11]
-
Chemical Neutralization in the Lab: Not recommended. Attempting to chemically treat chlorinated indole derivatives in a standard laboratory setting is complex and can generate unpredictable, potentially more hazardous byproducts. This should only be performed by specialized waste treatment facilities.
Disposal Decision Workflow
The following diagram illustrates the procedural logic for handling waste containing this compound.
Caption: Workflow for the compliant disposal of this compound.
References
- John Zink Hamworthy Combustion. (n.d.). Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems.
- Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
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- VTS. (n.d.). FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS.
- Wiley-VCH. (2025). Chlorinated Organic Substances Can Be Converted into Dioxins in the Atmosphere.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
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- Angene Chemical. (2024). Safety Data Sheet - Ethyl 3-formyl-1H-indole-6-carboxylate.
- Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Merck Millipore. (n.d.). Safety Data Sheet.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 7-chloro-1H-indole-2-carboxylate
This document provides essential safety protocols and operational guidance for the handling and disposal of ethyl 7-chloro-1H-indole-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple checklist to instill a deep understanding of the causality behind each safety measure, ensuring a secure and compliant laboratory environment.
Hazard Assessment and Risk Profile
Before any handling of this compound, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, its risk profile can be reliably inferred from the known hazards of its structural analogs, such as 7-chloro-1H-indole and other indole carboxylates.[1][2] The primary directive is to treat this compound with the caution afforded to chemicals with known irritant and toxic properties.
Based on analogous compounds, the anticipated hazards are summarized below:
| Hazard Classification | Anticipated Effect | Primary Exposure Route |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[2] | Oral, Dermal |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Dermal |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Ocular |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] | Inhalation |
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final and essential barrier between a researcher and a chemical hazard. However, it should be the last line of defense, implemented after engineering and administrative controls have been optimized.[3][4]
-
Engineering Controls : Your primary defense is to minimize exposure at the source. All handling of this compound powder or solutions should be conducted within a certified chemical fume hood to control airborne dust and vapors.[5][6] The laboratory must be equipped with easily accessible eyewash stations and safety showers.
-
Administrative Controls : Safe laboratory practice is built on a foundation of clear, written protocols. Standard Operating Procedures (SOPs) specific to the handling of this compound must be developed and followed.[7] All personnel must receive documented training on these procedures and the associated hazards.[4][8] Restrict access to areas where the chemical is being used and clearly label all containers and work zones.[9]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE must directly correspond to the risks identified in the hazard assessment. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.[4][10] | Protects against airborne particles and liquid splashes that can cause serious eye irritation.[1][2] Regular safety glasses are insufficient. |
| Skin Protection | Gloves: Chemically resistant, powder-free nitrile gloves.[5][11] Lab Coat: A full-sleeved, knee-length laboratory coat with buttoned cuffs. | The compound is presumed to be harmful upon skin contact.[2] Gloves must be inspected for tears or punctures before each use and changed every 30-60 minutes or immediately upon known contact.[12] A lab coat prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA-approved air-purifying respirator with a particulate filter (e.g., N95 or higher) is required for any procedure that may generate dust, such as weighing or transfer of solid material.[4][5][6] | Protects against inhalation of airborne particles, which may cause respiratory tract irritation.[2] Respirator use requires a formal program, including fit-testing and training.[7] |
Procedural Guide for Safe Handling and Operations
A systematic approach to handling ensures that safety protocols are consistently applied.
Step 1: Preparation and Pre-Handling
-
Read and understand the Safety Data Sheet (SDS) for this or a closely related compound.[13]
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Inspect all PPE for defects before donning it.[5]
Step 2: Handling the Compound (Inside a Fume Hood)
-
Don all required PPE as specified in the table above.
-
When weighing the solid, use gentle motions and appropriate tools (e.g., a spatula) to minimize dust formation.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers closed when not in use.[14]
Step 3: Post-Handling and Decontamination
-
Thoroughly wipe down the work surface and any equipment used with an appropriate solvent.
-
Remove PPE carefully to avoid contaminating your skin. Gloves should be removed last.[1]
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[15][16]
Step 4: Storage
-
Store the compound in a tightly sealed, properly labeled container.[5]
-
Keep it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[17]
Emergency Protocols and Waste Disposal
Spill Management In the event of a spill, evacuate the immediate area and alert laboratory personnel. Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material. Carefully sweep the material into a designated hazardous waste container.[16]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][18]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][18]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][18]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1][15]
Waste Disposal Plan All materials contaminated with this compound, including the chemical itself, empty containers, and used PPE, must be treated as hazardous waste.[19][20]
-
Segregation: Collect waste in a designated, compatible, and clearly labeled container.[9][21] Do not mix with other waste streams.
-
Container Management: Keep the waste container tightly sealed except when adding waste.[14]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[16][21] Empty containers must be triple-rinsed before being considered non-hazardous, with the rinsate collected as hazardous waste.[14]
Workflow Visualization
The following diagram illustrates the comprehensive workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
- Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. Retrieved from Environmental Marketing Services website.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Benchchem. (2025). Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole.
- Benchchem. (2025). An In-Depth Technical Guide on the Safety and Handling of 5-chloro-3-ethyl-2-methyl-1H-indole.
- Northwestern University. (n.d.). Laboratory Safety and Chemical Hygiene Plan.
- New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
- Global Chems Depot. (2025, July 25). Top 5 Research Chemical Safety Tips for Laboratory Use.
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- Thermo Fisher Scientific. (2012, April 16). SAFETY DATA SHEET - Ethyl oxalyl chloride.
- Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
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- Merck Millipore. (2021, March 15). Safety Data Sheet.
- Angene Chemical. (2024, November 1). Safety Data Sheet - Ethyl 3-formyl-1H-indole-6-carboxylate.
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- Gebauer Company. (n.d.). SAFETY DATA SHEET (SDS) - Ethyl Chloride.
- Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Thermo Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 7-Chloroindole.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
